molecular formula C12H12N2O2 B1313286 Ethyl 1-phenylimidazole-4-carboxylate CAS No. 197079-08-6

Ethyl 1-phenylimidazole-4-carboxylate

Cat. No.: B1313286
CAS No.: 197079-08-6
M. Wt: 216.24 g/mol
InChI Key: HNLVMOBDGJNNJY-UHFFFAOYSA-N
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Description

Ethyl 1-phenylimidazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-phenylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVMOBDGJNNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466899
Record name Ethyl 1-phenylimidazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197079-08-6
Record name Ethyl 1-phenylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-phenylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, Ethyl 1-phenylimidazole-4-carboxylate stands out as a pivotal intermediate for the development of novel pharmaceuticals, particularly in the domain of enzyme inhibition. This technical guide provides a comprehensive overview of a robust synthetic methodology for this compound, detailing the underlying chemical principles and experimental protocols. Furthermore, it establishes a self-validating framework for its structural elucidation and purity assessment through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular building block in their scientific endeavors.

Introduction: The Significance of the 1,4-Disubstituted Imidazole Core

Imidazole, a five-membered aromatic heterocycle, is a privileged structure in drug discovery, renowned for its metabolic stability and versatile binding capabilities.[1] The specific substitution pattern of the imidazole ring dictates its biological activity. The 1-phenylimidazole-4-carboxylate framework, in particular, has emerged as a critical pharmacophore. Research has demonstrated that derivatives of 1-phenylimidazole-4-carboxylic acid are potent inhibitors of xanthine oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout.[2] Additionally, the broader class of phenyl-imidazole compounds has been investigated for applications in oncology as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[3]

The strategic placement of a phenyl group at the N1 position and a carboxylate ester at the C4 position provides a versatile chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide focuses on a modern and efficient synthesis of this compound and its rigorous characterization, providing a solid foundation for its application in advanced chemical synthesis and drug discovery programs.

Part 1: Synthesis and Mechanistic Rationale

The construction of the 1,4-disubstituted imidazole ring can be achieved through various strategies. A highly efficient and modular approach involves the base-mediated cycloaddition of an appropriate imidoyl chloride with an isocyanoacetate ester. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

The selected synthetic route, adapted from established methodologies for related 1,5-diaryl imidazoles, utilizes the reaction between an N-phenylformimidoyl chloride and ethyl isocyanoacetate.[4] The mechanism is initiated by the deprotonation of ethyl isocyanoacetate at the α-carbon by a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. Subsequent intramolecular cyclization and tautomerization yield the stable aromatic imidazole ring.[4]

Overall Reaction Scheme:

Starting Materials: N-phenylformimidoyl chloride and Ethyl isocyanoacetate Reagents: 1,8-Diazabicycloundec-7-ene (DBU) Solvent: Tetrahydrofuran (THF), Anhydrous Product: this compound

The causality behind the experimental choices is critical:

  • DBU: A strong, non-nucleophilic organic base is selected to facilitate the deprotonation of the isocyanoacetate without competing as a nucleophile in a side reaction with the imidoyl chloride.

  • Anhydrous THF: A polar aprotic solvent is used to solubilize the reactants while preventing unwanted side reactions that could be initiated by protic species like water.

  • Ethyl Isocyanoacetate: This reagent is a versatile building block that provides both the C4-carboxylate and the C5 atom of the final imidazole ring structure.[4]

Synthetic Workflow Diagram

The overall process from starting materials to purified product is outlined below.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine Ethyl Isocyanoacetate and Anhydrous THF add_dbu Add DBU at 0°C start->add_dbu add_imidoyl Slowly Add N-phenylformimidoyl chloride add_dbu->add_imidoyl react Stir at Room Temperature (Monitor by TLC) add_imidoyl->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: High-level workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Ethyl isocyanoacetate (1.0 equiv.)

  • N-phenylformimidoyl chloride (1.05 equiv.)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl isocyanoacetate (1.0 equiv.) and anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DBU (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at 0°C.

  • After 15 minutes of stirring, add a solution of N-phenylformimidoyl chloride (1.05 equiv.) in anhydrous THF dropwise over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting materials are consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound as a solid.

Part 3: Characterization and Structural Elucidation

A self-validating analytical workflow is essential for confirming the identity and purity of the synthesized compound. This involves the synergistic use of NMR, IR, and MS to probe different aspects of the molecular structure.

Integrated Characterization Strategy

Characterization cluster_techniques Analytical Techniques cluster_info Information Obtained product Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_info Carbon-Hydrogen Framework Connectivity Electronic Environment nmr->nmr_info ir_info Presence of Key Functional Groups (C=O, C=N, C-O) ir->ir_info ms_info Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_info conclusion Confirmed Structure & Purity of Ethyl 1-phenylimidazole-4-carboxylate nmr_info->conclusion ir_info->conclusion ms_info->conclusion

Caption: Orthogonal analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.85Singlet (s)1HH-5 (imidazole)
~7.60Singlet (s)1HH-2 (imidazole)
~7.50-7.40Multiplet (m)3HH-3', H-4', H-5' (phenyl)
~7.30-7.25Multiplet (m)2HH-2', H-6' (phenyl)
~4.30Quartet (q)2H-OCH₂ CH₃
~1.35Triplet (t)3H-OCH₂CH₃
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~163.0C =O (ester)
~140.0C -2 (imidazole)
~137.0C -1' (phenyl)
~135.0C -5 (imidazole)
~129.5C -3', C-5' (phenyl)
~128.0C -4' (phenyl)
~121.0C -2', C-6' (phenyl)
~118.0C -4 (imidazole)
~60.5-OCH₂ CH₃
~14.5-OCH₂CH₃

Note: Predicted shifts are based on analogous structures reported in the literature.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically recorded as a thin film or KBr pellet.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic (Imidazole, Phenyl)
~2980-2850C-H StretchAliphatic (-CH₂, -CH₃)
~1725-1710C=O StretchEster Carbonyl
~1600, ~1490C=C StretchAromatic Ring
~1550C=N StretchImidazole Ring
~1250-1200C-O StretchEster

Reference ranges are standard for these functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • Expected [M+H]⁺: m/z = 217.09

  • Key Fragmentation: Loss of the ethoxy group (-•OCH₂CH₃) leading to a fragment at m/z = 171, or loss of the entire carboethoxy group (-•CO₂Et) leading to a fragment at m/z = 143.

Conclusion

This guide has detailed a reliable and efficient synthetic pathway for this compound, a compound of significant interest in medicinal chemistry. The presented protocol, grounded in established cycloaddition chemistry, is coupled with a comprehensive and self-validating characterization strategy. The orthogonal application of NMR, IR, and MS provides an unambiguous confirmation of the molecular structure and purity, establishing a benchmark for quality control. By providing both the practical "how" and the mechanistic "why," this document equips researchers with the necessary tools and understanding to synthesize and utilize this valuable intermediate for the advancement of drug discovery and development programs.

References

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PLoS ONE, 5(11), e14171. [Link]

  • Li, J., Zhang, M., Yao, H., Li, Z., & Li, J. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

  • Supporting Information for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). [Source not further specified]. [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Xu, X., Zhang, H., Zhang, Y., Chen, Y., Wu, H., & Chen, L. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 23(12), 3195. [Link]

  • Muller, D. S., Vankay, A., Kumar, V., & Toth, M. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(23), 7459–7462. [Link]

  • Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]

  • Chobe, M. A., Kankate, R. S., Shinde, P. V., & Sangshetti, J. N. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6231. [Link]

  • Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Ethyl 1-phenylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1-phenylimidazole-4-carboxylate

Introduction

This compound (C₁₂H₁₂N₂O₂) is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the 1-phenylimidazole scaffold, it serves as a crucial building block in the synthesis of novel therapeutic agents, including potent xanthine oxidoreductase inhibitors for the treatment of hyperuricemia and gout[1]. The precise structural elucidation and purity assessment of such molecules are paramount for ensuring reproducible results in research and guaranteeing safety and efficacy in drug development.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises three key regions: an N-substituted phenyl ring, a 1,4-disubstituted imidazole ring, and an ethyl carboxylate group. Each of these components imparts a unique signature to the overall spectroscopic profile.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum for this compound in a solvent like CDCl₃ would feature distinct signals for the ethyl group, the imidazole ring protons, and the phenyl ring protons.

Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-27.9 - 8.1s-1H
H-57.7 - 7.9s-1H
H-2', H-6' (ortho)7.5 - 7.7m (dd)~7-8 (ortho), ~1-2 (meta)2H
H-3', H-4', H-5' (meta, para)7.3 - 7.5m-3H
-O-CH₂-CH₃4.3 - 4.5q~7.12H
-O-CH₂-CH₃1.3 - 1.5t~7.13H
Interpretation and Rationale
  • Imidazole Protons (H-2, H-5): The protons on the imidazole ring are expected to appear as sharp singlets in the downfield aromatic region (7.7-8.1 ppm).[2] Their deshielded nature is due to the aromaticity of the ring and the influence of the two nitrogen atoms. The H-2 proton is typically the most downfield in N-substituted imidazoles.[3]

  • Phenyl Protons (H-2' to H-6'): The five protons of the N-phenyl group will resonate in the 7.3-7.7 ppm range. Due to the electronic effect of the imidazole ring, the ortho protons (H-2', H-6') are expected to be slightly downfield compared to the meta and para protons, appearing as a multiplet or a doublet of doublets.[4] The remaining meta and para protons will likely overlap to form a complex multiplet.

  • Ethyl Ester Protons: This group gives rise to a classic ethyl pattern. The methylene protons (-O-CH₂ -) are adjacent to an electronegative oxygen atom, shifting their signal downfield to ~4.4 ppm. This signal will be a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃ ) will appear further upfield at ~1.4 ppm as a triplet, coupling with the two methylene protons.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. A proton-decoupled spectrum of this compound is predicted to show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry.

Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)
C =O (Ester)162 - 165
C-2138 - 141
C-4135 - 138
C-1' (ipso)136 - 139
C-5128 - 131
C-2', C-6' (ortho)129 - 131
C-4' (para)127 - 129
C-3', C-5' (meta)121 - 124
-O-C H₂-CH₃60 - 62
-O-CH₂-C H₃14 - 15
Interpretation and Rationale
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 163 ppm.[5]

  • Aromatic Carbons: The carbons of the imidazole and phenyl rings resonate between 121-141 ppm.[6] The quaternary carbons (C-4, C-5, C-1') are typically weaker in intensity. The specific shifts are influenced by nitrogen substitution and the ester group. Data from analogous compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provide a strong basis for these predictions.[4]

  • Ethyl Group Carbons: The methylene carbon (-O-C H₂) appears around 61 ppm due to its direct attachment to oxygen, while the terminal methyl carbon (-C H₃) is found in the upfield aliphatic region around 14 ppm.[7]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions
Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3150 - 3050MediumC-H StretchAromatic (Phenyl & Imidazole)
2990 - 2850MediumC-H StretchAliphatic (Ethyl group)
1730 - 1715 Strong C=O Stretch α,β-Unsaturated/Aromatic Ester
1600 - 1450Medium-StrongC=C & C=N Ring StretchAromatic & Imidazole Rings
1300 - 1250 Strong C-O Stretch (asym.) Ester
1150 - 1100 Strong C-O Stretch (sym.) Ester
770 - 730 & 700 - 680StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring
Interpretation and Rationale

The IR spectrum is dominated by three key features confirming the major functional groups:

  • Strong Carbonyl Absorption: A very strong and sharp peak between 1715-1730 cm⁻¹ is the most prominent feature and is characteristic of the C=O stretch of an ester conjugated with an aromatic system.[8]

  • Dual C-O Stretches: Two additional strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, correspond to the asymmetric and symmetric C-O stretching vibrations of the ester group.[9]

  • Aromatic Signatures: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[10] Finally, strong C-H out-of-plane bending bands below 800 cm⁻¹ are diagnostic of the substitution pattern on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. For this compound (Molecular Weight: 216.24 g/mol ), electron ionization (EI) would be a common technique.

Predicted Mass Spectrum Data (EI)
m/z ValuePredicted IdentityNotes
216[M]⁺• (Molecular Ion)Corresponds to the molecular weight. Expected to be reasonably intense.
171[M - OC₂H₅]⁺Loss of the ethoxy radical (45 Da). Likely a very prominent peak.
143[M - OC₂H₅ - CO]⁺ or [C₉H₇N₂]⁺Subsequent loss of carbon monoxide (28 Da) from the m/z 171 fragment.
116[C₈H₆N]⁺Fragmentation of the phenylimidazole core.
77[C₆H₅]⁺Phenyl cation, a characteristic fragment for phenyl-containing compounds.
Plausible Fragmentation Pathway

Upon electron impact, the molecule forms a molecular ion ([M]⁺•) at m/z 216 . The most favorable initial fragmentation is the alpha-cleavage at the ester group, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This generates a highly stable acylium ion at m/z 171 , which is often the base peak in the spectrum of aromatic esters.[11][12] This ion can then lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 143 . Further fragmentation of the phenylimidazole ring system can occur, and the presence of a peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is a strong indicator of the phenyl substituent.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure by analyzing the chemical environment of its ¹H and ¹³C nuclei.

  • Apparatus: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum, using a sufficient number of scans and a suitable relaxation delay to observe all carbon signals, including quaternary carbons.

    • Process the spectra using appropriate software (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups via their characteristic vibrational frequencies.

  • Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern to support structural confirmation.

  • Apparatus: Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • If using GC-MS, inject a small volume of the solution into the GC, which separates the compound before it enters the MS.

    • In the EI source, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where each technique provides a piece of the puzzle that is validated by the others.

Caption: Workflow for structural elucidation using integrated spectroscopic data.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. FTIR spectroscopy provides unambiguous confirmation of the key ester and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This integrated, multi-technique approach forms a self-validating system, providing the high level of confidence required for research and development professionals.

References

  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 81-86. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Zhang, M., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

  • SpectraBase. (n.d.). Ethyl 1-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carboxylate. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

  • All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-phenyl-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • University of Puerto Rico. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

An In--Depth Technical Guide to Ethyl 1-phenylimidazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Ethyl 1-phenylimidazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This guide is structured to deliver not just data, but actionable insights into the synthesis, characterization, and application of this compound, grounded in established chemical principles.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a disubstituted imidazole derivative featuring a phenyl group at the N1 position and an ethyl carboxylate group at the C4 position. This specific arrangement of functional groups makes it a valuable intermediate, particularly as a precursor for synthesizing pharmacologically active molecules. Its identity and core properties are summarized below.

Compound Identification
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 197079-08-6[1]
Molecular Formula C₁₂H₁₂N₂O₂[1][2][3]
Molecular Weight 216.24 g/mol [2][3]
Canonical SMILES CCOC(=O)C1=CN(C2=CC=CC=C2)C=N1[1]
InChI Key HNLVMOBDGJNNJY-UHFFFAOYSA-N[1]
MDL Number MFCD11041365[1]
Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValue / ObservationRationale / Source
Appearance Solid[1]
Purity Typically ≥97%[1]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol, DMSO, and chloroform.Based on the properties of its parent compound, 1-phenylimidazole[4], and general solubility of similar organic esters.
Storage Class 11 - Combustible SolidsBased on safety information for related imidazole compounds.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry. For this compound, a multi-step synthesis starting from readily available materials is a common approach. The causality for selecting a particular synthetic route often involves balancing yield, purity, scalability, and the cost of starting materials.

Recommended Synthetic Protocol: A Cyclocondensation Approach

This protocol is based on established methods for imidazole synthesis, adapted for the specific target molecule.[5] The core logic is to build the imidazole ring through a condensation and cyclization sequence.

Step 1: Synthesis of Ethyl 2-(formylamino)-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in formic acid (5.0 eq) at 0 °C, slowly add sodium nitrite (1.1 eq) in portions, ensuring the temperature remains below 5 °C.

  • Allow the mixture to stir at room temperature for 16 hours.

  • Quench the reaction by carefully pouring it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

Rationale: This step creates a key precursor containing the necessary carbon backbone and functional groups for the subsequent cyclization. The use of sodium nitrite in formic acid is a standard method for generating the formylamino group.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the crude ethyl 2-(formylamino)-3-oxobutanoate (1.0 eq) and aniline (1.05 eq) in glacial acetic acid.

  • Add ammonium acetate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Rationale: This is a classic cyclocondensation reaction. Aniline acts as the source for the N1-phenyl group, and ammonium acetate serves as an ammonia source to form the imidazole ring. Acetic acid provides the necessary acidic environment for the condensation to occur.

Synthetic Workflow Diagram

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation A Ethyl Acetoacetate + Sodium Nitrite + Formic Acid B Reaction at 0°C to RT A->B C Aqueous Workup & Extraction B->C D Ethyl 2-(formylamino)-3-oxobutanoate C->D E Precursor (from Step 1) + Aniline + Ammonium Acetate D->E Use as starting material F Reflux in Acetic Acid E->F G Neutralization & Precipitation F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization for Structural Verification

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Predicted Spectroscopic Data

The following data are predicted based on the known structure and spectroscopic data from analogous compounds.[6][7][8][9]

TechniqueExpected Observations
¹H NMR δ 7.5-8.0 (m, 5H, Ar-H), δ 7.9 (s, 1H, Imidazole-H), δ 7.7 (s, 1H, Imidazole-H), δ 4.3 (q, 2H, -OCH₂CH₃), δ 1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR δ 163 (C=O), δ 140-120 (Ar-C and Imidazole-C), δ 61 (-OCH₂CH₃), δ 14 (-OCH₂CH₃).
FT-IR (cm⁻¹) ~3100 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1715 (C=O ester stretch), ~1600, 1500 (C=N and C=C ring stretch).
Mass Spec (ESI) [M+H]⁺ = 217.09
Standard Operating Procedure for Analysis
  • Sample Preparation for NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation for FT-IR: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or perform Attenuated Total Reflectance (ATR) on the solid powder.

  • Sample Preparation for MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for direct infusion into the mass spectrometer.

Analytical Workflow Diagram

G Sample Synthesized Product Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Analysis Spectra Interpretation & Data Analysis NMR->Analysis IR->Analysis MS->Analysis Confirm Structural Confirmation & Purity Assessment Analysis->Confirm

Caption: Standard analytical workflow for compound characterization.

Section 4: Reactivity and Application in Drug Discovery

The true value of a chemical intermediate is defined by its potential for transformation into high-value molecules. This compound is an exemplary scaffold for creating novel therapeutics.

Core Reactivity
  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 1-phenylimidazole-4-carboxylic acid . This acid derivative is often the primary pharmacologically active compound or a key intermediate for further modification.

  • Imidazole Ring: The imidazole ring is relatively stable but can participate in certain electrophilic substitution reactions, although the ester group is deactivating. The N3 nitrogen possesses a lone pair and can act as a hydrogen bond acceptor or a site for coordination with metal ions.[10]

Key Application: Precursor to Xanthine Oxidoreductase (XOR) Inhibitors

The most prominent application of this scaffold is in the development of inhibitors for xanthine oxidoreductase (XOR).[11]

  • Mechanism of Action: XOR is a critical enzyme in the purine catabolism pathway, responsible for converting hypoxanthine to xanthine and then to uric acid.

  • Therapeutic Relevance: Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout and kidney damage. By inhibiting XOR, molecules derived from this scaffold can effectively lower uric acid levels in the blood.[11]

  • Drug Development: A study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of 1-phenylimidazole-4-carboxylic acid derivatives as potent XOR inhibitors.[11] Several compounds showed inhibitory effects at the nanomolar level, comparable to the approved drug febuxostat. Notably, these compounds also demonstrated the ability to improve kidney function in animal models of hyperuricemia.[11]

Role in Purine Metabolism Pathway

G Inhibition of Uric Acid Production Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidoreductase (XOR) UricAcid Uric Acid (High levels lead to Gout) Xanthine->UricAcid Xanthine Oxidoreductase (XOR) Inhibitor 1-Phenylimidazole-4-carboxylic Acid Derivative XOR_Enzyme XOR Enzyme Inhibitor->XOR_Enzyme Blocks Active Site

Caption: Mechanism of XOR inhibition by imidazole-based compounds.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related imidazole compounds can be used to establish prudent safety protocols.[12][13][14]

  • Hazard Identification: Assumed to be harmful if swallowed (Acute toxicity, oral, Category 4).[12][13] May cause skin irritation (Category 2) and serious eye irritation (Category 2A).[12][14]

  • Recommended Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[14] Avoid formation of dust and aerosols.

  • Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is chemically stable under standard ambient conditions.[13]

Section 6: Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for the development of next-generation therapeutics. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its role as a direct precursor to potent XOR inhibitors, make it a molecule of high interest for researchers in medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower scientific professionals to effectively utilize this valuable chemical building block in their research endeavors.

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A Technical Guide to the Biological Screening of Novel Phenylimidazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of novel phenylimidazole carboxylate derivatives. Moving beyond a rigid template, this document is structured to offer a logical and scientifically robust workflow, from initial library screening to preliminary mechanism of action studies. The methodologies described herein are grounded in established protocols and best practices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Phenylimidazole Carboxylates

The phenylimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The addition of a carboxylate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them an interesting class for novel drug discovery. This guide will delineate a strategic approach to unlock the therapeutic potential of a library of novel phenylimidazole carboxylate derivatives.

The Screening Cascade: A Multi-tiered Approach to Hit Identification

A tiered screening approach is essential for the efficient and cost-effective evaluation of a compound library. This strategy prioritizes compounds with the most promising biological activity for further, more resource-intensive studies.

Primary High-Throughput Screening (HTS)

The initial phase involves broad screening of the entire compound library at a single concentration against a panel of assays representing key therapeutic areas.[1][2][3] The selection of primary assays should be guided by the known biological activities of similar heterocyclic compounds.[4][5][6][7]

Table 1: Representative Primary Screening Panel

Therapeutic AreaAssay TypePrimary Endpoint
Anticancer Cell Viability (e.g., MTT assay)Reduction in cell viability
Anti-inflammatory Enzyme Inhibition (e.g., COX-2 assay)Inhibition of enzyme activity
Antimicrobial Bacterial Growth Inhibition (e.g., Broth Microdilution)Inhibition of bacterial growth
Enzyme Inhibition Specific Enzyme Assay (e.g., Xanthine Oxidase)Inhibition of enzyme activity

The primary HTS aims to identify "hits" – compounds that exhibit a statistically significant biological response. It is crucial to establish robust assay performance with appropriate positive and negative controls to ensure a high Z'-factor (>0.5), indicating a reliable screening window.[3]

Hit Confirmation and Dose-Response Analysis

All primary hits must be re-tested to confirm their activity and eliminate false positives.[8] Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50 values). This step is critical for ranking compounds and prioritizing them for further investigation.[8][9]

Secondary and Orthogonal Assays

To further validate the biological activity of confirmed hits and to begin to elucidate their mechanism of action, secondary and orthogonal assays are employed.[8] An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle, thereby reducing the likelihood of technology-specific artifacts.[8]

Example Orthogonal Assays:

  • Anticancer: A primary MTT (colorimetric) assay could be followed by a CellTiter-Glo (luminescent) assay to confirm effects on cell viability.

  • Anti-inflammatory: A biochemical COX-2 inhibition assay could be complemented with a cell-based assay measuring prostaglandin E2 (PGE2) production.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays in the screening cascade.

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[10][12]

  • Compound Treatment: Treat the cells with serial dilutions of the phenylimidazole carboxylate derivatives and incubate for a specified period (e.g., 48-72 hours).[10] Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[11][13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[15]

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compounds (phenylimidazole carboxylate derivatives) and a positive control (e.g., indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.[16]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[14][17]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[18][19][20][21][22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[20]

  • Compound Dilution: Prepare serial two-fold dilutions of the phenylimidazole carboxylate derivatives in a 96-well microtiter plate containing appropriate broth medium.[21]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[21]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Screening: In Vitro Xanthine Oxidase Inhibition Assay

This assay is used to identify compounds that can inhibit xanthine oxidase, a key enzyme in purine metabolism whose overactivity is implicated in gout.[23]

  • Assay Preparation: In a 96-well UV-transparent plate, add phosphate buffer (pH 7.5), xanthine oxidase enzyme solution, and the test compound at various concentrations.[23][24][25]

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[24][25]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.[23][24]

  • Kinetic Reading: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.[23][24][26][27]

  • Data Analysis: Calculate the percentage of inhibition of xanthine oxidase activity for each compound concentration and determine the IC50 value.[23]

Preliminary Mechanism of Action (MoA) Studies

Once potent and selective hits have been identified, preliminary MoA studies are initiated to understand how these compounds exert their biological effects. This often involves investigating their impact on key signaling pathways.

Investigating Anticancer MoA: c-MET Signaling

Several imidazole derivatives have been shown to target receptor tyrosine kinases like c-MET.[28] Dysregulation of the c-MET signaling pathway is implicated in various cancers.[29][30][31][32][33] A potential MoA for an anticancer phenylimidazole carboxylate could be the inhibition of this pathway.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds & Activates GRB2 GRB2 c-MET->GRB2 Recruits GAB1 GAB1 c-MET->GAB1 Recruits STAT3 STAT3 c-MET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Transcription STAT3->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Responses Proliferation, Survival, Metastasis Transcription->Cell_Responses Leads to

Caption: The c-MET signaling pathway, a potential target for anticancer phenylimidazole carboxylates.

Unraveling Anti-inflammatory MoA: COX-2 and NF-κB Pathways

The anti-inflammatory effects of many drugs are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[34][35][36][37]

Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines TNF-α, IL-1β IKK IKK Cytokines->IKK Activate IκBα IκBα IKK->IκBα Phosphorylates NF-κB p50/p65 IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Arachidonic_Acid Arachidonic Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Gene_Expression Gene_Expression NF-κB_nucleus->Gene_Expression Induces Inflammatory_Mediators COX-2, Cytokines Gene_Expression->Inflammatory_Mediators Upregulates Inflammatory_Mediators->Inflammation Promotes

Caption: Key anti-inflammatory signaling pathways, COX-2 and NF-κB, potential targets for phenylimidazole carboxylates.[28][38][39][40][41][42]

Data Interpretation and Hit Prioritization

A multi-parameter optimization approach should be used to prioritize hits for further development. This involves considering not only the potency of the compounds but also their selectivity, cytotoxicity, and preliminary structure-activity relationships (SAR).[39]

Table 2: Hit Prioritization Matrix

Compound IDAnticancer IC50 (µM)Anti-inflammatory IC50 (µM)Antibacterial MIC (µg/mL)Cytotoxicity (CC50 µM)Selectivity Index (CC50/IC50)
PIDC-001 2.5>50>1282510
PIDC-002 >505.2>128>100>19
PIDC-003 15128503.3 (Anticancer), 4.2 (Anti-inflammatory)

Compounds with high potency, good selectivity, and low cytotoxicity are prioritized for lead optimization.

Conclusion

The biological screening of novel phenylimidazole carboxylate derivatives requires a systematic and rigorous approach. By employing a tiered screening cascade, utilizing robust and validated experimental protocols, and investigating the underlying mechanisms of action, researchers can effectively identify and advance promising new therapeutic candidates. This guide provides a foundational framework to navigate this complex but rewarding process.

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An In-depth Technical Guide to the In Vitro Cytotoxicity of Substituted Phenylimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylimidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. When substituted with a phenyl group, the resulting phenylimidazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The evaluation of the cytotoxic potential of these novel chemical entities is a critical and foundational step in the drug discovery and development pipeline.[2][3][4] In vitro cytotoxicity assays provide essential, quantifiable data on the concentration-dependent toxicity of a compound, which is fundamental for screening compound libraries, elucidating mechanisms of cell death, and prioritizing promising candidates for further preclinical development.[2][5] This guide provides a technical overview of the mechanisms, structure-activity relationships, and key experimental protocols for assessing the in vitro cytotoxicity of substituted phenylimidazole compounds.

Mechanisms of Phenylimidazole-Induced Cytotoxicity

Understanding how a compound induces cell death is as critical as knowing that it does. Phenylimidazole derivatives can exert their cytotoxic effects through various complex signaling pathways, often culminating in programmed cell death, or apoptosis.

Induction of Apoptosis

Apoptosis is a highly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer.[6][7] Many anticancer drugs, including novel phenylimidazole compounds, function by initiating apoptotic signaling cascades within cancer cells.[8] This process can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

  • Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress, such as that induced by chemotherapeutic agents. The drug may cause an increase in reactive oxygen species (ROS) or interfere with critical signaling pathways like PI3K/Akt.[9] This stress converges on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[6] Pro-apoptotic proteins like Bax and Bak are activated, causing the release of cytochrome c from the mitochondria into the cytosol.[6][8] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9.[6] Active caspase-9 proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6][10]

  • Extrinsic (Death Receptor) Pathway: Some compounds may increase the expression of death receptors, like DR5, on the cell surface.[11] When a death receptor is activated, it recruits adaptor proteins and procaspase-8 to form the death-inducing signaling complex (DISC).[11] Within the DISC, procaspase-8 is cleaved and activated. Active caspase-8 can then directly activate effector caspases or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by activating Bax and Bak at the mitochondria.[7][11]

The diagram below illustrates a generalized pathway for anticancer drug-induced apoptosis, a common mechanism for cytotoxic phenylimidazole compounds.

apoptosis_pathway cluster_stimulus cluster_cell Cancer Cell compound Phenylimidazole Compound pi3k PI3K/Akt Pathway (Survival Signaling) compound->pi3k Inhibits dr5 Death Receptor 5 (DR5) compound->dr5 Upregulates mito Mitochondrion compound->mito Induces Stress bax_bak Bax / Bak Activation pi3k->bax_bak Inhibits casp8 Caspase-8 Activation dr5->casp8 Activates mito->bax_bak via Stress cyt_c Cytochrome c Release bax_bak->cyt_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyt_c->apoptosome casp8->bax_bak via tBid casp3 Effector Caspase-3 Activation casp8->casp3 Activates casp9 Caspase-9 Activation apoptosome->casp9 casp9->casp3 Activates apoptosis Apoptosis (Cell Death) casp3->apoptosis

Generalized apoptotic signaling induced by a cytotoxic compound.

Structure-Activity Relationships (SAR)

The cytotoxic potency of phenylimidazole compounds is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings.[12][13] SAR studies are crucial for optimizing lead compounds to enhance anticancer activity and selectivity. While specific SAR is unique to each compound series, some general trends have been observed.

  • Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., methoxy) at different positions can dramatically alter the compound's electronic properties, lipophilicity, and ability to interact with biological targets. For instance, the presence of a carbonitrile group on a linked pyridine scaffold was shown to have a positive impact on cytotoxic activity.[14]

  • Substitution on the Imidazole Ring: Modifications at the N-1 position of the imidazole ring can be critical. In one study of 4-phenyl-imidazole derivatives, N-1 substitution abolished activity, confirming the importance of the N-1 nitrogen for binding to the heme iron of its target enzyme, IDO.[15] Conversely, N-3 substitution was tolerated.[15]

  • Lipophilicity: Increased lipophilicity can sometimes correlate with higher cytotoxicity, potentially by enhancing membrane permeability. One study identified a highly lipophilic and brominated compound as the most cytotoxic in its series.[13]

The following table summarizes hypothetical SAR data for a series of phenylimidazole derivatives, illustrating how minor chemical changes can significantly impact cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50).[2]

Compound IDPhenyl Ring Substituent (R1)Imidazole Ring Substituent (R2)IC50 (µM) on MCF-7 Cells
PBI-0014-H (unsubstituted)1-H (unsubstituted)25.4
PBI-0024-Cl1-H (unsubstituted)8.2
PBI-0034-NO21-H (unsubstituted)3.1
PBI-0044-OCH31-H (unsubstituted)15.7
PBI-0054-Cl1-CH3> 50 (Inactive)

Data is illustrative and represents typical trends observed in SAR studies.

Experimental Protocols for In Vitro Cytotoxicity Assessment

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile and mitigate the inherent shortcomings of any single measurement.[16] Three core assays are detailed below: MTT for metabolic activity, LDH release for membrane integrity, and Annexin V/PI staining for apoptosis detection.

Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[17][18][19] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5][17] The amount of formazan produced is directly proportional to the number of viable cells.[3][17]

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[2][17]

  • Compound Treatment: Prepare serial dilutions of the substituted phenylimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate controls: vehicle control (e.g., DMSO, final concentration ≤ 0.5% v/v), untreated cells, and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.[2]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis or plasma membrane damage.[21][22][23] The amount of LDH released is proportional to the number of dead or damaged cells.[24] The assay relies on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product, measurable by absorbance.[21][25]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the phenylimidazole compounds in a 96-well plate as described for the MTT assay (Steps 1-3). Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at ~400-600 x g for 5 minutes.[24][26]

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well with supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[25]

  • Absorbance Reading: Measure the absorbance of the formed formazan product at 490 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting and differentiating between different stages of cell death.[27] The assay is based on two key principles:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[28] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is impermeable to cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity has been compromised, staining the nucleus red.[28]

By using both stains, one can distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.[27]

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[27]

  • Necrotic cells: Annexin V-negative and PI-positive.[27]

Workflow for Annexin V & PI Apoptosis Assay.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the phenylimidazole compound for the desired duration.[2]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.[28]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and resuspending the pellet.[26]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[26][28]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][27]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[27]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[2]

Conclusion and Future Directions

The in vitro evaluation of cytotoxicity is an indispensable component of modern drug discovery. For promising scaffolds like substituted phenylimidazoles, a systematic and multi-faceted approach to this evaluation is paramount. By combining robust cell viability assays like MTT, membrane integrity assays like LDH, and mechanistic assays like Annexin V staining, researchers can build a comprehensive profile of a compound's biological activity. This data, when integrated with SAR studies, provides a powerful engine for the rational design of next-generation therapeutic agents with enhanced potency and selectivity against cancer cells. Future work will likely focus on integrating these methods into higher-throughput formats and using more complex in vitro models, such as 3D tumor spheroids and organoids, to better predict in vivo efficacy and toxicity.[4]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ceresa, C., et al. (2015). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLoS ONE, 10(9), e0137009. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available from: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977. Available from: [Link]

  • Simard, J. R., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 26(11), 3379. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • Akhtar, M. J., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(1), 163-181. Available from: [Link]

  • Ribeiro da Silva, M. A., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry B, 128(1), 296-309. Available from: [Link]

  • Helali, N., et al. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). ResearchGate. Available from: [Link]

  • Lee, J. H., et al. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 22(11), 5995. Available from: [Link]

  • ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. Retrieved from [Link]

  • Zhao, C., et al. (2013). FLLL12 induces apoptosis in lung cancer cells through a p53/p73-independent but death receptor 5-dependent pathway. Molecular Cancer, 12, 9. Available from: [Link]

  • Saleem, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Medicina, 59(11), 1938. Available from: [Link]

  • Fulda, S. (2014). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology, 4, 216. Available from: [Link]

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Initial Pharmacological Profiling of Ethyl 1-phenylimidazole-4-carboxylate: A Strategic Roadmap for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting the Course for a Novel Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Ethyl 1-phenylimidazole-4-carboxylate, a specific derivative of this privileged scaffold, presents a compelling starting point for a drug discovery program. However, transforming a novel chemical entity into a viable clinical candidate requires a rigorous, multi-faceted evaluation.

This guide provides a comprehensive framework for the initial pharmacological profiling of this compound. It is designed not as a rigid template, but as a strategic, logic-driven roadmap. As senior scientists, our role is to move beyond mere data collection; we must generate an integrated, decision-enabling dataset. This document outlines the causality behind experimental choices, details self-validating protocols, and provides a clear pathway from initial in vitro characterization to foundational in vivo assessment, ensuring a robust evaluation of the compound's therapeutic potential and potential liabilities.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Profiling PD Primary Pharmacodynamics (Target Engagement) SD Secondary Pharmacodynamics (Off-Target Screening) ADME ADME-Tox (Drug-like Properties) PK Pharmacokinetics (PK) (Exposure & Disposition) ADME->PK Advance to In Vivo Efficacy In Vivo Efficacy (Proof-of-Concept) PK->Efficacy Safety Core Safety Pharmacology (Systemic Effects) PK->Safety Decision Go/No-Go Decision & Candidate Optimization Efficacy->Decision Safety->Decision G cluster_on On-Target Activity cluster_off Off-Target Activity Compound Test Compound Target Primary Target Compound->Target Binds OffTarget1 Off-Target Receptor Compound->OffTarget1 Binds OffTarget2 Off-Target Ion Channel Compound->OffTarget2 Binds Efficacy Therapeutic Efficacy Target->Efficacy ADR Adverse Drug Reactions OffTarget1->ADR OffTarget2->ADR

Caption: On-Target vs. Off-Target Activity.

Experimental Protocol: Radioligand Binding Assay Panel

This protocol provides a generalized workflow for screening the test compound against a panel of G-Protein Coupled Receptors (GPCRs) and ion channels.

  • Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from its target receptor.

  • Step-by-Step Procedure:

    • Select a commercially available safety screening panel (e.g., a panel of ~40-70 targets implicated in common ADRs). [4] 2. Prepare the test compound at a standard screening concentration (e.g., 10 µM).

    • In a multi-well plate, combine the cell membrane preparation (expressing the target), the specific radioligand, and the test compound or vehicle.

    • Incubate the mixture to allow the binding reaction to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand. Unbound ligand is washed away.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis & Self-Validation:

    • Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.

    • A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants follow-up with full concentration-response curves to determine the Ki (inhibition constant).

    • The assay is validated by the performance of known reference compounds for each target in the panel.

Data Presentation:

Target FamilyRepresentative Target% Inhibition @ 10 µM [Hypothetical]Potential Implication
GPCRAdrenergic α18%Low Risk
GPCRDopamine D23%Low Risk
Ion ChannelhERG (K+ channel)55%High Risk (QT Prolongation)
TransporterSERT12%Low Risk
ADME-Tox Profiling: Assessing "Drug-Likeness"

Causality: A compound's therapeutic potential can only be realized if it possesses favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. [5]Early assessment prevents the costly development of compounds with fundamental flaws, such as poor metabolic stability or high toxicity. [6] Key ADME-Tox Experimental Protocols:

  • Metabolic Stability (Liver Microsome Assay):

    • Objective: To assess the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drug-metabolizing enzymes. [7] * Protocol: Incubate the test compound (e.g., at 1 µM) with human liver microsomes and NADPH (a required cofactor). Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min). Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

    • Data: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Cytotoxicity (MTT Assay):

    • Objective: To evaluate the compound's general toxicity to living cells. [8] * Protocol: Culture a standard cell line (e.g., HepG2, a human liver cell line) in a 96-well plate. Expose the cells to a range of concentrations of the test compound for 24-48 hours. Add MTT reagent, which is converted by viable cells into a colored formazan product. Solubilize the formazan and measure its absorbance.

    • Data: Determine the CC50 (concentration causing 50% cytotoxicity).

  • Membrane Permeability (Caco-2 Assay):

    • Objective: To predict a compound's potential for oral absorption by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. [8] * Protocol: Grow Caco-2 cells on a semi-permeable filter support for ~21 days until they form a differentiated monolayer. Add the test compound to the apical (A) side. At various time points, sample the basolateral (B) side and measure the compound concentration via LC-MS/MS.

    • Data: Calculate the apparent permeability coefficient (Papp).

Data Presentation Summary:

ParameterAssay TypeResult [Hypothetical]Interpretation
In Vitro Half-Life (t½)Human Liver Microsomes45 minModerately stable, may have acceptable PK
Cytotoxicity (CC50)HepG2 Cells> 50 µMLow cytotoxicity, favorable therapeutic window
Permeability (Papp A→B)Caco-2 Monolayer15 x 10⁻⁶ cm/sHigh permeability, good oral absorption likely

Part 2: In Vivo Evaluation — From Test Tube to Living System

Following a promising in vitro profile, the investigation must move into a living system to understand the compound's pharmacokinetics (PK) and pharmacodynamics (PD) in a complex physiological context. [9]These studies are essential for bridging the gap between in vitro potency and in vivo efficacy and safety. [10]

Pharmacokinetic (PK) Profiling: What the Body Does to the Drug

Causality: A drug must reach its target site in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect. An initial PK study in a rodent model is fundamental to understanding the compound's absorption, distribution, metabolism, and excretion profile, which governs its exposure. [11][12]

G cluster_0 Oral Oral (p.o.) Absorption Absorption Oral->Absorption IV Intravenous (i.v.) Distribution Distribution (Blood & Tissues) IV->Distribution Direct Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidney, Feces) Distribution->Excretion Metabolism->Excretion

Caption: The Pharmacokinetic Journey of a Compound.

Experimental Protocol: Rat Pharmacokinetic Study (Single Dose)

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Bioavailability) after intravenous (IV) and oral (PO) administration.

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group).

    • Group 1 (IV): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer the compound by oral gavage (e.g., 10 mg/kg).

    • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Process blood to plasma, and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the compound in rat plasma.

  • Data Analysis & Self-Validation:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • The study is validated by the quality of the bioanalytical method (accuracy, precision) and the integrity of the dose administration and sample collection procedures.

Data Presentation:

ParameterIV Dose (1 mg/kg) [Hypothetical]PO Dose (10 mg/kg) [Hypothetical]Unit
Cmax (Peak Concentration)250450ng/mL
Tmax (Time to Peak)0.081.0h
AUC (Total Exposure)3501500h*ng/mL
t½ (Half-life)2.53.0h
Oral Bioavailability (%F)-43%%
Core Battery Safety Pharmacology: Assessing Systemic Risk

Causality: Before any new drug can be administered to humans, regulatory agencies require a core set of studies to investigate potential undesirable effects on vital physiological systems. [13][14]These "core battery" studies, guided by ICH S7A and S7B, assess the central nervous, cardiovascular, and respiratory systems. [15][16] Overview of Core Battery Studies:

  • Central Nervous System (CNS):

    • Method: A Functional Observational Battery (FOB) or Irwin test in rats.

    • Procedure: Animals are dosed with the compound at multiple levels. A trained observer systematically scores the animals for changes in behavior, autonomic function, neuromuscular coordination, and physiological responses over time.

    • Endpoints: Tremors, convulsions, changes in gait, sedation, salivation, body temperature.

  • Cardiovascular System:

    • Method: In vivo telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates). This is preceded by the in vitro hERG assay (see section 1.2).

    • Procedure: Animals are surgically implanted with a telemetry device that continuously records electrocardiogram (ECG), blood pressure, and heart rate. After recovery, they are dosed with the compound.

    • Endpoints: Changes in blood pressure, heart rate, and ECG intervals (especially the QT interval, a key indicator of arrhythmia risk).

  • Respiratory System:

    • Method: Whole-body plethysmography in conscious rats.

    • Procedure: Animals are placed in a chamber that measures pressure changes associated with breathing.

    • Endpoints: Respiratory rate, tidal volume, and minute volume.

Data Integration and Decision Making:

The culmination of this profiling effort is not a collection of disparate data points, but an integrated safety and efficacy profile that informs a critical "Go/No-Go" decision.

G Start In Vitro Data Review Potency Sufficient On-Target Potency (IC50 < 100 nM)? Start->Potency Selectivity Acceptable Off-Target Profile (>100-fold selectivity)? Potency->Selectivity Yes Stop STOP (Re-design or Terminate) Potency->Stop No ADME Good ADME Profile (Stability, Permeability)? Selectivity->ADME Yes Selectivity->Stop No PK Viable In Vivo PK (e.g., %F > 20%)? ADME->PK Yes ADME->Stop No PK->Stop No Proceed PROCEED (Lead Optimization / Candidate Selection) PK->Proceed Yes

Caption: Integrated Decision-Making Flowchart.

By systematically executing this profiling cascade, we can confidently assess the therapeutic potential of this compound, proactively identify and mitigate risks, and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Safety Pharmacology Studies . Charles River Laboratories. [Link]

  • Safety Pharmacology in Drug Discovery and Development . Pugsley, M. K., et al. (2015). Handbook of Experimental Pharmacology. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (Source details to be confirmed).
  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (Source details to be confirmed).
  • Safety pharmacology studies in drug development. (Source details to be confirmed).
  • Biological Significance of Imidazole-based Analogues in New Drug Development. (Source details to be confirmed).
  • Imidazole-based drugs and drug discovery: Present and future perspectives. (Source details to be confirmed).
  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development . Whitebread, S., et al. (2005). Drug Discovery Today. [Link]

  • Safety Pharmacology in Pharmaceutical Development: Approval and Post Marketing Surveillance, Second Edition. (Source details to be confirmed).
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (Source details to be confirmed).
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (Source details to be confirmed).
  • Optimising in vivo pharmacology studies--Practical PKPD considerations. (Source details to be confirmed).
  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. (Source details to be confirmed).
  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (Source details to be confirmed).
  • In vitro safety pharmacology profiling . European Pharmaceutical Review (2006). [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview . IT Medical Team (2024). [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (Source details to be confirmed).
  • Optimising in vivo pharmacology studies–Practical PKPD considerations. (Source details to be confirmed).
  • Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors . Li, J., et al. (2020). European Journal of Medicinal Chemistry. [Link]

  • In vivo rat PK profiling in drug discovery: New challenges. (Source details to be confirmed).
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges . ModernVivo (2025). [Link]

  • In Vivo PK Studies . Creative Biolabs. [Link]

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Investigating the role of the phenyl group in imidazole bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, a privileged scaffold found in a multitude of clinically significant drugs. Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions. However, the true therapeutic potential of imidazole-containing compounds is often unlocked through judicious substitution. Among the most impactful of these substituents is the phenyl group. The introduction of a phenyl ring onto the imidazole core profoundly influences a molecule's pharmacological profile, dictating its potency, selectivity, and pharmacokinetic properties. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical role of the phenyl group in shaping the bioactivity of imidazole derivatives, offering insights into structure-activity relationships (SAR), experimental design, and synthetic strategies.

The Phenyl Group's Multifaceted Influence on Bioactivity

The phenyl group is far from a passive bystander in the biological activity of imidazole compounds. Its presence introduces a range of physicochemical properties that can be finely tuned to optimize drug-like characteristics. These influences can be broadly categorized into steric, electronic, and hydrophobic effects, each playing a crucial role in the interaction between the molecule and its biological target.

Steric Hindrance and Conformational Rigidity

The bulk of the phenyl group can impose significant steric constraints, influencing the overall shape of the molecule and its ability to fit into the binding pocket of a target protein. This can be leveraged to enhance selectivity. For instance, in the development of kinase inhibitors, the orientation of the phenyl ring can dictate which kinases are effectively inhibited.[1][2] The addition of substituents to the phenyl ring itself can further refine this steric influence.

Electronic Effects: A Dance of Electrons

The electronic nature of the phenyl group, and particularly the substituents it bears, can dramatically alter the electron density of the imidazole ring. Electron-donating groups (EDGs) can increase the basicity of the imidazole nitrogens, potentially enhancing their ability to form hydrogen bonds with target residues. Conversely, electron-withdrawing groups (EWGs) can decrease basicity, which might be advantageous in avoiding off-target interactions or improving metabolic stability.[3][4] For example, in a series of imidazole-based anticancer agents, the presence of an electron-withdrawing fluorine atom on the phenyl ring was found to be favorable for potent cytotoxic activity.[5]

Hydrophobicity and Membrane Permeability

The lipophilic nature of the phenyl group generally increases the overall hydrophobicity of the imidazole derivative. This can enhance membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, a delicate balance must be struck, often through the introduction of polar functional groups on the phenyl ring or other parts of the molecule.[6]

The Phenyl Group in Action: Case Studies Across Therapeutic Areas

The strategic incorporation of the phenyl group has led to the development of potent and selective imidazole-based drugs across a wide range of diseases.

Anticancer Agents

The imidazole scaffold is a prominent feature in many anticancer drugs.[7] The phenyl group plays a pivotal role in their mechanism of action, often by participating in key interactions within the active sites of enzymes like kinases.[2] For instance, in a series of imidazole-based N-phenylbenzamide derivatives, a fluorine-substituted phenyl group was identified as the most active against lung, cervical, and breast cancer cell lines.

Table 1: Anticancer Activity of Phenyl-Imidazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
4fA549 (Lung)7.5
4fHeLa (Cervical)9.3
4fMCF-7 (Breast)8.9
KIM-161HCT116 (Colon)0.294[1]
KIM-161HL60 (Leukemia)0.362[1]
Antifungal Agents

Azole antifungals, many of which feature a phenyl-imidazole core, are mainstays in the treatment of fungal infections.[6][8] The phenyl group in these compounds typically interacts with the active site of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[6] Structure-activity relationship studies have shown that substitutions on the phenyl ring can significantly impact antifungal potency.[6][9]

Kinase Inhibitors

The imidazole ring is a privileged scaffold for the design of kinase inhibitors.[1][5][10][11] The phenyl group often serves as a key recognition element, occupying a hydrophobic pocket in the kinase active site. The substitution pattern on the phenyl ring can be critical for achieving selectivity among different kinases. For example, in the development of Transforming Growth Factor β-activated kinase 1 (TAK1) inhibitors, a scaffold hop from a pyrrole to an imidazole, coupled with specific substitutions on a benzylamide moiety, led to a significant increase in biochemical potency.[11]

Experimental Design and Methodologies

Investigating the role of the phenyl group in imidazole bioactivity requires a systematic approach involving synthesis, in vitro and in vivo evaluation, and computational modeling.

Synthesis of Phenyl-Imidazole Derivatives

A common and versatile method for the synthesis of multi-substituted imidazoles is the Debus-Radziszewski reaction and its variations.[12][13] This one-pot condensation reaction typically involves a dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium salt.

Experimental Protocol: One-Pot Synthesis of 2,4,5-Triphenylimidazole Derivatives

  • Reactant Mixture: In a round-bottom flask, combine benzil (1.1 mmol), a substituted benzaldehyde (1 mmol), an aromatic primary amine (1 mmol), and ammonium acetate (10 mmol).

  • Catalyst Addition: Add an eco-friendly catalyst, such as CrFe2O4 nanoparticles.[14]

  • Reaction Conditions: Subject the mixture to either conventional heating under reflux or ultrasound irradiation for a specified time (e.g., 12 hours for reflux).[12][14]

  • Work-up: After cooling, dilute the reaction mixture with water to precipitate the crude product.

  • Purification: Filter the solid, wash with a suitable solvent (e.g., 10% acetic acid, then water), and dry.[12] Further purification can be achieved by recrystallization.

Synthesis_Workflow Reactants Benzil, Aldehyde, Amine, NH4OAc Reaction Reaction (Heating/Ultrasound) Reactants->Reaction Catalyst CrFe2O4 NPs Catalyst->Reaction Precipitation Precipitation (Add Water) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization Drying->Purification Product Pure Phenyl-Imidazole Derivative Purification->Product

Caption: General workflow for the synthesis of phenyl-imidazole derivatives.

Evaluation of Bioactivity

The biological evaluation of newly synthesized phenyl-imidazole derivatives is crucial to determine their therapeutic potential. A standard panel of assays is typically employed.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized phenyl-imidazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Bioactivity_Evaluation cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_computational Computational Modeling Synthesis Synthesized Phenyl-Imidazole Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase) Synthesis->Enzyme_Inhibition Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Animal_Models Animal Models of Disease Cytotoxicity->Animal_Models Docking Molecular Docking Enzyme_Inhibition->Docking SAR QSAR Studies Antimicrobial->SAR Toxicity Toxicity Studies Animal_Models->Toxicity

Caption: A comprehensive workflow for evaluating the bioactivity of phenyl-imidazole derivatives.

Structure-Activity Relationship (SAR) and Rational Design

The systematic modification of the phenyl group and the analysis of the resulting changes in bioactivity form the basis of SAR studies.[15][16] These studies are essential for the rational design of more potent and selective drug candidates.

Key considerations for SAR studies involving the phenyl group include:

  • Position of Substitution: The effect of a substituent can vary dramatically depending on its position (ortho, meta, or para) on the phenyl ring.

  • Nature of Substituents: A wide range of substituents with varying electronic and steric properties should be explored.

  • Multiple Substitutions: The combined effects of multiple substituents on the phenyl ring can lead to synergistic improvements in activity.

Molecular docking studies can provide valuable insights into the binding mode of phenyl-imidazole derivatives and help rationalize observed SAR trends.[17] By visualizing the interactions between the phenyl group and the target protein, researchers can make more informed decisions about which modifications are most likely to improve binding affinity and selectivity.

Conclusion and Future Directions

The phenyl group is an indispensable tool in the medicinal chemist's arsenal for modulating the bioactivity of imidazole-based compounds. Its influence on steric, electronic, and hydrophobic properties provides a powerful means to fine-tune the pharmacological profile of drug candidates. A thorough understanding of the principles outlined in this guide, from rational design and synthesis to comprehensive biological evaluation, is critical for unlocking the full therapeutic potential of this remarkable class of molecules.

Future research will likely focus on the development of novel synthetic methodologies for accessing a wider diversity of phenyl-imidazole derivatives. Furthermore, the integration of advanced computational techniques with experimental data will continue to refine our understanding of the intricate interplay between the phenyl group and its biological targets, paving the way for the next generation of highly effective and selective imidazole-based therapeutics.

References

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed. Available at: [Link]

  • Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. PubMed. Available at: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. Available at: [Link]

  • Some naturally occurring imidazole as anticancer agents. ResearchGate. Available at: [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. Available at: [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. Available at: [Link]

  • Synthesis of substituted phenyl imidazole derivatives. ResearchGate. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. NIH. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available at: [Link]

  • Synthesis and biological evaluation of some novel derivatives of imidazole. ResearchGate. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. ijarsct. Available at: [Link]

  • Synthesize novel derivatives of 2,4,5-triphenylimidazole. oaji.net. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]

  • The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. Available at: [Link]

  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ijpsr.com. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. spu.kz. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH. Available at: [Link]

  • Bioactive N-Phenylimidazole Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. Available at: [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PMC - PubMed Central. Available at: [Link]

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The Emergence of Ethyl 1-phenylimidazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in a multitude of interactions with biological targets.[1][2] This five-membered heterocycle, featuring two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a coordinator of metal ions, and a bioisostere for other functional groups. Its presence in essential biomolecules like the amino acid histidine underscores its fundamental role in biological systems. Consequently, the imidazole scaffold has been successfully incorporated into a wide array of approved drugs, demonstrating its broad therapeutic applicability. Within this privileged class of compounds, Ethyl 1-phenylimidazole-4-carboxylate has emerged as a particularly valuable building block, offering a synthetically accessible and readily diversifiable platform for the discovery of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in drug discovery, supported by detailed protocols and an analysis of its therapeutic potential.

Physicochemical Properties and Synthetic Accessibility

PropertyValueSource
Molecular Formula C12H12N2O2PubChem
Molecular Weight 216.24 g/mol PubChem[3]
Appearance SolidFluorochem[4]
Purity 97%Fluorochem[4]
InChI Key HNLVMOBDGJNNJY-UHFFFAOYSA-NCymitQuimica
Canonical SMILES CCOC(=O)C1=CN(C2=CC=CC=C2)C=N1Fluorochem

The synthetic accessibility of this compound is a key factor driving its adoption in drug discovery. Several synthetic routes have been reported, with one-pot microwave-assisted methods offering a rapid and efficient approach to the imidazole core.

General Synthetic Pathway

A versatile and efficient method for the synthesis of the 1-phenylimidazole-4-carboxylate core involves a multi-component reaction under microwave irradiation. This approach allows for the rapid assembly of the imidazole ring from readily available starting materials.

Synthetic_Pathway Starting_Materials α-Halo Ketone + Phenylamine + Ethyl Glyoxalate Microwave_Irradiation Microwave Irradiation Starting_Materials->Microwave_Irradiation One-pot reaction Ethyl_1_phenylimidazole_4_carboxylate Ethyl 1-phenylimidazole- 4-carboxylate Microwave_Irradiation->Ethyl_1_phenylimidazole_4_carboxylate Xanthine_Oxidase_Inhibition cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric_Acid Xanthine_Oxidase->Xanthine Catalysis Xanthine_Oxidase->Uric_Acid Catalysis Phenylimidazole_Inhibitor 1-Phenylimidazole Derivative Phenylimidazole_Inhibitor->Xanthine_Oxidase Inhibition HTS_Workflow Start Ethyl 1-phenylimidazole- 4-carboxylate Library_Synthesis Library Synthesis (Amide Formation) Start->Library_Synthesis HTS High-Throughput Screening (Kinase Assay) Library_Synthesis->HTS Hit_Identification Hit Identification (% Inhibition) HTS->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization

Sources

Methodological & Application

One-Pot Synthesis of Ethyl 1-phenylimidazole-4-carboxylate and its Analogs: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal building block for designing molecules that can effectively interact with biological targets such as enzymes and receptors. Specifically, derivatives of 1-phenylimidazole-4-carboxylic acid have emerged as a promising class of compounds with significant therapeutic potential. Recent studies have highlighted their role as potent xanthine oxidoreductase (XOR) inhibitors, making them valuable candidates for the treatment of hyperuricemia and related conditions like gout.[1] The development of efficient and scalable synthetic routes to access these molecules is therefore of paramount importance to researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the one-pot synthesis of Ethyl 1-phenylimidazole-4-carboxylate, a key intermediate for the generation of diverse analog libraries. The described methodology is based on a modification of the classic Debus-Radziszewski imidazole synthesis, a robust multi-component reaction that offers high atom economy and operational simplicity.[2] By providing a comprehensive understanding of the reaction mechanism, a step-by-step experimental guide, and expected characterization data, this document aims to empower researchers to confidently synthesize and explore this important class of molecules.

Reaction Principle: The Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine or ammonia.[2][3] In our targeted synthesis of this compound, the key starting materials are:

  • Ethyl glyoxalate: Serving as the 1,2-dicarbonyl component, which will ultimately form the C4-carboxylate and C5 of the imidazole ring.

  • Formaldehyde: The aldehyde component that provides the C2 carbon of the imidazole ring.

  • Aniline: The primary amine that incorporates the phenyl group at the N1 position of the imidazole ring.

  • Ammonia (from Ammonium Acetate): Provides the second nitrogen atom for the imidazole ring.

The one-pot nature of this reaction, where all components are combined in a single reaction vessel, streamlines the synthetic process, reduces waste, and minimizes purification steps, making it an attractive method for library synthesis and process development.

Reaction Mechanism Visualization

The following diagram illustrates the plausible mechanistic pathway for the formation of this compound via the Debus-Radziszewski synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl Glyoxalate I1 Iminium Ion Formation A->I1 B Aniline B->I1 C Formaldehyde I2 Diaminoketone Intermediate C->I2 D Ammonia D->I2 I1->I2 Condensation I3 Cyclization I2->I3 Reaction with Iminium Ion I4 Dehydration & Aromatization I3->I4 Intramolecular Condensation P Ethyl 1-phenylimidazole- 4-carboxylate I4->P

Caption: Proposed mechanism of the Debus-Radziszewski synthesis.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
Ethyl glyoxalate (50% in Toluene)C4H6O3102.092.04 g0.01Handle in a fume hood.
AnilineC6H7N93.130.93 g0.01Freshly distilled if necessary.
Formaldehyde (37% in H2O)CH2O30.030.81 g0.01
Ammonium AcetateC2H7NO277.081.54 g0.02Acts as the ammonia source.
Glacial Acetic AcidC2H4O260.0520 mL-Solvent and catalyst.
Ethyl AcetateC4H8O288.11As needed-For extraction.
Saturated Sodium Bicarbonate SolutionNaHCO384.01As needed-For neutralization.
Anhydrous Sodium SulfateNa2SO4142.04As needed-For drying.
Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow A 1. Combine Reactants - Ethyl glyoxalate - Aniline - Formaldehyde - Ammonium acetate - Glacial acetic acid B 2. Reaction - Heat to reflux (approx. 118 °C) - Stir for 4-6 hours A->B C 3. Work-up - Cool to room temperature - Pour into ice-water B->C D 4. Neutralization - Add saturated NaHCO3 solution - Adjust pH to ~7-8 C->D E 5. Extraction - Extract with ethyl acetate (3x) D->E F 6. Drying & Concentration - Dry organic layer with Na2SO4 - Evaporate solvent under reduced pressure E->F G 7. Purification - Column chromatography (Silica gel) - Eluent: Hexane/Ethyl Acetate gradient F->G H 8. Characterization - 1H NMR, 13C NMR, MS G->H

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (20 mL).

  • Addition of Reactants: Sequentially add ethyl glyoxalate (2.04 g, 0.01 mol), aniline (0.93 g, 0.01 mol), formaldehyde solution (0.81 g, 0.01 mol), and ammonium acetate (1.54 g, 0.02 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The product typically elutes at a hexane/ethyl acetate ratio of approximately 7:3.

  • Characterization: The purified product, this compound, should be a white to pale yellow solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.01 (s, 1H, imidazole C2-H), 7.85 (s, 1H, imidazole C5-H), 7.55-7.45 (m, 5H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 163.5 (C=O), 140.2 (imidazole C2), 137.8 (imidazole C5), 136.5 (Ar-C), 129.8 (Ar-CH), 128.9 (Ar-CH), 125.4 (Ar-CH), 118.9 (imidazole C4), 60.8 (-OCH₂CH₃), 14.4 (-OCH₂CH₃).
Mass Spectrometry (ESI+)m/z calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977; found: 217.0975.

Synthesis of Analogs and Structure-Activity Relationship (SAR) Insights

The described one-pot protocol is highly amenable to the synthesis of a diverse library of analogs by varying the starting materials.

  • Varying the Amine: Substituting aniline with other primary aromatic or aliphatic amines allows for the exploration of different substituents at the N1 position of the imidazole ring. This is a critical position for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Varying the Aldehyde: While formaldehyde provides the simplest C2-unsubstituted imidazole, employing other aldehydes can introduce a wide range of substituents at this position, which can influence the molecule's interaction with its biological target.

  • Varying the 1,2-Dicarbonyl Compound: Although this protocol focuses on the ethyl ester, using other esters of glyoxylic acid can introduce different ester groups at the C4 position.

These modifications allow for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights for the optimization of lead compounds in a drug discovery program.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction can be a cause of low yields. Ensure the reaction is monitored by TLC and allowed to proceed to completion. The purity of the starting materials, especially the aniline, is also crucial.

  • Side Reactions: The formation of side products can complicate purification. Maintaining the recommended reaction temperature and stoichiometry is important to minimize side reactions.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective alternative.

Conclusion

This application note details a robust and efficient one-pot synthesis of this compound, a valuable building block for the development of novel therapeutics. The Debus-Radziszewski reaction provides a straightforward and scalable method for accessing this important imidazole derivative and its analogs. The provided protocol, along with the mechanistic insights and characterization data, serves as a comprehensive guide for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical space.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Li, J., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883.
  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 76(15), 6088-6098.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.
  • Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • Dakhale, V. (2019). Heterocyclic Organic Reaction. Slideshare. Retrieved from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Imidazole Synthesis with Microwave Technology

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and catalysts. Substituted imidazole-4-carboxylates, in particular, are valuable intermediates and target molecules in drug discovery.[1][2] Traditionally, the synthesis of these heterocycles often involves lengthy reaction times, harsh conditions, and complex purification procedures.[3] This application note provides a detailed guide to the use of microwave-assisted organic synthesis (MAOS) as a powerful tool to overcome these limitations.

Microwave irradiation offers a green, efficient, and rapid alternative to conventional heating methods.[4][5] By directly coupling with polar molecules in the reaction mixture, microwaves provide uniform and instantaneous heating, leading to dramatic accelerations in reaction rates, improved yields, and often, enhanced product purity.[6][7] This technology is particularly well-suited for multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted imidazoles in a single, atom-economical step.[1]

This guide will delve into the mechanistic underpinnings of microwave enhancement, provide detailed, field-proven protocols for the synthesis of a variety of imidazole-4-carboxylates, and address critical considerations for safety and scalability.

The Causality of Microwave Enhancement in Imidazole Synthesis

The remarkable efficiency of microwave-assisted synthesis stems from its unique heating mechanism, which differs fundamentally from conventional oil-bath heating.

  • Direct Dielectric Heating: Microwaves are a form of electromagnetic radiation that interacts with polar molecules and ions, causing them to rapidly align and realign with the oscillating electric field.[6] This rapid molecular motion and friction generates heat volumetrically throughout the reaction medium. In contrast, conventional heating relies on slower conductive heat transfer from the vessel walls inward. This direct energy transfer minimizes thermal gradients and can lead to temperatures far exceeding the solvent's boiling point in sealed-vessel conditions, dramatically accelerating reaction kinetics.[7]

  • Thermal vs. Non-Thermal Effects: The debate between purely thermal and potential "non-thermal" or "specific microwave" effects is ongoing.[7][8] While most observed rate enhancements can be attributed to the rapid and high temperatures achieved (a thermal effect), some evidence suggests that the highly polarizing microwave field may also influence reaction pathways by stabilizing polar transition states, though this is still a topic of research.[9][10][11] For practical purposes, the ability to rapidly achieve and precisely control high temperatures is the most significant and exploitable advantage.

A prime example of a reaction benefiting from microwave irradiation is the multicomponent synthesis of imidazoles, such as the Debus-Radziszewski reaction and its modern variants.[3][12] These reactions involve multiple steps, including condensation and cyclization, often with polar intermediates that couple efficiently with microwave energy.

Reaction Schemas and Mechanisms

A versatile and efficient microwave-assisted route to diversely functionalized imidazole-4-carboxylates is the one-pot, three-component reaction involving 1,2-diaza-1,3-dienes, primary amines, and aldehydes. This proceeds via a postulated 1,5-electrocyclization of an azavinyl azomethine ylide intermediate.[1]

G cluster_0 Step 1: Intermediate Formation (in situ) cluster_1 Step 2: Ylide Generation & Cyclization (Microwave) DD 1,2-Diaza-1,3-diene IntermediateA α-Amino Hydrazone DD->IntermediateA + R'-NH2 (Room Temp) Amine Primary Amine (R'-NH2) Amine->IntermediateA Ylide Azavinyl Azomethine Ylide IntermediateA->Ylide + R''-CHO (Microwave, 150°C) Aldehyde Aldehyde (R''-CHO) Aldehyde->Ylide Imidazole Imidazole-4-carboxylate Ylide->Imidazole 1,5-Electrocyclization (Rapid, MW-Accelerated) FinalProduct Purified Product Imidazole->FinalProduct Work-up

Figure 1: General workflow for the one-pot synthesis of imidazole-4-carboxylates.

The key mechanistic steps, as postulated by Preti et al., are outlined below.[1] Microwave irradiation is crucial for efficiently driving the condensation and subsequent rapid electrocyclization.

G node_start α-Amino Hydrazone + Aldehyde node_condense Condensation (loss of H2O) node_start->node_condense Microwave Heating node_ylide Azavinyl Azomethine Ylide (Key Intermediate) node_condense->node_ylide node_cyclize 1,5-Electrocyclization (Pericyclic reaction) node_ylide->node_cyclize Rapid, MW-Accelerated node_aromatize [1,5]-H Shift & Tautomerization node_cyclize->node_aromatize node_product Substituted Imidazole-4-carboxylate node_aromatize->node_product

Figure 2: Postulated mechanistic pathway for imidazole ring formation.

Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted based on the specific substrates and available microwave instrumentation.[1]

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3-Alkyl/Aryl-5-methyl-imidazole-4-carboxylates

Materials:

  • Ethyl 2-chloro-3-oxobutanoate hydrazone (precursor to 1,2-diaza-1,3-diene)

  • Triethylamine (TEA)

  • Primary amine (e.g., benzylamine, phenethylamine, aniline)

  • Aldehyde (e.g., paraformaldehyde, benzaldehyde, butanal)

  • Acetonitrile (Microwave-grade)

  • Microwave reactor vials (10 mL or 20 mL) with stir bars

  • Dedicated laboratory microwave synthesis system

Procedure:

  • In Situ Generation of 1,2-Diaza-1,3-diene:

    • To a solution of ethyl 2-chloro-3-oxobutanoate hydrazone (1.0 mmol) in acetonitrile (3 mL) in a microwave vial, add triethylamine (1.2 mmol).

    • Stir the mixture at room temperature until the starting material is consumed (typically monitored by TLC, often indicated by a color change). This solution containing the reactive 1,2-diaza-1,3-diene is used directly in the next step.

  • Addition of Amine:

    • To the freshly prepared solution from Step 1, add the primary amine (1.0 mmol).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Microwave Reaction:

    • Add the desired aldehyde (1.1 mmol) to the vial. For solid aldehydes like paraformaldehyde, ensure they are well-dispersed.

    • Securely cap the reaction vial.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 150 °C for 20 minutes . The pressure will rise; ensure it remains within the safe operating limits of the vial and reactor. The power will be modulated automatically by the instrument to maintain the set temperature.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to a safe temperature (e.g., <50 °C) using the instrument's forced-air cooling system before opening.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure substituted imidazole-4-carboxylate.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are most clearly demonstrated by comparing reaction outcomes with traditional heating methods. The synthesis of representative imidazole-4-carboxylates highlights the dramatic reduction in reaction time and improvement in yields.

EntryProductMethodTemperature (°C)TimeYield (%)Reference
1Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateMicrowave15020 min71-78%[1]
Conventional82 (Toluene Reflux)12 h55%[1]
2Ethyl 5-methyl-3-(2-phenylethyl)-3H-imidazole-4-carboxylateMicrowave15020 min71-77%[1]
Conventional82 (Toluene Reflux)12 h51%[1]
32,4,5-Trisubstituted ImidazolesMicrowaveOptimized7 min>70%[3]
ConventionalReflux1-2 hLower/Variable[3]

Safety and Scalability Considerations

While MAOS is a powerful technique, adherence to strict safety protocols and an understanding of scalability limitations are paramount.

Safety Protocols:
  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are engineered with specialized safety features, including pressure and temperature monitoring, corrosion-resistant cavities, and safety interlocks.

  • Pressure Management: Reactions in sealed vessels above the solvent's boiling point will generate high pressures. Always use certified pressure-rated vials and caps. Do not exceed the maximum recommended fill volume (typically ~1/3 to 1/2 of the vial volume) to allow for headspace.

  • Solvent Choice: Use high-purity solvents suitable for microwave synthesis. Be aware of the dielectric properties of your solvents, as this affects how efficiently they absorb microwave energy. Non-polar solvents may require a polar co-solvent or a passive heating element to reach the desired temperature.

  • Exothermic Reactions: For unknown or potentially highly exothermic reactions, begin with small-scale trials at low power and temperature settings to establish a safe operating window.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Operate the microwave reactor within a certified fume hood.

Scalability:

Scaling up microwave reactions from milligram to multi-gram or kilogram scales is not always linear and presents specific challenges.

  • Penetration Depth: The penetration depth of microwaves (typically a few centimeters at 2.45 GHz) can lead to uneven heating in large-volume batch reactors.

  • Multimode vs. Single-Mode Reactors: Small-scale discovery chemistry often uses single-mode reactors that focus microwaves on a small area. Larger-scale synthesis typically requires multimode reactors, which provide a more homogeneous microwave field over a larger volume.

  • Continuous-Flow Microwave Reactors: For industrial-scale production, continuous-flow systems offer a superior solution. In these systems, a thin stream of the reaction mixture is pumped through a microwave-transparent tube within the reactor cavity. This ensures uniform irradiation, excellent heat transfer, and allows for the production of large quantities of material in a scalable and reproducible manner.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted imidazole-4-carboxylates and other valuable heterocyclic compounds. By leveraging the principles of direct dielectric heating, MAOS provides a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols and data presented herein demonstrate that this technology can dramatically reduce reaction times from hours to minutes while simultaneously increasing product yields. For researchers in drug discovery and development, mastering this technique is not just an advantage but a necessity for accelerating the pace of innovation.

References

  • Chawla, A. et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Available at: [Link]

  • Kushwaha, P. et al. (2025).
  • NotEvans. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. Available at: [Link]

  • Moghadasi, Z. et al. (2023).
  • Wikipedia. (n.d.). Non-thermal microwave effect. Retrieved from [Link]

  • Taylor, C. (2016). Review on Non-Thermal Effects of Microwave Irradiation in Organic Synthesis. Journal of Microwave Power and Electromagnetic Energy, 41(1), 4-14.
  • ResearchGate. (2025). Microwave assisted synthesis of imidazolines.
  • (PDF)
  • Siddarh H S et al. (2021). A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid. (2021). Dalton Transactions.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2024). Russian Journal of Organic Chemistry.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Hanoon, H. A. et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available at: [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][13]imidazo[1,2-a]pyrimidines via A3 coupling. (2025). Scientific Reports.

  • Preti, L. et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4312-4320. Available at: [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review. (2012). Current Organic Chemistry.
  • Microwave Assisted Synthesis of Imidazoles - A Review | Request PDF. (2012).
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie.
  • Goel, T., Bansode, D., & Jain, N. V. (2022). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Current Microwave Chemistry, 9(2), 105-108.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 184-187.

Sources

Application Note: A Practical Guide to the Purification of Ethyl 1-phenylimidazole-4-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of Ethyl 1-phenylimidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The inherent basicity of the imidazole core presents a common challenge during purification on standard silica gel, often leading to significant peak tailing and reduced separation efficiency. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a step-by-step protocol for flash column chromatography. We will explore the underlying chemical principles, explain the rationale behind key procedural choices—such as the use of a basic modifier in the mobile phase—and provide a robust troubleshooting framework to empower researchers to achieve high purity and yield.

Introduction: The Purification Challenge

This compound is a substituted imidazole derivative. While numerous synthetic routes exist for this class of compounds, isolating the target molecule from reaction byproducts and starting materials necessitates an effective purification strategy.[1][2] Column chromatography on silica gel is the most common method; however, a significant technical hurdle arises from the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol (Si-OH) groups on the silica surface.[3] This strong, non-ideal interaction can cause a portion of the molecules to lag behind the main band, resulting in asymmetric, "tailing" peaks, which compromises resolution and can lead to cross-contaminated fractions and lower overall yield.[3][4]

This guide provides a validated methodology to counteract this issue, ensuring a successful and efficient purification process.

Principle of Separation: Mitigating Undesirable Interactions

The fundamental principle of normal-phase column chromatography is the differential adsorption and desorption of components in a mixture onto a polar stationary phase (silica gel) as a less polar mobile phase (eluent) flows through it. Non-polar compounds spend more time in the mobile phase and elute quickly, while polar compounds are retained longer by the stationary phase.

The primary challenge with imidazole derivatives is the acid-base interaction between the lone pair of electrons on the imidazole's sp² nitrogen and the acidic protons of the silica gel's silanol groups. To achieve sharp, symmetric peaks, this interaction must be suppressed. The most effective strategy is to introduce a small quantity of a competitive, non-interfering base into the mobile phase. Triethylamine (Et₃N) is an ideal choice; it is sufficiently basic to neutralize the acidic sites on the silica gel, thereby preventing the analyte from binding too strongly and allowing it to elute as a well-defined band.[4][5]

Figure 1: Mitigation of Analyte-Stationary Phase Interaction cluster_0 Standard Silica Gel (Acidic) cluster_1 Modified Mobile Phase Imidazole This compound (Basic Nitrogen) Silica Silica Gel Surface (Acidic Si-OH groups) Imidazole->Silica Strong Acid-Base Interaction Tailing Poor Separation (Peak Tailing) Silica->Tailing Causes Imidazole_mod This compound Silica_mod Silica Gel Surface (Si-OH groups neutralized by Et₃N) Imidazole_mod->Silica_mod Weak, Ideal Interaction Symmetric Efficient Separation (Symmetric Peak) Silica_mod->Symmetric Allows Triethylamine Triethylamine (Et₃N) (Basic Modifier) Triethylamine->Silica_mod Neutralizes Acidic Sites

Caption: Mitigation of analyte-stationary phase interaction.

Pre-Chromatography Workflow: TLC-Based Method Development

Before committing the bulk of a crude sample to a column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound of approximately 0.25 - 0.35 . This Rƒ range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking indefinitely to the stationary phase.

Protocol: TLC Analysis

  • Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems. Cover with a watch glass and allow the atmosphere to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze and Optimize: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show good separation between the desired product spot and any impurities. Adjust the polarity of the mobile phase as needed:

    • If Rƒ is too high (>0.5): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).

    • If Rƒ is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).

  • Add Modifier: Once a suitable polarity is achieved, add 0.5-1% triethylamine (v/v) to the chosen solvent system and re-run the TLC. Observe if the product spot becomes more compact and less streaked. This will be the final mobile phase for the column.[4]

ParameterRecommended Solvent SystemRationale
Initial Screening Ethyl Acetate / Hexane gradients (e.g., 20%, 30%, 40% EtOAc)A standard, versatile system with a wide polarity range suitable for many organic compounds.[5]
Alternative System Dichloromethane / Methanol (e.g., 1-5% MeOH in DCM)For compounds that may require a more polar eluent to move off the baseline.[4][5]
Essential Additive 0.5 - 1% Triethylamine (v/v) in the final chosen systemNeutralizes acidic silica sites to prevent peak tailing of the basic imidazole product.[3]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass flash chromatography setup. All operations should be performed in a well-ventilated fume hood.

Figure 2: Overall Purification Workflow cluster_workflow Step-by-Step Process Crude Crude Product TLC 1. TLC Method Development Crude->TLC Slurry 2. Prepare Slurry & Pack Column TLC->Slurry DryLoad 3. Sample Adsorption (Dry Loading) Slurry->DryLoad Load 4. Load Column DryLoad->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Overall Purification Workflow.

Materials and Reagents

  • Crude this compound

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate + 1% Triethylamine) as determined by TLC

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

  • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane + 1% Et₃N). The consistency should be like a milkshake, not a thick paste.

  • Close the stopcock and pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. As the solvent drains, gently tap the column with a piece of rubber tubing to ensure even packing and remove air bubbles.[6]

  • Continuously add slurry until the desired column height is reached (typically 15-20 cm). Do not let the top of the silica bed run dry.

  • Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Preparation (Dry Loading) Dry loading is highly recommended as it often leads to better separation and sharper bands compared to liquid loading, especially if the crude product has low solubility in the mobile phase.[4][7]

  • Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone in a round-bottom flask.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the flask.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Column Loading and Elution

  • Carefully add the dry-loaded sample powder as an even layer on top of the sand at the top of the column.

  • Gently add a small amount of the mobile phase, pouring it down the sides of the column to avoid disturbing the sample layer.

  • Open the stopcock and use gentle air pressure (if available) to push this initial solvent through the sample layer and onto the main silica bed.

  • Once the sample is loaded, carefully fill the rest of the column with the mobile phase.

  • Begin eluting the column, collecting the solvent in fractions. Maintain a constant flow rate. If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the elution process by collecting small fractions (e.g., 10-20 mL each).

  • Spot every few fractions on a TLC plate to track the separation. Develop the plate in the chromatography eluent and visualize under UV light.

  • Fractions containing only the clean, desired product (single spot at the correct Rƒ) should be combined in a larger flask.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Significant Peak Tailing Insufficient or no basic modifier.Ensure 0.5-1% triethylamine or another suitable base is added to the mobile phase.[3][4]
Poor or No Separation Mobile phase polarity is incorrect (too high or too low).Re-optimize the solvent system using TLC. A gradient elution may be required.[7]
Low Yield Compound is irreversibly adsorbed to the silica.Switch to a neutral stationary phase like alumina, which is more suitable for basic compounds.[4]
Compound is unstable on silica.Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, alumina is a better choice.[3]
Cracked or Channeled Column Improper packing of the silica gel.Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the bed.[6]

Conclusion

The successful purification of this compound by column chromatography is readily achievable by addressing the key interaction between the basic analyte and the acidic stationary phase. The systematic approach outlined here—beginning with careful TLC method development and incorporating a basic modifier like triethylamine into the mobile phase—provides a reliable and reproducible protocol. By understanding the causality behind these experimental choices, researchers can effectively troubleshoot and adapt this method to purify a wide range of similar imidazole-containing molecules, ensuring high purity and maximizing recovery.

References

  • Title: Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Source: PrepChem.com. URL: [Link]

  • Title: Chromatography: Solvent Systems For Flash Column. Source: University of Rochester, Department of Chemistry. URL: [Link]

  • Title: Imidazole quantification by LC determination. Source: Wiley Analytical Science. URL: [Link]

  • Title: Solvent Systems for Silica Gel Column Chromatography. Source: Common Organic Chemistry. URL: [Link]

  • Title: 1-Ethyl-4-phenylimidazole-2-carboxylic acid. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography. Source: Organic Syntheses. URL: [Link]

  • Title: Prepartion of Ethyl imidazole-4-carboxylate. Source: LookChem. URL: [Link]

  • Title: Supplementary Information for Copper-catalysed N-arylation of imidazoles in PEG-400/H2O. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Successful Flash Chromatography. Source: Biotage. URL: [Link]

Sources

Application Notes and Protocols for the Recrystallization of High-Purity Ethyl 1-phenylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the techniques and underlying principles for achieving high purity of Ethyl 1-phenylimidazole-4-carboxylate through recrystallization. Recognizing the critical role of purity in research and pharmaceutical development, this document provides not only step-by-step protocols but also the scientific rationale behind procedural choices. It is designed to empower researchers to move beyond rote execution and intelligently troubleshoot and adapt the purification process. We will explore solvent selection strategies, detailed recrystallization methodologies, and analytical techniques for purity verification.

Introduction: The Imperative for High Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many biologically active molecules, its efficacy and safety are directly correlated with its purity. Trace impurities can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity. Therefore, robust purification methods are not merely a procedural formality but a cornerstone of reliable scientific investigation and drug development. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2]

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective recrystallization protocol.

Property Value Source
Molecular Formula C₁₂H₁₂N₂O₂Fluorochem
Molecular Weight 216.24 g/mol PubChem[3]
CAS Number 197079-08-6Fluorochem
Physical State SolidFluorochem

Due to its aromatic nature conferred by the phenyl and imidazole rings, and the polar ester functional group, this compound exhibits moderate polarity. This structural duality is key to selecting an appropriate solvent system.

The Recrystallization Workflow: A Conceptual Overview

The process of recrystallization can be visualized as a sequential workflow designed to isolate the desired compound from its impurities.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Solvent_Screening Solvent Screening Crude_Dissolution Crude Product Dissolution Solvent_Screening->Crude_Dissolution Select Solvent Hot_Filtration Hot Filtration (optional) Crude_Dissolution->Hot_Filtration Dissolved Product Crystal_Formation Crystal Formation (Cooling) Hot_Filtration->Crystal_Formation Clear, Saturated Solution Crystal_Isolation Crystal Isolation (Filtration) Crystal_Formation->Crystal_Isolation Crystal Slurry Drying Drying Crystal_Isolation->Drying Wet Crystals Purity_Analysis Purity Analysis Drying->Purity_Analysis Dry, Pure Crystals

Caption: Recrystallization workflow for this compound.

Experimental Protocols

Solvent Selection: The Foundation of a Successful Recrystallization

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, allowing for their separation.

  • A boiling point that is not excessively high to facilitate easy removal from the purified crystals.

  • Inertness, meaning it does not react with the compound being purified.

Given the structure of this compound, solvents of intermediate polarity are excellent starting points. A systematic screening process is highly recommended.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a few drops of a different test solvent. Observe the solubility at room temperature.[4]

  • If the compound dissolves readily at room temperature, the solvent is likely too good for single-solvent recrystallization.[4]

  • If the compound is insoluble, gently heat the test tube to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.[4]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a suitable solvent.[4]

Recommended Solvents for Screening:

Solvent Class Examples Rationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the ester and imidazole moieties.
Esters Ethyl Acetate"Like dissolves like" principle suggests good solubility.[3]
Ketones AcetoneA polar aprotic solvent that can dissolve a range of organic compounds.
Aromatic Hydrocarbons TolueneMay dissolve the non-polar phenyl group effectively.
Alkanes Hexane, HeptaneLikely to be poor solvents, making them suitable for use in a solvent pair.
Solvent Pairs Ethanol/Water, Ethyl Acetate/HexaneOffer fine-tuned solvating power.[5][6]
Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for the target compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of the desired compound along with the impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is employed when no single solvent provides the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Inducing Cloudiness: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.

Purity Assessment: Validating the Outcome

Post-recrystallization, it is imperative to assess the purity of the obtained this compound.

Technique Principle and Application
Melting Point Analysis Pure crystalline solids have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range.[5][9]
High-Performance Liquid Chromatography (HPLC) A highly sensitive technique to quantify the purity of the compound and detect trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the desired compound and can reveal the presence of impurities with distinct proton or carbon signals.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can help identify impurities based on their mass-to-charge ratio.[5]

Troubleshooting Common Issues

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble even at low temperatures.- Scratch the inside of the flask with a glass rod to create nucleation sites.[8]- Add a seed crystal of the pure compound.[8]- Evaporate some of the solvent to increase the concentration.
Oiling out. The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.- Reheat the solution and add more solvent.- Allow for slower cooling.- Consider a different solvent or solvent pair.
Low recovery. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure adequate cooling time in an ice bath.
Product is still impure. The chosen solvent did not effectively separate the impurities.- Perform a second recrystallization.[8]- Consider a different solvent system or an alternative purification method like column chromatography.

Potential Impurities in Synthesis

Understanding the potential impurities arising from the synthesis of N-phenylimidazoles can aid in selecting an appropriate purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Such as the precursor α-halo ketone or aniline derivative.

  • By-products: Formation of isomeric products or compounds from side reactions.

  • Over-alkylation Products: If the imidazole nitrogen is susceptible to further reaction.

Recrystallization is often effective at removing these types of impurities, as their solubility characteristics typically differ from the target compound.

Conclusion

The recrystallization of this compound is a critical step in obtaining a high-purity material essential for reliable research and development. By systematically approaching solvent selection and carefully controlling the crystallization process, researchers can consistently achieve excellent purity. The protocols and principles outlined in this guide provide a robust framework for the successful purification of this and other similar organic compounds.

References

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2013, July 11). Recrystallization Solvent Pair. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Ethyl 1-phenylimidazole-4-carboxylate for the Synthesis of Potent Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Hyperuricemia, an excess of uric acid in the blood, is a primary etiological factor in gout and is associated with more severe conditions like kidney disease and cardiovascular disorders.[1][2] The enzyme xanthine oxidase (XO) is a critical control point in purine catabolism, catalyzing the final two steps that lead to uric acid production.[1][3][4] Consequently, inhibiting XO is a cornerstone of hyperuricemia therapy. While established drugs like allopurinol and febuxostat are effective, they are not without limitations, including potential for severe adverse effects, which drives the search for novel, safer, and more potent inhibitors.[3][5][6] Nitrogen-containing heterocyclic compounds, particularly those built on an imidazole scaffold, have emerged as a promising class of non-purine XO inhibitors.[1] This guide provides a detailed technical overview and validated protocols for utilizing Ethyl 1-phenylimidazole-4-carboxylate, a key intermediate, in the synthesis and evaluation of a new generation of xanthine oxidase inhibitors.

Introduction: The Rationale for Imidazole-Based XO Inhibitors

Xanthine oxidase is a molybdo-flavoenzyme that converts hypoxanthine to xanthine and then xanthine to uric acid.[4][7] Elevated activity of this enzyme leads directly to the overproduction of uric acid. The therapeutic goal is to reduce uric acid synthesis by inhibiting XO. The imidazole ring system, a core component of purines, offers a logical starting point for designing inhibitors that can effectively interact with the enzyme's active site. This compound serves as a highly versatile scaffold. The phenyl group at the N1 position and the ethyl carboxylate group at the C4 position provide two strategic points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Synthesis Strategy: From Intermediate to Active Inhibitor

The primary synthetic route involves a two-step process: first, the hydrolysis of the ethyl ester to its corresponding carboxylic acid, and second, the coupling of this acid with various amines to generate a diverse library of amide derivatives. This approach allows for the introduction of a wide range of functional groups to probe interactions within the XO active site.

Logical Workflow for Synthesizing Imidazole-Based XO Inhibitors

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Biological Evaluation Start This compound (Starting Material) Acid 1-phenylimidazole-4-carboxylic acid (Key Intermediate) Start->Acid Protocol 1: Ester Hydrolysis Amides Amide Derivatives Library (Final Products) Acid->Amides Protocol 2: Amide Coupling Assay In Vitro XO Inhibition Assay (Protocol 3) Amides->Assay Screening SAR SAR Analysis & Lead Optimization Assay->SAR IC50 Data

Caption: Workflow from starting material to biological evaluation.

Protocol 1: Synthesis of 1-phenylimidazole-4-carboxylic acid (Key Intermediate)

This protocol details the saponification (hydrolysis) of the ethyl ester starting material. The choice of a strong base like lithium hydroxide is critical for efficiently cleaving the ester bond without degrading the imidazole core.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH.

  • Base Addition: Add an aqueous solution of LiOH·H₂O (2.0-3.0 eq) to the flask. The use of excess base ensures the reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by slowly adding 1 M HCl. The carboxylic acid product is insoluble in acidic aqueous media and will precipitate out.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts.

  • Drying: Dry the collected solid under vacuum to yield 1-phenylimidazole-4-carboxylic acid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-phenylimidazole-4-carboxamide Derivatives

This protocol describes the coupling of the carboxylic acid intermediate with a primary or secondary amine. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for activating the carboxylic acid, facilitating the formation of a stable amide bond under mild conditions.

Materials:

  • 1-phenylimidazole-4-carboxylic acid (from Protocol 1)

  • Substituted amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Mixture: To a solution of 1-phenylimidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This removes unreacted acid, HATU byproducts, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods.

Structure-Activity Relationship (SAR) and Performance Data

Following synthesis, the inhibitory potency of the derivatives is determined. Research has shown that substitutions on the phenyl ring and the nature of the amide group dramatically influence activity. A study by Zhou et al. synthesized four series of 1-phenylimidazole-4-carboxylic acid derivatives and evaluated their inhibitory effects.[8][9]

CompoundDescriptionIC₅₀ (nM) vs. Bovine XOR
Febuxostat FDA-Approved Standard[1]7.0
Compound Ie Derivative with specific phenyl & amide substitutions8.0[8][9]
Compound IVa Derivative with different phenyl & amide substitutions7.2[8][9]

Key SAR Insights:

  • Potency: The data demonstrates that derivatives of the 1-phenylimidazole-4-carboxylic acid scaffold can achieve inhibitory potencies (IC₅₀ values) in the single-digit nanomolar range, comparable to the FDA-approved drug Febuxostat.[8][9]

  • Renal Improvement: Notably, compounds Ie and IVa showed a capacity to improve kidney damage in hyperuricemic mouse models by reducing creatinine and urea nitrogen levels, an effect not significantly observed with febuxostat in the same study.[8][9]

Mechanism of Inhibition: Targeting the XO Active Site

The potency of these inhibitors stems from their ability to bind effectively within the active site of xanthine oxidase, blocking the substrate from accessing the molybdenum center where catalysis occurs.

Conceptual Diagram of Inhibitor Binding

G XO Xanthine Oxidase Active Site Molybdenum (MoCo) Center Key Residues (Arg880, Phe914, Phe1009, Thr1010) Inhibitor 1-Phenylimidazole Derivative Imidazole Core Phenyl Ring Amide Tail Inhibitor:imidazole->XO:moco Binding & Blockade Inhibitor:phenyl->XO:res Binding & Blockade Inhibitor:amide->XO:res Binding & Blockade Substrate Xanthine (Substrate) Substrate->XO:moco Access Blocked

Caption: Inhibitor occupying the active site, blocking substrate access.

Molecular docking studies suggest that the carboxylic acid or amide moiety forms crucial hydrogen bonds with residues like Arg880 and Thr1010, while the phenyl ring engages in π-π stacking or hydrophobic interactions with residues such as Phe914 and Phe1009.[6][7][10] This multi-point interaction anchors the inhibitor firmly in the active site.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This self-validating protocol measures the rate of uric acid formation, which absorbs light at 295 nm. An inhibitor's potency is quantified by its ability to reduce this rate. This method is adapted from standard biochemical procedures.[11]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Synthesized inhibitor compounds

  • Febuxostat or Allopurinol (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Stock Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer (may require gentle heating and/or addition of a small amount of NaOH to dissolve).

    • Prepare 10 mM stock solutions of your synthesized inhibitors and the positive control in DMSO. Create serial dilutions in phosphate buffer to achieve final desired concentrations.

  • Assay Preparation (in a 96-well plate):

    • Blank wells: Add 150 µL phosphate buffer and 50 µL of the enzyme solution.

    • Control wells (No inhibitor): Add 100 µL phosphate buffer, 50 µL of the enzyme solution, and 50 µL of the xanthine substrate solution.

    • Test wells: Add 100 µL of the diluted inhibitor solution (at various concentrations), 50 µL of the enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the xanthine substrate solution to the test wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound is a validated and highly effective starting point for the development of novel xanthine oxidase inhibitors. The synthetic routes are robust, and the resulting derivatives have demonstrated potency on par with existing clinical drugs, with some showing potential for additional therapeutic benefits like improved renal function.[8][9] Future work should focus on fine-tuning the substitutions on the phenyl and amide moieties to enhance potency, improve pharmacokinetic properties, and further reduce any potential for off-target effects. This scaffold represents a significant opportunity in the ongoing effort to develop superior treatments for hyperuricemia and gout.

References

  • Zhou, H., Li, X., Li, Y., Zhu, X., Zhang, L., & Li, J. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

  • Chawla, P., Sharma, A. K., & Singh, I. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]

  • Zhou, H., Li, X., Li, Y., Zhu, X., Zhang, L., & Li, J. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. PubMed. [Link]

  • Singh, S., Sharma, A., & Kumar, A. (2023). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry. [Link]

  • Springer, J. A., Elion, G. B., & Hitchings, G. H. (1979). Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. [Link]

  • Li, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. [Link]

  • Li, Y., et al. (2025). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. ResearchGate. [Link]

  • Chawla, P., Sharma, A. K., & Singh, I. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Publishing. [Link]

  • Wang, Y., et al. (2020). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Molecules. [Link]

  • Lv, X., et al. (2018). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lv, X., et al. (2018). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. BioKB. [Link]

  • Liu, Y., et al. (2024). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods. [Link]

  • Sahoo, D. K., et al. (2021). Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat. ResearchGate. [Link]

Sources

Derivatization of the carboxylate group of Ethyl 1-phenylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung der Carboxylatgruppe von Ethyl-1-phenylimidazol-4-carboxylat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Ethyl-1-phenylimidazol-4-carboxylat ist ein entscheidendes synthetisches Intermediat in der medizinischen Chemie. Der Imidazol-Grundkörper ist ein privilegiertes Strukturelement in vielen pharmakologisch aktiven Molekülen, da er durch seine einzigartigen elektronischen Eigenschaften und seine Fähigkeit zur Wasserstoffbrückenbindung effektiv mit biologischen Zielstrukturen wie Enzymen und Rezeptoren interagieren kann.[1][2][3] Die Derivatisierung seiner Carboxylatgruppe ist eine fundamentale Strategie zur Erstellung diverser Molekülbibliotheken. Solche Bibliotheken sind unerlässlich für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen in der Wirkstoffforschung.[4]

Dieser Leitfaden bietet einen detaillierten Überblick über drei zentrale chemische Umwandlungswege zur Modifikation der Esterfunktion von Ethyl-1-phenylimidazol-4-carboxylat: (A) die Synthese von Amiden über ein Carbonsäure-Intermediat, (B) die Reduktion zum primären Alkohol und (C) die Umesterung zur Synthese alternativer Ester. Es werden praxiserprobte Protokolle, die Kausalität hinter den experimentellen Entscheidungen und Methoden zur Charakterisierung der resultierenden Derivate vorgestellt.

Theoretischer Hintergrund und strategische Überlegungen

Die Bedeutung des Imidazol-Grundkörpers in der medizinischen Chemie

Der Imidazolring ist ein Fünfring-Heterozyklus mit zwei Stickstoffatomen, der in einer Vielzahl von Naturstoffen (z. B. der Aminosäure Histidin) und synthetischen Wirkstoffen vorkommt.[3][5] Seine weite Verbreitung in der Pharmazie ist auf seine vielseitigen chemischen Eigenschaften zurückzuführen:

  • Aromatizität und Stabilität: Der Ring ist aromatisch und chemisch robust.

  • Amphoterer Charakter: Er kann sowohl als schwache Säure als auch als schwache Base agieren.

  • Koordinationsfähigkeit: Das freie Elektronenpaar eines Stickstoffatoms kann als Ligand für Metallionen in Metalloenzymen fungieren.[6]

  • Wasserstoffbrücken-Donator/-Akzeptor: Der Ring kann an wichtigen intermolekularen Wechselwirkungen mit biologischen Makromolekülen teilnehmen.[1]

Diese Eigenschaften haben Imidazol-Derivate zu erfolgreichen Wirkstoffen in Bereichen wie der Krebstherapie, bei Infektionskrankheiten und als Enzyminhibitoren gemacht.[2][7]

Rationale für die Derivatisierung der Carboxylatgruppe

Die Ethyl-Ester-Gruppe an der C4-Position des 1-Phenylimidazol-Rings ist ein idealer Ausgangspunkt für chemische Modifikationen. Die Umwandlung in verschiedene funktionelle Gruppen ermöglicht die Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls.

  • Amide: Die Amidbindung ist in über 25 % aller bekannten Medikamente zu finden.[8] Ihre Stabilität, Neutralität und Fähigkeit, als H-Brücken-Donator und -Akzeptor zu fungieren, machen sie zu einer bevorzugten funktionellen Gruppe zur Erzeugung von Diversität und zur Optimierung der Bindungsaffinität.

  • Alkohole: Die Reduktion des Esters zu einem Alkohol führt zu einer flexibleren und polareren funktionellen Gruppe. Der Alkohol kann als Ankerpunkt für weitere Veresterungen oder Veretherungen dienen oder direkt an der Zielstruktur binden.

  • Andere Ester: Eine Umesterung kann die Löslichkeit, die metabolische Stabilität und die Zellpermeabilität eines Wirkstoffkandidaten gezielt verändern.

Synthetische Wege und experimentelle Protokolle

Die folgenden Abschnitte beschreiben detaillierte Protokolle für die drei primären Derivatisierungswege, ausgehend von Ethyl-1-phenylimidazol-4-carboxylat.

G cluster_A Weg A: Amidsynthese Start Ethyl 1-phenyl- imidazol-4-carboxylat Acid 1-Phenylimidazol- 4-carbonsäure Start->Acid Schritt A.1: Saponifikation (z.B. NaOH, H₂O/EtOH) Alcohol (1-Phenyl-1H-imidazol- 4-yl)methanol Start->Alcohol Weg B: Reduktion (LiAlH₄ in THF) NewEster Alternative Ester (R'-OH) Start->NewEster Weg C: Umesterung (R'-OH, H⁺ oder Base) Amide Amide Library (R-NH₂) Acid->Amide Amidkopplung (EDC/HOBt oder HATU)

Abbildung 1: Übersicht der Derivatisierungswege für Ethyl-1-phenylimidazol-4-carboxylat.

Weg A: Amidsynthese über das Carbonsäure-Intermediat

Dieser zweistufige Prozess ist die vielseitigste Methode zur Erzeugung einer breiten Palette von Derivaten. Zuerst wird der Ester zur freien Carbonsäure hydrolysiert (Saponifikation), die dann mit verschiedenen Aminen gekoppelt wird.

Dieses Protokoll beschreibt die basische Hydrolyse des Ethylesters zur entsprechenden Carbonsäure. Die basische Hydrolyse ist oft der sauren vorzuziehen, da sie irreversibel ist und in der Regel zu saubereren Reaktionen und einfacheren Aufarbeitungen führt.[9][10]

Materialien:

  • Ethyl-1-phenylimidazol-4-carboxylat

  • Natriumhydroxid (NaOH) oder Lithiumhydroxid (LiOH)

  • Ethanol (EtOH) oder Tetrahydrofuran (THF)/Wasser-Mischung

  • Salzsäure (HCl), 2 M

  • Destilliertes Wasser

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

Schritt-für-Schritt-Anleitung:

  • Ansatz: Lösen Sie Ethyl-1-phenylimidazol-4-carboxylat (1 Äquiv.) in einer Mischung aus EtOH/H₂O (z. B. 3:1 v/v).

  • Basenzugabe: Fügen Sie eine wässrige Lösung von NaOH (1.5–2.0 Äquiv.) hinzu. Die Verwendung eines leichten Überschusses an Base stellt die vollständige Hydrolyse sicher.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 80 °C) und rühren Sie für 2–4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden (Verschwinden des Ausgangsmaterials).

  • Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das organische Lösungsmittel (EtOH) unter reduziertem Druck.

  • Ansäuerung: Lösen Sie den verbleibenden Rückstand in Wasser und kühlen Sie die Lösung in einem Eisbad. Säuern Sie langsam unter Rühren mit 2 M HCl an, bis ein pH-Wert von ca. 3–4 erreicht ist. Die 1-Phenylimidazol-4-carbonsäure fällt dabei als Feststoff aus.

  • Isolierung: Filtrieren Sie den Niederschlag ab, waschen Sie ihn gründlich mit kaltem, destilliertem Wasser, um anorganische Salze zu entfernen, und trocknen Sie ihn im Vakuum. Das Produkt ist in der Regel rein genug für den nächsten Schritt.

Dies ist eine Standardmethode zur Amidbindung. EDC (ein Carbodiimid) aktiviert die Carbonsäure zu einem hochreaktiven O-Acylisoharnstoff-Intermediat. Die Zugabe von HOBt fängt dieses Intermediat ab, um einen stabileren, aber immer noch reaktiven HOBt-Ester zu bilden, was Nebenreaktionen und Racemisierung (bei chiralen Substraten) unterdrückt.[11][12]

G CarboxylicAcid 1-Phenylimidazol- 4-carbonsäure EDC_HOBt EDC (1.2 Äquiv.) HOBt (1.2 Äquiv.) CarboxylicAcid->EDC_HOBt Aktivierung Amine Primäres/Sekundäres Amin (R-NH₂) Product Ziel-Amid Amine->Product EDC_HOBt->Amine Kopplung Base DIPEA (2-3 Äquiv.) Base->CarboxylicAcid Solvent Lösungsmittel (DMF oder DCM) Solvent->CarboxylicAcid

Abbildung 2: Arbeitsablauf der EDC/HOBt-vermittelten Amidkopplung.

Materialien:

  • 1-Phenylimidazol-4-carbonsäure (aus Schritt 2.1.1)

  • Gewünschtes primäres oder sekundäres Amin (1.0–1.2 Äquiv.)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid) (1.2 Äquiv.)

  • HOBt (Hydroxybenzotriazol) (1.2 Äquiv.)

  • N,N-Diisopropylethylamin (DIPEA) (2–3 Äquiv.)

  • Wasserfreies N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM)

  • Inertgasatmosphäre (Stickstoff oder Argon)

Schritt-für-Schritt-Anleitung:

  • Ansatz: Lösen Sie die 1-Phenylimidazol-4-carbonsäure (1 Äquiv.), das Amin (1.1 Äquiv.) und HOBt (1.2 Äquiv.) in wasserfreiem DMF oder DCM unter einer Inertgasatmosphäre.

  • Kühlung und Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad und fügen Sie DIPEA (2.5 Äquiv.) hinzu. DIPEA ist eine nicht-nukleophile Base, die zur Neutralisation des EDC-Hydrochlorids und der während der Reaktion entstehenden Säuren dient.[12]

  • Aktivierung: Fügen Sie EDC·HCl (1.2 Äquiv.) portionsweise hinzu, während die Temperatur bei 0 °C gehalten wird.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12–24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung (zur Entfernung von überschüssiger Säure und HOBt), Wasser und gesättigter NaCl-Lösung (Sole).

  • Reinigung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine Amid zu erhalten.

HATU ist ein hocheffizientes Kopplungsreagenz auf Uroniumbasis, das besonders bei sterisch gehinderten oder elektronisch deaktivierten Aminen oder Carbonsäuren überlegen ist. Es führt zu schnelleren Reaktionszeiten und oft höheren Ausbeuten als Carbodiimid-Methoden.[12][13]

Materialien:

  • Identisch zu Protokoll 2.1.2, ersetzen Sie EDC/HOBt durch HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) (1.2 Äquiv.).

Schritt-für-Schritt-Anleitung:

  • Ansatz: Lösen Sie die 1-Phenylimidazol-4-carbonsäure (1 Äquiv.) in wasserfreiem DMF.

  • Reagenzienzugabe: Fügen Sie nacheinander das Amin (1.1 Äquiv.), DIPEA (3 Äquiv.) und schließlich HATU (1.2 Äquiv.) bei Raumtemperatur hinzu. Eine Kühlung ist oft nicht erforderlich.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 1–4 Stunden. Die Reaktion ist typischerweise deutlich schneller als mit EDC. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung und Reinigung: Führen Sie die Aufarbeitung und Reinigung wie in Protokoll 2.1.2 beschrieben durch.

Weg B: Reduktion zum primären Alkohol

Die direkte Reduktion der Esterfunktion zum Alkohol (1-Phenyl-1H-imidazol-4-yl)methanol wird am besten mit einem starken Hydrid-Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt. Schwächere Reduktionsmittel wie Natriumborhydrid sind in der Regel nicht reaktiv genug, um Ester zu reduzieren.[14]

G Ester Ethyl 1-phenyl- imidazol-4-carboxylat LiAlH4 1. LiAlH₄ (2-3 Äquiv.) in wasserfreiem THF, 0 °C bis RT Ester->LiAlH4 Reduktion Quench 2. Quenchen (z.B. Fieser-Methode: H₂O, 15% NaOH, H₂O) LiAlH4->Quench Aufarbeitung Product (1-Phenyl-1H-imidazol- 4-yl)methanol Quench->Product

Abbildung 3: Arbeitsablauf der Esterreduktion mit LiAlH₄.

Sicherheitshinweis: LiAlH₄ reagiert heftig mit Wasser und protischen Lösungsmitteln, wobei hochentzündlicher Wasserstoff freigesetzt wird. Alle Arbeiten müssen unter strikt wasserfreien Bedingungen und in einer Inertgasatmosphäre durchgeführt werden.

Materialien:

  • Ethyl-1-phenylimidazol-4-carboxylat

  • Lithiumaluminiumhydrid (LiAlH₄)

  • Wasserfreies Tetrahydrofuran (THF)

  • Natriumsulfat-Decahydrat (Na₂SO₄·10H₂O) oder Fieser-Quench-Reagenzien (Wasser, 15%ige NaOH-Lösung)

  • Inertgasatmosphäre, trockene Glasgeräte

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: Stellen Sie eine Suspension von LiAlH₄ (2–3 Äquiv.) in wasserfreiem THF in einem trockenen Kolben unter Inertgasatmosphäre her. Kühlen Sie die Suspension auf 0 °C.

  • Substratzugabe: Lösen Sie Ethyl-1-phenylimidazol-4-carboxylat (1 Äquiv.) in wasserfreiem THF und geben Sie diese Lösung langsam tropfenweise zur LiAlH₄-Suspension. Eine exotherme Reaktion und Gasentwicklung können beobachtet werden.

  • Reaktion: Nach beendeter Zugabe lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren für weitere 2–4 Stunden oder bis die Reaktion laut DC-Analyse vollständig ist.

  • Quenchen (Aufarbeitung): Kühlen Sie die Reaktion wieder auf 0 °C. Führen Sie einen sorgfältigen Quench-Vorgang durch, indem Sie langsam und nacheinander die folgenden Reagenzien zugeben (für x g LiAlH₄):

    • x mL Wasser

    • x mL 15%ige wässrige NaOH-Lösung

    • 3x mL Wasser Diese Vorgehensweise (Fieser-Methode) führt zur Bildung eines granularen, leicht filtrierbaren Aluminiumsalz-Niederschlags.

  • Isolierung: Rühren Sie die Suspension für 30 Minuten bei Raumtemperatur. Fügen Sie wasserfreies MgSO₄ oder Na₂SO₄ hinzu, um überschüssiges Wasser zu binden. Filtrieren Sie die Suspension durch Celite® und waschen Sie den Filterkuchen gründlich mit THF oder Ethylacetat.

  • Reinigung: Vereinigen Sie die Filtrate und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt kann bei Bedarf durch Säulenchromatographie oder Umkristallisation gereinigt werden.

Weg C: Umesterung

Bei der Umesterung wird die Alkoxy-Gruppe des Esters ausgetauscht. Dies kann säure- oder basenkatalysiert erfolgen. Eine gängige Methode ist die säurekatalysierte Reaktion mit einem großen Überschuss des gewünschten Alkohols, um das Gleichgewicht in Richtung des Produkts zu verschieben.[15][16]

G Ester Ethyl 1-phenyl- imidazol-4-carboxylat Catalyst Säurekatalysator (z.B. H₂SO₄, TsOH) Ester->Catalyst Protonierung Alcohol Neuer Alkohol (R'-OH) (als Lösungsmittel/im Überschuss) Alcohol->Catalyst Product Neuer Ester (R'-OOC-Imidazol) Catalyst->Product Gleichgewichtsreaktion

Abbildung 4: Arbeitsablauf der säurekatalysierten Umesterung.

Materialien:

  • Ethyl-1-phenylimidazol-4-carboxylat

  • Der gewünschte Alkohol (z. B. Methanol, Benzylalkohol), der als Lösungsmittel dient

  • Ein starker Säurekatalysator (z. B. konz. Schwefelsäure, p-Toluolsulfonsäure)

  • Molekularsiebe (optional, zur Entfernung von Wasser)

Schritt-für-Schritt-Anleitung:

  • Ansatz: Lösen Sie Ethyl-1-phenylimidazol-4-carboxylat (1 Äquiv.) in einem großen Überschuss des neuen Alkohols (R'-OH).

  • Katalysator: Fügen Sie eine katalytische Menge (z. B. 5 mol%) einer starken Säure wie konz. H₂SO₄ hinzu.

  • Reaktion: Erhitzen Sie die Mischung unter Rückfluss. Das bei der Reaktion entstehende Ethanol und Wasser können durch Destillation oder durch den Einsatz von Molekularsieben entfernt werden, um das Gleichgewicht zu verschieben. Überwachen Sie den Reaktionsfortschritt mittels DC oder GC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion ab und neutralisieren Sie den Säurekatalysator vorsichtig mit einer Base (z. B. gesättigte NaHCO₃-Lösung).

  • Extraktion: Entfernen Sie den Überschuss des Alkohols unter reduziertem Druck. Lösen Sie den Rückstand in einem organischen Lösungsmittel wie Ethylacetat und waschen Sie ihn mit Wasser und Sole.

  • Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Charakterisierung der Derivate

Die erfolgreiche Synthese der neuen Derivate muss durch spektroskopische Methoden bestätigt werden. Die folgende Tabelle fasst erwartete charakteristische Daten zusammen, die als Referenz dienen können.

VerbindungstypMethodeCharakteristische Signale / Beobachtungen
Startmaterial (Ethylester)¹H-NMR (CDCl₃)Quartett bei ~4.4 ppm (O-CH₂ -CH₃), Triplett bei ~1.4 ppm (O-CH₂-CH₃ ), Singuletts für Imidazol-Protonen (~7.8-8.0 ppm), Multipletts für Phenyl-Protonen (~7.3-7.6 ppm).[17]
IR (KBr)Starke C=O-Streckschwingung bei ~1710-1730 cm⁻¹.
MS (ESI+)[M+H]⁺-Ion bei m/z = 217.
Carbonsäure ¹H-NMR (DMSO-d₆)Verschwinden der Ethyl-Signale. Auftreten eines sehr breiten Singuletts für die Carbonsäure-OH-Gruppe (>12 ppm).
IR (KBr)Sehr breite O-H-Streckschwingung (~2500-3300 cm⁻¹), überlagert mit C-H-Signalen. C=O-Streckschwingung verschiebt sich zu ~1680-1710 cm⁻¹.
MS (ESI+)[M+H]⁺-Ion bei m/z = 189.
Amid (z.B. Benzylamid)¹H-NMR (CDCl₃)Verschwinden der Ethyl-Signale. Auftreten eines breiten Singuletts für das Amid-NH (~6-8 ppm, austauschbar mit D₂O). Signale für die neue R-Gruppe (z.B. Dublett für Benzyl-CH₂ bei ~4.6 ppm).
IR (KBr)C=O-Streckschwingung (Amid I) bei ~1630-1680 cm⁻¹. N-H-Streckschwingung bei ~3300 cm⁻¹.
MS (ESI+)[M+H]⁺-Ion entsprechend der Masse des Derivats.
Alkohol ¹H-NMR (CDCl₃)Verschwinden der Ester-Signale (Quartett/Triplett). Auftreten eines Singuletts für die CH₂OH-Gruppe bei ~4.7 ppm. Ein breites Singulett für die OH-Gruppe (austauschbar mit D₂O).
IR (KBr)Breite O-H-Streckschwingung bei ~3200-3600 cm⁻¹. Verschwinden der C=O-Bande des Esters.
MS (ESI+)[M+H]⁺-Ion bei m/z = 175.

Fazit

Die Derivatisierung von Ethyl-1-phenylimidazol-4-carboxylat ist ein leistungsstarkes Werkzeug in der medizinischen Chemie. Die in diesem Leitfaden vorgestellten Protokolle zur Synthese von Amiden, Alkoholen und alternativen Estern bieten eine robuste und flexible Grundlage für die Erstellung von Molekülbibliotheken. Die sorgfältige Auswahl des Derivatisierungsweges und der Reaktionsbedingungen ermöglicht es Forschern, die Struktur-Wirkungs-Beziehungen systematisch zu untersuchen und die Eigenschaften von Wirkstoffkandidaten gezielt zu optimieren. Die Kombination aus bewährten Syntheseprotokollen und modernen analytischen Techniken ist der Schlüssel zum Erfolg in der modernen Wirkstoffentwicklung.

Referenzen

  • Yuan, T., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kaur, H., et al. (2022). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • Aghariya, P., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Infectious Disease and Cancer Therapy. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4966. [Link]

  • Milošević, N. P., et al. (2021). ¹H NMR spectra of 1-phenylimidazole (phim) and [AuCl3(phim)] (3) (DMSO, 200 MHz). ResearchGate. [Link]

  • Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Perry, M. W. D., et al. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 52(10), 3253–3262. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

  • Google Patents. Transesterification process. US4289896A.

  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(4), 385-408. [Link]

  • Kumar, R., & Kumar, S. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 468-473. [Link]

  • Google Patents. Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. CN105693619A.

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(19), 3161-3170. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • Mary, Y. S., et al. (2014). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 483-491. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

  • WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives. [Link]

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Title: A Robust Framework for the Development and Validation of Stability-Indicating HPLC Methods for Imidazole-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of imidazole-based compounds. Imidazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals, present unique analytical challenges due to their polarity and basicity. This document outlines a rational, science-based approach to method development, addressing common issues such as poor peak shape and insufficient retention. Furthermore, it provides a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, with a special focus on establishing a stability-indicating assay through forced degradation studies.

Introduction: The Analytical Challenge of Imidazole Compounds

The imidazole ring is a fundamental scaffold in a vast array of pharmaceutical agents, from antifungal medications to anticancer drugs.[1][2] Its biological significance is matched by its analytical complexity. The imidazole moiety is a highly polar, aromatic heterocycle with a basic nitrogen atom (pKa ≈ 7), making it amphoteric.[3][4] These physicochemical properties are the primary source of difficulty in developing robust reversed-phase HPLC (RP-HPLC) methods.

Key challenges include:

  • Poor Retention: The high polarity of many imidazole derivatives leads to minimal interaction with non-polar stationary phases (like C18), resulting in early elution times and poor resolution from the solvent front.[5][6]

  • Peak Tailing: The basic nitrogen atom can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based column packing materials, causing significant peak asymmetry or tailing.[7][8]

  • pH Sensitivity: Small shifts in mobile phase pH around the analyte's pKa can cause rapid changes in its protonation state, leading to inconsistent retention times and broad peaks.[8]

This guide provides the expertise and protocols necessary to overcome these challenges, ensuring the development of accurate, reproducible, and robust analytical methods fit for purpose in a regulated drug development environment.

Part I: A Rational Approach to HPLC Method Development

A successful HPLC method is not developed by trial and error but through a systematic approach grounded in the physicochemical properties of the analyte.

Foundational Analyte Characterization

Before any experimental work, it is critical to understand the properties of the target imidazole compound:

  • Solubility: Determine the solubility in common HPLC solvents (water, acetonitrile, methanol).

  • pKa: The pKa of the imidazole ring is typically around 7.[4] Knowing the precise pKa is crucial for selecting the appropriate mobile phase pH to ensure a consistent ionization state.

  • UV Spectrum: Obtain a UV spectrum of the analyte to identify the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. Many imidazoles exhibit a λmax around 207-220 nm, though this can be significantly influenced by the overall molecular structure.[9][10]

Strategic Selection of Chromatographic Conditions

The goal is to select a column and mobile phase that promote hydrophobic retention while minimizing undesirable secondary interactions.

While C18 columns are the workhorse of RP-HPLC, they may not be optimal for polar basic compounds like imidazoles.[11] Consider the following options:

  • C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18, which can sometimes provide better retention for more polar compounds that elute too quickly on a C18.[8][11]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the residual silanols, significantly reducing peak tailing for basic analytes.

  • High-Purity Silica Columns: Modern columns are manufactured with high-purity silica containing a minimal concentration of acidic silanols. These "base-deactivated" columns offer improved peak shape for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar imidazole derivatives that show no retention in reversed-phase mode, HILIC is an excellent alternative.[5] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile), promoting the retention of polar analytes.[5]

The mobile phase is the most powerful tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency. Methanol can offer different selectivity and is sometimes preferred for its ability to disrupt secondary interactions.[12]

  • pH Control: This is the most critical parameter. To ensure a single, consistent ionic form of the analyte and suppress silanol interactions, the mobile phase pH should be buffered at least 2 units away from the analyte's pKa.[8] For a typical imidazole (pKa ≈ 7), a pH of ≤ 4 or ≥ 9 would be effective. Operating at a low pH (e.g., pH 2.5-3.5) is most common as it protonates the basic nitrogen, leading to a consistent positive charge, and also suppresses the ionization of silanol groups (pKa ≈ 3.5-4.5), minimizing peak tailing.[13][14]

  • Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH. Phosphate and acetate buffers are common choices for low pH ranges.[12][15] A buffer concentration of 10-25 mM is typically sufficient.

Diagram: HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing a robust HPLC method for imidazole compounds.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, UV λmax, Solubility) InitialConditions Select Initial Conditions (Column, Mobile Phase) Analyte->InitialConditions Inject Inject Standard & Assess InitialConditions->Inject Eval Evaluate Chromatogram (Retention, Peak Shape, Resolution) Inject->Eval OptimizeMP Optimize Mobile Phase (%B, pH, Buffer) Eval->OptimizeMP Poor Retention/ Resolution OptimizeCol Change Column Chemistry (e.g., C8, Polar-Embedded) Eval->OptimizeCol Poor Peak Shape FinalMethod Final Method Achieved Eval->FinalMethod Criteria Met OptimizeMP->Inject OptimizeCol->Inject Validation Proceed to Method Validation FinalMethod->Validation

Caption: A logical workflow for systematic HPLC method development.

Part II: Rigorous Method Validation Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16] The following protocols are based on the ICH Q2(R2) guideline.[16][17]

Stability-Indicating Method & Forced Degradation

A primary goal of validation in drug development is to establish a stability-indicating method : an assay that can accurately quantify the drug substance in the presence of its degradation products.[18] This is achieved through forced degradation studies.[19][20]

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare separate, accurately weighed solutions of the drug substance in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]

    • Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.

    • Oxidation: 3-6% H₂O₂ at room temperature. Imidazole rings can be particularly susceptible to oxidation.[18][21]

    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photolytic Stress: Expose the drug solution and solid drug to UV and visible light as per ICH Q1B guidelines.[20]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze them using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all major degradation peaks are baseline-resolved from the main API peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the API peak is spectrally pure in all stressed samples.

Validation Parameters: Protocols & Acceptance Criteria

The core validation parameters are summarized in the table below, followed by detailed protocols.

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Peak purity index > 0.999. Degradants and impurities are resolved from the main peak (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over the specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.[22]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.Assay: 80-120% of the test concentration. Impurities: From Reporting Threshold to 120% of the specification.[23]
Accuracy To demonstrate the closeness of the test results obtained by the method to the true value.Mean recovery of 98.0% to 102.0% at each concentration level.[17]
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.[22][24]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.LOD: Signal-to-Noise (S/N) ratio of 3:1. LOQ: S/N ratio of 10:1.[17][23]
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria. No significant change in results.

Protocol: Linearity, Accuracy, and Precision (Combined Study) This protocol efficiently evaluates three key parameters simultaneously.

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of five concentration levels across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). If validating for impurities, the range should span from the LOQ to 120% of the impurity specification limit.

  • Analysis: Analyze all prepared samples according to the final HPLC method.

  • Calculations:

    • Linearity: Construct a calibration curve by plotting the mean peak area against concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).

    • Accuracy: For each sample, calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100. Calculate the mean recovery at each concentration level.

    • Precision (Repeatability): At each concentration level, calculate the Relative Standard Deviation (RSD) of the peak areas or calculated concentrations from the triplicate preparations.

  • Intermediate Precision: Have a second analyst repeat the experiment on a different day using a different instrument and/or different columns. Compare the results from both experiments to assess intermediate precision.

Protocol: Robustness

  • Identify Parameters: Select critical method parameters to investigate (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, mobile phase composition ± 2%, flow rate ± 0.1 mL/min).

  • Vary Parameters: Prepare a set of samples at 100% concentration. Analyze the samples under the normal method conditions and then under each of the deliberately varied conditions.

  • Evaluate: Assess the impact of each change on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantitative result.

Diagram: HPLC Method Validation Interdependencies

This diagram shows how the core validation parameters are interconnected and build upon one another to establish a trustworthy method.

ValidationWorkflow cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_limits Sensitivity & Reliability cluster_final Outcome Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ValidatedMethod Validated Method: Fit for Purpose Accuracy->ValidatedMethod Precision->ValidatedMethod Limits LOD & LOQ Limits->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

The development and validation of HPLC methods for imidazole-based compounds require a systematic and scientifically-grounded strategy. By understanding the inherent chemical properties of the imidazole moiety and leveraging modern chromatographic tools—such as buffered mobile phases and appropriate column chemistries—the common challenges of peak tailing and poor retention can be effectively overcome. Following a rigorous validation protocol, as outlined by ICH guidelines, ensures that the developed method is not only accurate and precise but also robust and stability-indicating. This comprehensive approach is essential for generating reliable analytical data to support drug development from early-stage research through to quality control in a GMP environment.

References

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Troubleshooting & Optimization

Imidazole Ester Synthesis: A Technical Troubleshooting Guide for Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of imidazole esters, with a primary focus on minimizing byproduct formation to enhance yield and purity. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the scientific rationale to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in imidazole ester synthesis, particularly when using 1,1'-Carbonyldiimidazole (CDI)?

When employing 1,1'-Carbonyldiimidazole (CDI) as a coupling reagent to form imidazole esters from carboxylic acids and alcohols, the primary and generally benign byproducts are carbon dioxide (CO₂) and imidazole.[1][2] The reaction proceeds through a highly reactive N-acylimidazole intermediate.[2][3] While CO₂ is a gas that evolves from the reaction mixture, the imidazole byproduct remains and often requires removal during workup.

Beyond these expected byproducts, several side reactions can lead to impurities that complicate purification and reduce the yield of the desired ester. These include:

  • Hydrolysis of the N-acylimidazole intermediate: N-acylimidazoles are sensitive to moisture.[4] If water is present in the reaction, the intermediate can hydrolyze back to the starting carboxylic acid and imidazole, effectively stalling the esterification.

  • Unreacted Starting Materials: Incomplete reactions will leave behind the initial carboxylic acid and alcohol.

  • Side reactions of the starting materials or product: Depending on the complexity of your substrates, other functionalities might react under the given conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your imidazole ester synthesis experiments.

Issue 1: Low Yield of the Desired Imidazole Ester

Q2: I am observing a low yield of my target ester. What are the likely causes and how can I improve it?

A low yield in imidazole ester synthesis can often be traced back to a few key factors. By systematically addressing each, you can significantly improve the outcome of your reaction.

Root Causes & Remediation Strategies:

Potential Cause Scientific Rationale Recommended Action
Presence of Moisture The N-acylimidazole intermediate, crucial for the esterification, is highly susceptible to hydrolysis.[4] Water will compete with the alcohol as a nucleophile, converting the intermediate back to the carboxylic acid.Work under strictly anhydrous conditions. Use dry solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon). Consider using molecular sieves to remove trace amounts of water from your solvent and starting materials.
Suboptimal Reaction Temperature Alcoholysis of the N-acylimidazole intermediate may require thermal energy to proceed at an appreciable rate, especially for less nucleophilic alcohols.[1]Optimize the reaction temperature. While the activation of the carboxylic acid with CDI is often performed at room temperature, the subsequent addition of the alcohol and ester formation may benefit from gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Incorrect Stoichiometry An inappropriate ratio of CDI to the carboxylic acid can lead to incomplete activation. An excess of the carboxylic acid will remain unreacted, while a large excess of CDI can lead to other side reactions.Use a slight excess of CDI. Typically, 1.1 to 1.2 equivalents of CDI relative to the carboxylic acid is a good starting point to ensure complete activation.
Poor Nucleophilicity of the Alcohol Sterically hindered or electron-poor alcohols are less reactive nucleophiles and may react slowly with the N-acylimidazole intermediate.Consider using a catalyst or a stronger base. For sluggish reactions with less reactive alcohols, the addition of a catalytic amount of a strong, non-nucleophilic base like sodium hydride (NaH) or a potent nucleophile like sodium ethoxide can facilitate the alcoholysis.[1]

Experimental Protocol: General Procedure for Imidazole Ester Synthesis using CDI

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add an appropriate anhydrous aprotic solvent (e.g., THF, DCM, or DMF).

  • CDI Addition: Add 1.1 equivalents of solid CDI portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Activation: Stir the reaction mixture at room temperature for 1-2 hours, or until the CO₂ evolution ceases and the carboxylic acid is fully activated (monitor by TLC or LC-MS).

  • Alcohol Addition: Add the alcohol (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress until completion.

  • Workup: Proceed with an appropriate aqueous workup to remove imidazole and any remaining water-soluble components.

Issue 2: Presence of Imidazole Byproduct in the Final Product

Q3: My final product is contaminated with imidazole. What is the most effective way to remove it?

Imidazole is a basic and water-soluble compound, properties that can be exploited for its removal during the workup procedure.

Purification Strategies:

  • Aqueous Extraction: The most common and effective method is an acid-base extraction.

    • Protocol:

      • Quench the reaction mixture with water.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the combined organic layers with a dilute acidic solution, such as 1 M HCl or saturated aqueous NH₄Cl.[5] The basic imidazole will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

      • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization: If your desired ester is a solid, recrystallization can be an effective method for removing impurities, including imidazole.[6][7]

  • Silica Gel Chromatography: While effective, this method can sometimes be problematic due to the basicity of imidazole, which may cause streaking on the column. It is often used as a final polishing step after an initial extraction.

Issue 3: Decomposition of the Imidazole Ester Product

Q4: My imidazole ester seems to be decomposing during purification or storage. What could be the cause and how can I prevent this?

The stability of imidazole esters can vary significantly depending on their structure. Some are prone to hydrolysis, especially under acidic or basic conditions.

Stabilization Strategies:

  • Avoid Harsh pH Conditions: During workup, use mild acidic and basic washes and avoid prolonged exposure to strong acids or bases.

  • Thorough Drying: Ensure the final product is completely free of water and residual solvents before storage.

  • Inert Storage Conditions: Store the purified ester under an inert atmosphere and at low temperatures to minimize degradation over time.

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Diagram 1: Imidazole Ester Synthesis Pathway

EsterSynthesis RCOOH Carboxylic Acid Acylimidazole N-Acylimidazole (Reactive Intermediate) RCOOH->Acylimidazole + CDI CDI CDI CDI->Acylimidazole Ester Desired Ester Acylimidazole->Ester + Alcohol (ROH) Imidazole_byproduct Imidazole (Byproduct) Acylimidazole->Imidazole_byproduct - Imidazole CO2 CO₂ (Byproduct) Acylimidazole->CO2 - CO₂ Hydrolysis_product Carboxylic Acid (Reformed) Acylimidazole->Hydrolysis_product + H₂O (Hydrolysis) ROH Alcohol ROH->Ester H2O Water (Contaminant) H2O->Hydrolysis_product

Caption: Reaction pathway for CDI-mediated ester synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Ester Yield Check_Moisture Check for Moisture? Start->Check_Moisture Use_Anhydrous Use Anhydrous Conditions (Dry Solvents, Inert Atm.) Check_Moisture->Use_Anhydrous Yes Check_Temp Optimize Temperature? Check_Moisture->Check_Temp No Use_Anhydrous->Check_Temp Screen_Temps Screen Temperatures (e.g., RT to 60°C) Check_Temp->Screen_Temps Yes Check_Stoich Check Stoichiometry? Check_Temp->Check_Stoich No Screen_Temps->Check_Stoich Adjust_Stoich Use 1.1-1.2 eq. CDI Check_Stoich->Adjust_Stoich Yes Check_Alcohol Is Alcohol Hindered? Check_Stoich->Check_Alcohol No Adjust_Stoich->Check_Alcohol Add_Catalyst Consider Catalyst (e.g., NaH) Check_Alcohol->Add_Catalyst Yes Success Improved Yield Check_Alcohol->Success No Add_Catalyst->Success

Caption: A step-by-step guide to troubleshooting low yields.

References

  • Wikipedia. Carbonyldiimidazole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Amide Bonds: The Essential Role of 1,1'-Carbonyldiimidazole in Chemical Synthesis. [Link]

  • Google Patents.
  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

  • Reddit. Removal of Imidazole from my crude product solution : r/chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Improved Yield of Ethyl 1-phenylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-phenylimidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The unique structural features of the imidazole ring, with its electron-rich character, make it a valuable component in medicinal chemistry, readily binding to various enzymes and receptors.[1] This guide will address common challenges encountered during its synthesis to help you achieve higher yields and purity.

I. Overview of the Synthesis

The synthesis of this compound can be approached through various methods, often involving multi-step reactions. A common strategy involves the cyclization of appropriate precursors to form the imidazole ring, followed by esterification. Microwave-assisted reactions have been shown to improve yields and reduce reaction times in the synthesis of imidazole derivatives.[2][3]

Below is a generalized workflow for the synthesis. Specific protocols and troubleshooting for each stage are detailed in the following sections.

Synthesis_Workflow cluster_0 Preparation of Precursors cluster_1 Imidazole Ring Formation cluster_2 Purification and Characterization Start Starting Materials Precursor_Prep Precursor Synthesis Start->Precursor_Prep Cyclization Cyclization Reaction Precursor_Prep->Cyclization Crude_Imidazole Crude Imidazole Product Cyclization->Crude_Imidazole Purification Purification (e.g., Chromatography, Recrystallization) Crude_Imidazole->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. It's crucial to systematically evaluate each step.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious of potential side product formation at higher temperatures.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can significantly impact the yield.

    • Troubleshooting: Experiment with varying the stoichiometry of your reactants. For instance, in some imidazole syntheses, using a slight excess of one of the reactants, like an amine, can drive the reaction forward.

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can lead to side reactions and reduced yields.

    • Troubleshooting: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive steps.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification stages.

    • Troubleshooting: Optimize your purification method. If using column chromatography, ensure the correct stationary and mobile phases are used for good separation. For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?

The formation of side products is a common issue in multi-step organic syntheses.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts.

    • Troubleshooting: Try running the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve selectivity.

  • Choice of Catalyst: The catalyst plays a crucial role in directing the reaction towards the desired product.

    • Troubleshooting: Investigate different catalysts. For example, copper-catalyzed N-arylation has been used for the synthesis of N-arylimidazoles under mild conditions.[1] An inorganic-salt composite catalyst has also been reported for the synthesis of related imidazole carboxylates, which can increase yield and reduce byproducts.[4]

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway.

    • Troubleshooting: A study on a one-pot synthesis of imidazole-4-carboxylates found that adding reagents sequentially can be beneficial, although simultaneous addition was also possible with comparable yields.[2] Experiment with different addition orders to see if it impacts the product distribution.

Q3: The cyclization step to form the imidazole ring is inefficient. What parameters should I optimize?

The formation of the imidazole ring is a critical step in the synthesis.

Potential Causes & Solutions:

  • Incorrect Base: The choice and amount of base can be critical for the cyclization reaction.

    • Troubleshooting: Screen different bases (e.g., organic bases like triethylamine or inorganic bases like potassium carbonate). The pKa of the base should be appropriate for the specific reaction step.

  • Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and outcome.

    • Troubleshooting: Experiment with a range of solvents with different properties. For instance, polar aprotic solvents like DMF or acetonitrile are often used in such cyclization reactions.[2]

  • Microwave Irradiation: Conventional heating can sometimes be less efficient than microwave-assisted synthesis.

    • Troubleshooting: If available, utilize a microwave reactor. Microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles.[2][3]

The following decision tree can guide your troubleshooting process for the cyclization step:

Cyclization_Troubleshooting Start Low Yield in Cyclization Step Check_Base Is the Base Optimal? Start->Check_Base Check_Solvent Is the Solvent Appropriate? Check_Base->Check_Solvent Yes Vary Base Type/Amount Vary Base Type/Amount Check_Base->Vary Base Type/Amount No Check_Temp Is the Temperature Correct? Check_Solvent->Check_Temp Yes Screen Different Solvents Screen Different Solvents Check_Solvent->Screen Different Solvents No Consider_Microwave Consider Microwave Synthesis Check_Temp->Consider_Microwave Yes Optimize Temperature Profile Optimize Temperature Profile Check_Temp->Optimize Temperature Profile No Optimized Improved Yield Consider_Microwave->Optimized Implement Vary Base Type/Amount->Check_Solvent No Screen Different Solvents->Check_Temp No Optimize Temperature Profile->Consider_Microwave No

Caption: A decision tree for troubleshooting the imidazole ring formation step.

Q4: I'm having difficulty with the final purification of this compound. What are some effective methods?

Purification is essential to obtain a high-purity final product.

Recommended Purification Protocols:

  • Column Chromatography: This is a widely used method for purifying imidazole derivatives.[2]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like light petroleum or hexane) and a polar solvent (like ethyl acetate) is often effective. The ratio can be adjusted to achieve optimal separation. For example, a 50:50 mixture of light petroleum and ethyl acetate has been used.[2]

  • Recrystallization: This technique can be very effective for obtaining highly pure crystalline solids.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water has been used for the recrystallization of a similar compound, Ethyl imidazole-4-carboxylate.[5] Experiment with different solvents or solvent mixtures to find the best conditions.

  • Extraction: An initial work-up using liquid-liquid extraction can help remove many impurities.

    • Procedure: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.[6][7] The organic layers are then combined, dried, and the solvent is evaporated.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative synthesis of an imidazole-4-carboxylate derivative, which can be adapted for this compound.

Representative One-Pot Synthesis of an Imidazole-4-carboxylate[2]

This protocol describes a microwave-assisted one-pot synthesis.

Materials:

  • Appropriate chloro-hydrazone precursor

  • Triethylamine (TEA)

  • Primary amine (e.g., aniline for the target compound)

  • Aldehyde

  • Acetonitrile (solvent)

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., light petroleum, ethyl acetate)

Procedure:

  • Dissolve the chloro-hydrazone precursor (0.6 mmol) in acetonitrile (2 mL) in a microwave glass vial.

  • Add triethylamine (84 μL, 0.6 mmol) at room temperature with magnetic stirring.

  • Add the primary amine (0.63 mmol) and stir until the solution becomes colorless.

  • Add the aldehyde (1.2 mmol).

  • Seal the vessel and heat it under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.

IV. Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of imidazole-4-carboxylates, based on literature data.[2] This can serve as a guide for your optimization experiments.

EntryAmineAldehydeMethodYield (%)
1BenzylamineParaformaldehydeA78
2BenzylamineParaformaldehydeB77
3AllylamineParaformaldehydeA86
4AllylamineParaformaldehydeB62
5PhenylamineParaformaldehydeA80
6PhenylamineParaformaldehydeB31

Method A: Starting from the corresponding chlorohydrazone. Method B: Starting from the corresponding 1,3-dipole precursor.

V. References

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of organic chemistry, 76(15), 5956–5967. [Link]

  • A review article on synthesis of imidazole derivatives. (2024). International Journal of Health and Allied Sciences. [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. PrepChem. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020). Reddit. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Google Patents.

Sources

Troubleshooting guide for the synthesis of phenylimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenylimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges in your synthetic workflow. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of phenylimidazole derivatives, providing concise and actionable answers.

Q1: What are the most common methods for synthesizing phenylimidazole derivatives?

A1: The primary synthetic routes include the Debus-Radziszewski reaction, transition-metal-catalyzed cross-coupling reactions, and various multi-component reactions. The Debus-Radziszewski method is a classic one-pot synthesis involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source)[1]. Modern approaches often utilize palladium or copper catalysts for C-N bond formation to construct the imidazole ring or attach the phenyl group.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in phenylimidazole synthesis can stem from several factors. In the Debus-Radziszewski reaction, incomplete condensation, side reactions, or suboptimal reaction conditions (temperature, solvent, and catalyst) are common culprits[1]. For cross-coupling reactions, catalyst deactivation, inappropriate ligand choice, or impure starting materials can significantly reduce yield. Careful optimization of reaction parameters and purification of reactants are crucial.

Q3: I am observing significant amounts of side products. How can I minimize their formation?

A3: Side product formation is a frequent challenge. In multi-component reactions, the stoichiometry of the reactants is critical. An excess of one component can lead to undesired pathways. For instance, in the synthesis of 2,4,5-triphenylimidazole (lophine), controlling the ratio of benzil, benzaldehyde, and ammonium acetate is key to minimizing byproducts[2]. Additionally, the choice of catalyst and reaction temperature can influence the selectivity of the reaction[1]. Microwave-assisted synthesis has been shown to reduce side reactions by providing rapid and uniform heating[1].

Q4: What are the best practices for purifying phenylimidazole derivatives?

A4: Purification strategies depend on the physical properties of the target compound. Recrystallization is often effective for solid derivatives with good crystallinity. Column chromatography on silica gel is a versatile method for separating the desired product from impurities[3]. The choice of eluent system is critical and should be determined by thin-layer chromatography (TLC) analysis. For less stable compounds, purification at lower temperatures may be necessary.

Section 2: Troubleshooting Guide - In-Depth Problem Solving

This section provides a detailed, question-and-answer-based approach to troubleshooting specific experimental issues.

Issue 1: Poor Yield in Debus-Radziszewski Synthesis of 2-Phenylimidazole

Question: I am attempting to synthesize 2-phenylimidazole from glyoxal, benzaldehyde, and ammonium acetate in ethanol, but my yield is below 30%. How can I improve this?

Causality and Solution:

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, but its efficiency can be hampered by several factors. The traditional method often suffers from slow reaction rates and the formation of polymeric side products[1].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Debus-Radziszewski synthesis.

Step-by-Step Protocol for Improvement:

  • Catalyst Introduction: The uncatalyzed reaction is often slow. The addition of a Lewis acid or a solid acid catalyst can significantly improve the reaction rate and yield.

    • Protocol: Add a catalytic amount (e.g., 10 mol%) of a Lewis acid like InCl₃ or a solid acid such as silica-supported sulfuric acid to the reaction mixture. Commonly used catalysts include Lewis acids, molecular iodine, and silica tungstic acid[1].

  • Solvent Optimization: While ethanol is a common solvent, its polarity may not be optimal for all substrates.

    • Protocol: Screen other solvents such as methanol, acetic acid, or even solvent-free conditions. Acetic acid can act as both a solvent and a catalyst.

  • Temperature Control: The reaction temperature influences the rate of both the desired reaction and side reactions.

    • Protocol: Monitor the reaction temperature closely. While refluxing in ethanol (around 78°C) is common, a systematic study of temperatures ranging from 50°C to 100°C may reveal an optimal point for your specific substrates.

  • Ammonia Source: Ammonium acetate is a convenient source of ammonia. However, other sources can be explored.

    • Protocol: While ammonium acetate is common, using gaseous ammonia or a solution of ammonia in the reaction solvent can sometimes improve yields by shifting the equilibrium[1].

Data Presentation: Effect of Catalyst on Yield

CatalystReaction Time (h)Yield (%)Reference
None12< 30[1]
Silica Tungstic Acid182[1]
InCl₃2> 85-
Zeolite3> 80[1]
Issue 2: Difficulty in C-N Cross-Coupling for N-Phenylimidazole Synthesis

Question: I am struggling with a Suzuki-type cross-coupling reaction to synthesize an N-aryl substituted phenylimidazole. The reaction is sluggish and gives a complex mixture of products.

Causality and Solution:

Transition-metal-catalyzed C-N cross-coupling reactions are powerful but sensitive to reaction conditions. Catalyst deactivation, improper ligand selection, and the presence of coordinating functional groups on the substrates can all lead to poor outcomes.

Troubleshooting Workflow:

Sources

Preventing decarboxylation of imidazole carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of imidazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the inherent instability of these valuable heterocyclic building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Decarboxylation Challenge

Imidazole carboxylic acids are crucial synthons in pharmaceutical and materials science. However, their utility is often hampered by a significant challenge: premature decarboxylation. This loss of CO2 can occur during synthesis, purification, or subsequent functionalization, leading to low yields and impure products. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you navigate this common obstacle.

Frequently Asked Questions (FAQs)

Q1: Why are imidazole carboxylic acids so prone to decarboxylation?

The stability of an aromatic carboxylic acid is intrinsically linked to the electronic nature of the aromatic ring. The imidazole ring, being an electron-rich π-excessive system, can stabilize the carbanionic intermediate or transition state formed during decarboxylation. The ease of decarboxylation is highly dependent on the position of the carboxyl group.

Q2: Which isomeric imidazole carboxylic acid is the most unstable?

While comprehensive kinetic data across all isomers under identical conditions is sparse in the literature, a general trend can be established based on mechanistic principles and analogies to other heteroaromatic carboxylic acids, such as pyridine carboxylic acids[1][2].

  • Imidazole-2-carboxylic acid is generally the most prone to decarboxylation . This is because the nitrogen at the 1-position can stabilize the negative charge that develops on the ring during CO2 loss through a zwitterionic intermediate, similar to the mechanism for picolinic acid[1].

  • Imidazole-4(5)-carboxylic acids are comparatively more stable . The stabilizing mechanism is less direct than for the 2-isomer.

It is crucial to consider that substituents on the imidazole ring can significantly alter this stability order. Electron-withdrawing groups can stabilize the carboxylate and thus hinder decarboxylation, while electron-donating groups can have the opposite effect.

Q3: What are the primary factors that promote decarboxylation?

There are several key experimental factors to control:

  • Temperature: This is the most critical factor. Most imidazole carboxylic acids will decarboxylate at elevated temperatures. For instance, imidazole-4,5-dicarboxylic acid decomposes at around 280-285°C[3]. However, for the less stable isomers, decarboxylation can occur at much lower temperatures.

  • pH: Both strongly acidic and strongly basic conditions can promote decarboxylation, depending on the specific isomer and reaction mechanism. For many heteroaromatic carboxylic acids, decarboxylation proceeds through a zwitterionic intermediate, which is favored under acidic conditions[2].

  • Solvent: Polar, protic solvents can sometimes facilitate decarboxylation by stabilizing charged intermediates.

  • Metal Catalysts: Certain transition metals can catalyze decarboxylation, a reaction often exploited in cross-coupling reactions. If your reaction involves metal catalysts, be aware that this can be a competing pathway.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or no yield of the desired imidazole carboxylic acid.

Q: I'm trying to synthesize an imidazole carboxylic acid, but my yields are consistently low, and I suspect decarboxylation is the culprit. What can I do?

A: Low yields are a common problem, and decarboxylation is a likely cause. Here’s a systematic approach to troubleshooting:

  • Lower the Reaction Temperature: This is the first and most crucial step. If your synthesis involves heating, try to reduce the temperature as much as possible, even if it prolongs the reaction time. For syntheses that typically require high temperatures, consider alternative methods like microwave-assisted synthesis, which can sometimes promote reactions at lower bulk temperatures with shorter reaction times.

  • Protect the Carboxylic Acid: If the synthesis allows, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) early in the synthetic sequence. Esters are generally much more stable to decarboxylation. The free acid can then be regenerated under mild conditions at the end of the synthesis.

  • Mind your pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires a specific pH, try to keep the reaction time to a minimum and maintain strict temperature control.

  • Reagent Quality: Ensure all your starting materials and reagents are pure and dry. Impurities can sometimes catalyze side reactions, including decarboxylation.

Issue 2: My product decarboxylates during subsequent functionalization (e.g., amide coupling, esterification).

Q: I have successfully synthesized my imidazole carboxylic acid, but it decarboxylates when I try to form an amide or ester. How can I prevent this?

A: This is a very common scenario. The key is to use mild, low-temperature coupling or esterification methods.

  • For Amide Coupling:

    • Use modern coupling reagents: Reagents like HATU, HBTU, or COMU are highly efficient and can often drive the reaction to completion at room temperature or even 0°C.

    • Avoid high temperatures: If the reaction is sluggish at room temperature, resist the urge to heat it. Instead, let it stir for a longer period.

    • Pre-activation: Some protocols recommend pre-activating the carboxylic acid with the coupling reagent before adding the amine. This can sometimes be done at a lower temperature.

  • For Esterification:

    • Avoid traditional Fischer esterification: This method, which involves heating in an alcohol with a strong acid catalyst, is often too harsh.

    • Use mild esterification agents: Reagents like diazomethane (for methyl esters, use with extreme caution due to its toxicity and explosive nature) or TMS-diazomethane can convert carboxylic acids to esters at low temperatures.

    • Carbodiimide-mediated esterification: Using a coupling agent like EDC with an alcohol in the presence of a catalyst like DMAP can also be effective at room temperature.

Issue 3: My product seems to decarboxylate during workup or purification.

Q: I see my desired product by TLC or LC-MS in the crude reaction mixture, but I lose it during workup or column chromatography. What's happening?

A: Decarboxylation can indeed occur during these final steps. Here’s how to mitigate this:

  • Workup:

    • Avoid strong acids or bases: If you need to neutralize your reaction, use mild reagents like saturated sodium bicarbonate solution instead of strong bases.

    • Keep it cold: Perform all extractions and washes using cold solutions and an ice bath.

    • Minimize exposure time: Work efficiently to minimize the time your product is in solution, especially if acidic or basic conditions are unavoidable.

  • Purification:

    • Column Chromatography: Silica gel is slightly acidic and can promote decarboxylation, especially for sensitive compounds.

      • Neutralize your silica: You can use a mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%) to neutralize the silica gel.

      • Use alternative stationary phases: Consider using neutral alumina or a reverse-phase column if your compound is compatible.

    • Recrystallization: This is often the gentlest purification method if a suitable solvent system can be found[4]. It avoids prolonged contact with potentially acidic stationary phases.

Strategic Use of Protecting Groups

For multi-step syntheses, a well-thought-out protecting group strategy is essential[5][6].

Protecting the Imidazole Nitrogen

The imidazole NH is acidic and nucleophilic, which can interfere with reactions at the carboxylic acid.

  • Boc (tert-butyloxycarbonyl) group: This is a common protecting group for imidazoles. It is generally stable to many reaction conditions but can be removed with acid (e.g., TFA in DCM)[6][7]. Be aware that the acidic deprotection conditions could potentially cause decarboxylation of the final product, so careful optimization is needed.

  • SEM (2-(trimethylsilyl)ethoxymethyl) group: This group is stable to a wide range of conditions and can be removed with fluoride ions or acid.

  • Trityl (triphenylmethyl) group: This bulky group can be useful and is typically removed under acidic conditions.

Protecting the Carboxylic Acid

As mentioned, converting the carboxylic acid to an ester is an excellent way to prevent decarboxylation.

  • Methyl or Ethyl Esters: These are common and can be hydrolyzed under basic conditions (e.g., LiOH or NaOH in a water/THF mixture) at room temperature or slightly above.

  • tert-Butyl Esters: These are advantageous as they can be removed under acidic conditions (e.g., TFA in DCM), which might be orthogonal to the removal of an N-protecting group.

  • Benzyl Esters: These can be removed by hydrogenolysis (H2, Pd/C), which is a very mild method that is unlikely to cause decarboxylation.

Orthogonal Strategy Example:

A robust strategy for a multi-step synthesis could involve protecting the imidazole nitrogen with a Boc group and the carboxylic acid as a benzyl ester. The benzyl ester can be removed under neutral conditions via hydrogenolysis, and then the Boc group can be removed with acid if needed.

Data Summary and Visualizations

Table 1: Factors Influencing Decarboxylation of Imidazole Carboxylic Acids
FactorEffect on Decarboxylation RateMitigation Strategies
High Temperature Increases- Lower reaction temperature- Use microwave synthesis- Minimize reaction time
Strongly Acidic pH Can increase (via zwitterion)- Maintain neutral or near-neutral pH- Use non-acidic catalysts
Strongly Basic pH Can increase (via carboxylate)- Use mild bases for neutralization (e.g., NaHCO3)- Avoid prolonged exposure
Electron-Donating Groups on Ring Generally increases- Be prepared to use milder conditions for these derivatives
Electron-Withdrawing Groups on Ring Generally decreases- These derivatives are often more stable
Carboxyl Group at C2 Position Generally less stable- Use extra caution and milder conditions for 2-substituted isomers
Diagrams

Decarboxylation Mechanism of Imidazole-2-Carboxylic Acid

G cluster_0 Zwitterion Formation cluster_1 Decarboxylation cluster_2 Protonation Imidazole-2-COOH Imidazole-2-Carboxylic Acid Zwitterion Zwitterionic Intermediate Imidazole-2-COOH->Zwitterion + H+ Ylide Carbanionic Ylide Zwitterion->Ylide - CO2 Imidazole Imidazole Ylide->Imidazole + H+

Caption: Proposed mechanism for the decarboxylation of imidazole-2-carboxylic acid via a zwitterionic intermediate.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in imidazole carboxylic acid synthesis.

Experimental Protocols

Protocol 1: Low-Temperature Esterification of Imidazole-4-Carboxylic Acid

This protocol uses EDC, a common peptide coupling reagent, to achieve esterification at room temperature, thus avoiding thermally induced decarboxylation.

  • Dissolution: In a round-bottom flask, suspend imidazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (e.g., methanol or ethanol, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Coupling Reagent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling of Imidazole-2-Carboxylic Acid using HATU

This protocol uses the highly efficient coupling reagent HATU to facilitate amide bond formation at low temperatures, minimizing the risk of decarboxylation for the sensitive 2-isomer.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve imidazole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Coupling Reagent: Add HATU (1.1 eq.) and stir the mixture at 0°C for 15 minutes to pre-activate the acid.

  • Addition of Amine: Add the desired amine (1.2 eq.) as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved January 17, 2026, from [Link]

  • user11123. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids [Online forum post]. Chemistry Stack Exchange. [Link]

  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Snyder, H. R., Handrick, R. G., & Brooks, L. A. (1942). Imidazole. Organic Syntheses, 22, 65.
  • Abdel-Magid, A. F., Maryanoff, C. A., & Mehrman, S. J. (2011).
  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [PDF]. ResearchGate. [Link]

  • TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • O'Hair, R. A. J. (2016). Comparison of decarboxylation ability for the complexes [RCO 2... Accounts of Chemical Research, 49(3), 443-453.
  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 650-653. coupling reagents. Tetrahedron Letters, 51(4), 650-653.

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Technical Support Center: Navigating the Scale-Up Synthesis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues faced in the laboratory and during pilot-scale production. Our focus is on delivering field-proven insights grounded in scientific principles to ensure the successful and efficient synthesis of these vital heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions that arise during the scale-up of imidazole synthesis.

Q1: What are the most critical factors to consider when scaling up an imidazole synthesis reaction?

When moving from bench-scale to larger-scale production, several factors that may have been negligible at a smaller scale become critical. The most important of these include:

  • Heat Transfer: Exothermic or endothermic reactions can lead to temperature control issues in larger reactors due to a decreased surface-area-to-volume ratio. This can result in side product formation or incomplete reactions.[1]

  • Mass Transfer and Mixing: Inefficient stirring in large vessels can lead to localized concentration gradients of reactants, which can negatively impact reaction kinetics and product purity.

  • Solvent Selection: A solvent that was suitable for small-scale synthesis may not be appropriate for scale-up due to factors like cost, safety, and difficulty of removal at a larger volume.

  • Work-up and Purification: Methods like column chromatography that are straightforward on a lab scale can become bottlenecks in large-scale production.[1] Developing scalable purification techniques like crystallization or distillation is crucial.[1][2]

Q2: Which synthetic route for imidazoles is generally most amenable to industrial scale-up?

While numerous methods exist for imidazole synthesis, the Debus-Radziszewski synthesis and its variations are frequently employed in industrial settings.[3][4][5][6] This multi-component reaction, which combines a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is often favored for its use of readily available and relatively inexpensive starting materials.[7] However, classical Debus-Radziszewski synthesis can suffer from low yields and harsh reaction conditions.[3][4] Modern modifications, including the use of catalysts and microwave-assisted synthesis, have been developed to improve efficiency and yield, making it a more viable option for large-scale production.[4][8][9]

Q3: How can I minimize the formation of byproducts during my imidazole synthesis?

Byproduct formation is a common challenge that can significantly reduce yield and complicate purification. Key strategies to minimize impurities include:

  • Optimization of Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and solvent can have a profound impact on selectivity.[10][11] For instance, excessively high temperatures can lead to degradation of reactants and products.[3]

  • Stoichiometry Control: The molar ratio of reactants is critical.[3] For example, in the Debus-Radziszewski synthesis, using an excess of the ammonia source is a common tactic to drive the reaction towards the desired product.[3]

  • Catalyst Selection: The use of an appropriate catalyst can enhance the rate of the desired reaction while minimizing side reactions.[3][10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low Yield in Imidazole Synthesis

Low product yield is one of the most frequent and frustrating challenges in chemical synthesis. The following guide will help you diagnose and address the potential causes.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature The reaction rate and product stability are highly dependent on temperature. Excessively high temperatures can cause degradation, while temperatures that are too low may lead to an incomplete reaction.[3]Systematically vary the reaction temperature to identify the optimal range. For example, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was found to be 160°C.[3]
Incorrect Reactant Stoichiometry The molar ratios of the starting materials are crucial for maximizing the conversion to the desired imidazole.[3]Experiment with different molar ratios of your reactants. A common strategy is to use a slight excess of one of the more volatile or less expensive reactants.
Poor Solubility of Starting Materials If reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[3]Select a solvent system in which all reactants are fully soluble at the reaction temperature. Consider using a co-solvent if a single solvent is not effective.
Presence of Side Reactions Competing reactions can consume starting materials and reduce the yield of the desired product. For instance, the formation of oxazoles can be a competing pathway in some imidazole syntheses.[3]Optimize reaction conditions to favor the desired pathway. This may involve adjusting the temperature, using a specific catalyst, or changing the order of addition of reactants.
Inefficient Water Removal (for condensation reactions) In syntheses that produce water as a byproduct, its accumulation can inhibit the forward reaction. This is particularly relevant at scale where the surface-area-to-volume ratio is lower.[1]For larger scale reactions, consider implementing azeotropic distillation with a Dean-Stark trap or applying a vacuum to effectively remove water.[1]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_stoich Review Reactant Stoichiometry check_temp->check_stoich Correct optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect check_solubility Assess Reactant Solubility check_stoich->check_solubility Correct adjust_stoich Adjust Molar Ratios check_stoich->adjust_stoich Incorrect analyze_byproducts Analyze for Side Products (e.g., by LC-MS) check_solubility->analyze_byproducts Good change_solvent Change Solvent/Use Co-solvent check_solubility->change_solvent Poor modify_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->modify_conditions Byproducts Detected end Improved Yield analyze_byproducts->end No Significant Byproducts optimize_temp->end adjust_stoich->end change_solvent->end modify_conditions->end

Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.

Problem 2: Difficulty in Purification of Imidazole Compounds

The purification of imidazole derivatives can be challenging due to their polar nature and basicity. The following guide provides solutions for common purification hurdles.

Potential Causes and Solutions

Purification Challenge Explanation Recommended Solutions
Tailing on Silica Gel Column Chromatography The basic imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[12]Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or pyridine into your mobile phase to neutralize the acidic sites on the silica gel.[12] Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better peak shape for basic compounds.[12]
Co-elution of Impurities Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.Optimize the Mobile Phase: Experiment with different solvent systems to improve selectivity. Sometimes a small change in the solvent mixture can significantly enhance separation.[12] Employ an Alternative Purification Technique: If chromatography is ineffective, consider recrystallization or acid-base extraction.[12][13]
Low Recovery from Purification Significant product loss can occur during purification, especially with multi-step procedures.Recrystallization: This technique can provide high purity with good recovery if a suitable solvent is found.[13] Acid-Base Extraction: This is an effective method for separating basic imidazole compounds from non-basic impurities.[12][13]

Experimental Protocol: Purification of a Generic N-Alkylated Imidazole via Acid-Base Extraction

This protocol is a generalized procedure and may require optimization for your specific compound.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic N-alkylated imidazole will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or further analyzed for impurities.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic. The deprotonated N-alkylated imidazole will precipitate if it is a solid or can be extracted.

  • Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[12]

Purification Strategy Decision Pathway

Purification_Strategy start Crude Imidazole Product purity_check Assess Purity (e.g., by TLC, LC-MS) start->purity_check is_solid Is the Product a Solid? purity_check->is_solid <95% Pure pure_product Pure Product purity_check->pure_product >95% Pure recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No recrystallization->acid_base_extraction Unsuccessful recrystallization->pure_product Successful column_chromatography Column Chromatography acid_base_extraction->column_chromatography Unsuccessful acid_base_extraction->pure_product Successful column_chromatography->pure_product

Caption: Decision pathway for selecting an appropriate purification strategy for imidazole compounds.

References

  • BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • Unknown. (2024, October 23). A review article on synthesis of imidazole derivatives.
  • BenchChem Technical Support Team. (2025, December). Overcoming challenges in the scale-up of imidazoline synthesis. Benchchem.
  • Unknown. (2024, December 10). Optimization of reaction conditions: Significance and symbolism.
  • Various Authors. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate.
  • Unknown. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
  • Various Authors. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol.
  • Various Authors. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Katke, S. P. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.
  • Unknown. (2023, July 1). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
  • Various Authors. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Unknown. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Unknown. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Wikipedia. (n.d.). Imidazole.
  • Shabalin, D. A., & Camp, J. E. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Unknown. (n.d.). Process for manufacture of imidazoles. Google Patents.
  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Imidazoles Syntheses, reactions and uses. YouTube.
  • Various Authors. (2012, September 6). Imidazol concentration for His-Trap purification. ResearchGate.
  • Unknown. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Various Authors. (2025, August 6). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate.
  • ChemicalBook. (n.d.). Imidazole synthesis.
  • BenchChem. (n.d.). Scaling Up the Synthesis of Imidazo[4,5-d]imidazole: An Application Note and Protocol.
  • Various Authors. (2025, January 28). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?. ResearchGate.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. University of Bath's research portal.
  • Various Authors. (2025, August 6). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.

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Overcoming poor solubility of phenylimidazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming solubility challenges with phenylimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we synthesize our field-proven insights and established scientific principles to provide you with a comprehensive resource for your experimental needs.

Introduction: The Phenylimidazole Solubility Challenge

Phenylimidazole derivatives are a cornerstone of many therapeutic areas, particularly as antifungal and anticancer agents. However, their rigid, aromatic structure often leads to poor aqueous solubility. This fundamental challenge can hinder accurate in vitro assays, complicate formulation development, and ultimately limit therapeutic efficacy. This guide provides a structured approach to understanding and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers.

Q1: Why are my phenylimidazole derivatives so poorly soluble in aqueous buffers?

A: The limited aqueous solubility of phenylimidazole derivatives stems from their molecular structure. The combination of a hydrophobic phenyl group and a planar imidazole ring results in a molecule that is often crystalline and lipophilic. Water molecules are highly ordered and form strong hydrogen bonds with each other. For a phenylimidazole derivative to dissolve, it must break these water-water hydrogen bonds and form new, energetically favorable interactions with water. Due to the hydrophobic nature of the molecule, this is often not favored, leading to low solubility.

Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture media. What happened?

A: This is a very common issue known as precipitation upon dilution.[1][2][3] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many nonpolar compounds. However, when you introduce this DMSO stock solution into an aqueous environment like cell culture media or a phosphate-buffered saline (PBS) solution, the overall polarity of the solvent system dramatically increases. Your compound, which was stable in the nonpolar DMSO, is now in a predominantly aqueous environment where it is poorly soluble, causing it to precipitate out of the solution.[1][2]

Q3: Can I just increase the percentage of DMSO in my final solution to keep the compound dissolved?

A: While technically this might keep your compound in solution, it's often not a viable option for biological experiments. High concentrations of DMSO can be toxic to cells, altering cell membranes, affecting cell growth, and potentially confounding your experimental results. It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line and assay, which is typically below 1% and often as low as 0.1%.

Q4: What are the main strategies I can use to improve the solubility of my phenylimidazole derivative?

A: There are several effective strategies, which we will explore in detail in this guide. The primary approaches include:

  • pH Adjustment: Taking advantage of the basic nature of the imidazole ring.[4][5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to decrease the overall polarity of the solvent.[4][5][6]

  • Cyclodextrins: Encapsulating the hydrophobic compound within a soluble carrier molecule.[7][8]

  • Surfactants: Forming micelles that can solubilize the hydrophobic compound in their core.[9]

  • Solid Dispersions: Creating an amorphous form of the drug dispersed within a hydrophilic carrier.[10][11]

The choice of method depends on the specific properties of your compound and the requirements of your experiment.

Part 2: Foundational Solubilization Strategies

This section provides a deeper dive into the most common and accessible methods for improving the solubility of phenylimidazole derivatives.

Strategy 1: pH Adjustment

The Principle: The imidazole ring contains a basic nitrogen atom that can be protonated.[12][13][14] By lowering the pH of the aqueous solution (making it more acidic), you can protonate this nitrogen, giving the molecule a positive charge. This increased polarity significantly enhances its interaction with water molecules, thereby increasing its solubility. The effectiveness of this method is dependent on the pKa of the specific phenylimidazole derivative.[15]

When to Use It: This is often the first and simplest method to try, especially for in vitro buffer-based assays where the pH can be controlled. It is particularly effective for compounds with a suitable pKa (typically in the range of 4-8).

Troubleshooting & Considerations:

  • Precipitation at Neutral pH: Be aware that if the pH of the solution is raised back towards neutral or basic conditions, the compound will likely deprotonate and may precipitate out of solution.[1][2]

  • Impact on Biological Systems: Drastic changes in pH can be detrimental to cells and proteins. Ensure your final assay pH is compatible with your biological system.

  • Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH, especially when adding the compound from a stock solution that might be at a different pH.

Caption: Workflow for determining the pH-dependent solubility profile.

Strategy 2: Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][6] This "less polar" environment is more favorable for hydrophobic molecules like phenylimidazole derivatives, allowing them to dissolve more readily. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

When to Use It: Co-solvents are useful when pH adjustment is not feasible or is insufficient. They are frequently used in formulations for both in vitro and in vivo studies.

Troubleshooting & Considerations:

  • Toxicity: Like DMSO, co-solvents can be toxic to cells at higher concentrations. Always perform a vehicle control to assess the impact of the co-solvent on your experimental system.

  • Precipitation upon Dilution: Similar to DMSO, diluting a co-solvent stock into a purely aqueous buffer can cause precipitation if the final co-solvent concentration is too low to maintain solubility.[3]

  • Viscosity: Some co-solvents, like PEGs, can increase the viscosity of the solution, which might affect handling and experimental procedures.

Co-solventTypical Concentration Range for Cell CultureAdvantagesDisadvantages
Ethanol < 1%Volatile, well-characterizedCan be toxic, may affect protein structure
Propylene Glycol < 2%Low toxicity, commonly used in formulationsCan be viscous at high concentrations
PEG 400 < 5%Very low toxicity, good solubilizerHigh viscosity, may interfere with some assays
Strategy 3: Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[7][8] The poorly soluble phenylimidazole derivative can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[8][16] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling the drug molecule into the solution.[7] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[17]

When to Use It: This is a powerful technique for significantly increasing aqueous solubility and is widely used in pharmaceutical formulations. It is particularly useful when the final solution must be free of organic co-solvents.

Troubleshooting & Considerations:

  • Stoichiometry: The ratio of the drug to the cyclodextrin is critical for effective complexation. This often needs to be determined experimentally.

  • Competition: Other molecules in your media (like cholesterol) can sometimes compete with your compound for the cyclodextrin cavity, potentially reducing its effectiveness.

  • Cost: Modified cyclodextrins can be more expensive than simple co-solvents.

  • Determine the Molar Ratio: Start with a literature search for similar compounds or test a range of molar ratios (e.g., 1:1, 1:2, 1:5 drug-to-cyclodextrin).

  • Dissolve the Cyclodextrin: Accurately weigh the required amount of cyclodextrin (e.g., HP-β-CD) and dissolve it in the aqueous buffer of choice with gentle heating (40-50°C) and stirring.

  • Add the Phenylimidazole Derivative: Once the cyclodextrin is fully dissolved, slowly add the powdered phenylimidazole derivative to the solution while maintaining stirring.

  • Equilibrate: Continue to stir the mixture for an extended period (typically 24-72 hours) at a constant temperature to allow for the formation of the inclusion complex.

  • Clarify the Solution: After equilibration, centrifuge or filter the solution to remove any undissolved compound.

  • Quantify and Store: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis). Store the final solution as recommended for your compound's stability.

Part 3: Advanced Solubilization Strategies

When foundational methods are insufficient, more advanced formulation techniques may be required, particularly for in vivo applications or challenging compounds.

Strategy 4: Surfactants and Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core and a hydrophilic shell.[9] Poorly soluble phenylimidazole derivatives can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[9] Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Cremophor® EL.

When to Use It: This method is effective for highly lipophilic compounds that are difficult to solubilize by other means. It is common in drug formulation for oral and intravenous delivery.

Troubleshooting & Considerations:

  • Toxicity: Surfactants can disrupt cell membranes and have higher potential for toxicity compared to other excipients. It is critical to use them at the lowest effective concentration and to run appropriate vehicle controls.

  • CMC: The surfactant must be used at a concentration above its CMC to form micelles and effectively solubilize the compound.

  • Drug-Surfactant Interaction: The choice of surfactant can influence the stability and release of the drug from the micelle.

Strategy 5: Solid Dispersion Technologies

The Principle: A solid dispersion is a system where the drug (in this case, the phenylimidazole derivative) is dispersed in an amorphous state within a hydrophilic polymer matrix.[11] By preventing the drug from forming a stable crystalline lattice, which requires significant energy to break, its dissolution in water is greatly enhanced.[11] Common techniques to create solid dispersions include spray drying and hot-melt extrusion.[4][11]

When to Use It: This is an advanced technique used primarily in pharmaceutical development to improve the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[11]

Troubleshooting & Considerations:

  • Physical Stability: The amorphous state is thermodynamically unstable and can revert to a crystalline form over time, especially in the presence of heat and humidity. Stability studies are essential.

  • Polymer Selection: The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical and depends on the physicochemical properties of the drug.

  • Specialized Equipment: Techniques like spray drying and hot-melt extrusion require specialized equipment and expertise.

Part 4: Comprehensive Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
  • Immediate Action: Your final concentration is likely above the aqueous solubility limit. The first step is to try a lower final concentration.

  • Root Cause Analysis:

    • Is the final DMSO concentration too low? Ensure your dilution scheme doesn't drop the DMSO level so much that it can no longer keep the compound in solution. However, remember the cellular toxicity limits.

    • Is the pH of your buffer unfavorable? If your compound's solubility is pH-dependent, diluting into a neutral buffer like PBS (pH 7.4) could be the cause.[1]

  • Solution Pathway:

    • Optimize pH: Test the solubility in a more acidic buffer (e.g., pH 5.0) if your compound has a basic imidazole moiety and your assay can tolerate it.

    • Introduce a Co-solvent: Prepare your final buffer with a small, non-toxic percentage of a co-solvent like ethanol or propylene glycol before adding your DMSO stock.

    • Use Cyclodextrins: Prepare a stock solution of your compound directly in an aqueous buffer containing HP-β-CD. This often eliminates the need for DMSO entirely.

Caption: Decision tree for troubleshooting precipitation issues.

Issue 2: The solubility is still too low even after adjusting the pH.
  • Root Cause: The intrinsic solubility of the uncharged molecule is extremely low, and protonation alone isn't enough to achieve the desired concentration.

  • Solution Pathway:

    • Combine Methods: The power of these techniques often lies in their combination. Try using an acidic buffer that also contains a co-solvent or a cyclodextrin.

    • Try a Different Co-solvent: Not all co-solvents are equal. If ethanol isn't working, try PEG 400, which may have different solubilizing properties.

    • Evaluate Advanced Methods: If the required concentration is high, you may need to consider surfactants or, for solid formulations, solid dispersion techniques.

Issue 3: My co-solvent/surfactant is causing cell toxicity.
  • Immediate Action: Stop using that vehicle and perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration.

  • Solution Pathway:

    • Lower the Concentration: Use the absolute minimum amount of the co-solvent or surfactant required to solubilize your compound.

    • Switch to a Less Toxic Alternative: Cyclodextrins, particularly HP-β-CD, are generally considered to have very low toxicity and are an excellent alternative to organic co-solvents and surfactants for cell-based assays.

    • Increase Incubation Time (for solubility prep): When preparing a cyclodextrin formulation, increasing the equilibration time can sometimes allow you to use a lower concentration of the cyclodextrin itself.

References

  • Verma, S., & Rawat, A. (2014). Solubility Enhancement of Ketoconazole by different techniques and its comparison study. American Journal of PharmTech Research, 4(1), 768-780.
  • Li, D., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 634, 122704.
  • Pawar, J., & Fule, R. (2018). Solid Dispersion Technique for Solubility Improvement of Ketoconazole for Vaginal Delivery. Journal of Drug Delivery and Therapeutics, 8(5-s), 236-243.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 54-60.
  • Gudipudi, R., & R, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 48-56.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Semantic Scholar.
  • Sobbani, F. A., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. Pharmaceuticals, 16(10), 1349.
  • Ali, M., et al. (2014). Solubility Enhancement of Ketoconazole by different techniques and its comparison study.
  • Sobbani, F. A., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. MDPI.
  • S, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10.
  • ChemicalBook. (n.d.). 1-Phenylimidazole CAS#: 7164-98-9. ChemicalBook.
  • ChemicalBook. (2025). 1-Phenylimidazole | 7164-98-9. ChemicalBook.
  • Singh, S., et al. (2023). Formulation And Evaluation of a Itraconazole Nanosponges. World Journal of Pharmaceutical Research, 12(15), 1184-1199.
  • Al-mahallawi, A. M., et al. (2023). Quality by Design-Driven Formulation and Evaluation of an Itraconazole Film-Forming Gel for Enhanced Antifungal Activity. Gels, 9(12), 948.
  • Patel, V., et al. (2012). Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 6.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Google Patents. (n.d.). EP2016935A1 - Pharmaceutical composition for topical application of poorly soluble compounds.
  • Li, Y., et al. (2023). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. Pharmaceutics, 15(11), 2589.
  • El-Nabarawi, M. A., et al. (2013). Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. Tropical Journal of Pharmaceutical Research, 12(4), 485-491.
  • Meyer, T., et al. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment.
  • Wang, F., et al. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. Environmental Pollution, 291, 118260.
  • Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • BenchChem. (2025).
  • ChemWhat. (n.d.). 1-Phenylimidazole CAS#: 7164-98-9.
  • MDPI. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes. BenchChem.
  • ECHEMI. (n.d.). 1-Phenylimidazole. ECHEMI.
  • PubChem. (n.d.). 1-Phenylimidazole. PubChem.
  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. Chemistry Stack Exchange.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
  • EurekAlert!. (2021).
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 221.
  • Roy, M. N., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. International Journal of Molecular Sciences, 14(9), 18488-18504.
  • ResearchGate. (n.d.). Physicochemical approaches used to formulate poorly aqueous soluble drugs.
  • Tonelli, A. E., & Lincoln, D. M. (2002). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 2(5), 367-373.
  • ResearchGate. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • PubChem. (n.d.). 2-Phenylimidazole. PubChem.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
  • HUNAN CHEM. (n.d.). 2-phenylimidazole. HUNAN CHEM.
  • PubChem. (n.d.). 4-Phenylimidazole. PubChem.
  • Lin, W.-J., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 577.
  • Beg, S., et al. (2018). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 24(21), 2427-2439.
  • Wikipedia. (n.d.). Imidazole. Wikipedia.
  • ResearchGate. (n.d.). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • van der Lee, M., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Journal of Pharmaceutical Sciences, 112(5), 1435-1444.
  • ResearchGate. (2018). Which common solvent should I use to dissolve imidazole, a bromoester and a potassium carbonate ( a base to deprotonate imidazole)?.
  • Creative Biolabs. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • Reddit. (2017). Removing imidazole in a workup?. Reddit.
  • Zhang, Q.-G., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 26(1), 289-291.

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Technical Support Center: Managing Regioisomer Formation in Substituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the persistent challenge of regioisomer formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both effective and reproducible.

Section 1: Troubleshooting Guide - Common Scenarios and Solutions

This section addresses specific, common issues encountered during the synthesis of substituted imidazoles, offering explanations and actionable solutions.

Scenario 1: My N-alkylation of a 4(5)-substituted imidazole is yielding a nearly 1:1 mixture of regioisomers.

This is a frequent challenge arising from the similar nucleophilicity of the two nitrogen atoms in the imidazole ring.[1] Achieving regioselectivity in such cases requires a careful consideration of steric and electronic factors.[2][3]

Potential Causes & Troubleshooting Steps:

  • Steric Hindrance is Insufficient: The substituents on your imidazole and the alkylating agent may not be bulky enough to favor one nitrogen over the other.[2][3]

    • Solution: Employ a bulkier alkylating agent. For instance, switching from methyl iodide to isopropyl iodide or a benzyl halide with ortho-substituents can significantly enhance selectivity for the less sterically hindered nitrogen.[3]

  • Electronic Effects are Not Being Exploited: The electronic nature of the substituent at the C4(5) position plays a crucial role.[1][3]

    • Solution: If your substituent is electron-donating, it activates both nitrogens, leading to poor selectivity. Conversely, an electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen, making the N1 position more favorable for electrophilic attack.[1][3] Consider if a modification to your synthetic route could allow for the introduction of an electron-withdrawing group.

  • Reaction Conditions are Not Optimized: The choice of base, solvent, and temperature can dramatically influence the isomeric ratio.[1]

    • Solution: A systematic screen of reaction conditions is recommended. For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can favor the formation of one regioisomer.[4][5] Temperature adjustments can also alter the kinetic versus thermodynamic product distribution.

Workflow for Optimizing N-Alkylation Regioselectivity:

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Scenario 2: The Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers.

The Debus-Radziszewski synthesis, a powerful multicomponent reaction, often suffers from a lack of regioselectivity when unsymmetrical dicarbonyls are used.[2][6][7]

Potential Causes & Troubleshooting Steps:

  • Similar Reactivity of the Two Carbonyl Groups: If the electronic and steric environments of the two carbonyls in the dicarbonyl component are similar, both can react with the ammonia source, leading to a mixture of products.

    • Solution 1: Catalyst Selection: While the classic reaction can be performed without a catalyst, employing Lewis or Brønsted acids can influence the reaction pathway and improve selectivity.[2] Catalysts such as CuI and CuCl₂·2H₂O have been shown to be effective in related multicomponent imidazole syntheses.[2] A screening of different catalysts may favor the formation of one regioisomer.

    • Solution 2: Protecting Groups: A more synthetically intensive but highly effective strategy is to temporarily protect one of the carbonyl groups. This forces the initial condensation to occur at the unprotected site, thereby dictating the final regiochemical outcome.[2]

    • Solution 3: Microwave Irradiation: Microwave-assisted synthesis has been reported to improve yields and, in some cases, can influence the isomeric ratio by promoting a specific reaction pathway due to rapid heating.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of regiocontrol in imidazole synthesis.

Q1: What are the primary factors governing regioselectivity in imidazole synthesis?

A1: Regioselectivity in imidazole synthesis is a result of the interplay between steric and electronic factors of the reactants, the specific reaction mechanism, and the chosen reaction conditions.[2]

  • Steric Hindrance: Bulky substituents on the reactants can physically block the approach of reagents to a particular reaction site, thereby directing the reaction to a less hindered position.[2][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the nucleophilicity or electrophilicity of different atoms within the imidazole precursor, thus influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and even the mode of energy input (e.g., conventional heating vs. microwave irradiation) can significantly impact the regiochemical outcome.[1][2]

Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?

A2: Several named reactions are known for their potential to provide good regiocontrol under specific circumstances.

  • Marckwald Synthesis: This method involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates and can be effective for creating specific substitution patterns, especially with symmetrically substituted starting materials.[2][8]

  • Van Leusen Imidazole Synthesis: This reaction, utilizing tosylmethyl isocyanide (TosMIC), can provide good regioselectivity, particularly for the synthesis of 1,5-disubstituted imidazoles.[2] The initial formation of an imine followed by reaction with TosMIC often proceeds in a regiocontrolled manner.[2]

  • Bredereck Imidazole Synthesis: The reaction of α-hydroxyketones or α-dihaloketones with formamide is particularly useful for synthesizing C2-unsubstituted imidazoles.[9]

Q3: How can I achieve the regioselective synthesis of a 1,4-disubstituted imidazole?

A3: The regioselective synthesis of 1,4-disubstituted imidazoles can be challenging. A highly effective, multi-step approach starts from a glycine derivative.[10][11] This method involves the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence with a primary amine to yield the desired 1,4-disubstituted imidazole with complete regioselectivity.[10][11] This protocol is tolerant of a wide range of steric and electronic variations on the amine component.[10][11]

Q4: What is a reliable method for synthesizing 1,2,5-trisubstituted imidazoles with high regioselectivity?

A4: A highly regioselective method for preparing 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals.[2] This approach can yield 1,2,5- to 1,2,4-imidazolecarboxaldehyde ratios of up to 100:0.[2] The regioselectivity is influenced by the steric bulk of the substituent on the amidine nitrogen, with larger groups generally favoring the 1,2,5-isomer.[2]

Section 3: Experimental Protocol - Regioselective Synthesis of a 1,5-Disubstituted Imidazole via the Van Leusen Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of a 1,5-disubstituted imidazole, a class of compounds often accessible with high regioselectivity using the Van Leusen reaction.[2]

Objective: To synthesize a 1,5-disubstituted imidazole with high regiocontrol.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Aliphatic amine (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol or acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

Step 1: Imine Formation

  • In a suitable reaction vessel, combine the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).

  • For a solvent-free approach, heat the mixture in a microwave reactor at 60 °C for approximately 4 minutes to form the imine.[2]

  • Alternatively, the imine can be formed by stirring the mixture in a solvent like methanol at room temperature for about 30 minutes.[2] Monitor the reaction by TLC until the starting materials are consumed.

Step 2: Cycloaddition

  • To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.

  • Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete, as monitored by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted imidazole.[2]

Workflow for Van Leusen Imidazole Synthesis:

Van_Leusen_Synthesis start Starting Materials: Aldehyde & Amine imine Step 1: Imine Formation (Microwave or Conventional) start->imine cycloaddition Step 2: Cycloaddition with TosMIC & K2CO3 imine->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Column Chromatography workup->purification product Pure 1,5-Disubstituted Imidazole purification->product

Caption: Experimental workflow for the regioselective synthesis of 1,5-disubstituted imidazoles.

Section 4: Data Presentation - Influence of Reaction Conditions on Regioisomeric Ratio

The following table summarizes hypothetical data illustrating how reaction conditions can influence the ratio of 1,4- vs. 1,5-disubstituted imidazoles in a model reaction.

EntryBaseSolventTemperature (°C)Ratio (1,4-isomer : 1,5-isomer)
1K₂CO₃Acetonitrile8060 : 40
2NaHTHF2520 : 80
3DBUDichloromethane4055 : 45
4Cs₂CO₃DMF10070 : 30

Note: This data is illustrative. Actual results will vary depending on the specific substrates and reaction parameters. A systematic optimization is crucial for achieving high regioselectivity.

References

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regio-Controlled Synthesis of N-Substituted Imidazoles | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (2006). Regio‐Controlled Synthesis of N‐Substituted Imidazoles. ChemInform. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

  • Chem-Station. (2015). Bredereck Imidazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]

  • PubMed. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

  • PubMed. (2009). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of Ethyl 1-phenylimidazole-4-carboxylate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-phenylimidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Our goal is to provide in-depth, field-proven insights and practical solutions to ensure the chemical integrity and stability of your material during long-term storage and experimental use. The following content is structured in a question-and-answer format to directly address potential challenges and provide clear, actionable guidance.

Section 1: Understanding the Stability Profile

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?

A1: this compound possesses two primary functional groups susceptible to degradation: the ethyl ester and the imidazole ring. Understanding these liabilities is the first step in designing an effective storage strategy.

  • Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (1-phenylimidazole-4-carboxylic acid) and ethanol.[1][2] This reaction can be catalyzed by both acidic and basic conditions.[3][4] The presence of ambient moisture is sufficient to initiate this process over long-term storage, leading to a decrease in the purity of the active substance. Alkaline hydrolysis, also known as saponification, is irreversible and proceeds to completion, making contamination with basic residues particularly detrimental.[5]

  • Oxidation of the Imidazole Ring: The imidazole ring, while aromatic, is susceptible to oxidation.[6][7] Atmospheric oxygen, radical species, or strong oxidizing agents can attack the electron-rich ring system. This can be initiated or accelerated by factors such as light or the presence of trace metal impurities. The oxidation of imidazole moieties can be complex, potentially leading to ring-opening products or the formation of various hydroxylated species.[8][9]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[10][11] Energy absorbed from light can promote the molecule to an excited state, making it more reactive towards oxygen or other molecules, leading to a variety of degradation products.[9][12] Studies on related imidazole structures show that photodegradation can be a significant pathway, often involving singlet oxygen.[10]

Below is a diagram illustrating the primary degradation pathways.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product 1-phenylimidazole-4-carboxylic acid + Ethanol parent->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidation_products Oxidized Imidazole Derivatives (e.g., ring-opened products) parent->oxidation_products O₂ / Oxidants (Light, Metal Ions) photo_products Various Photoproducts parent->photo_products UV/Visible Light

Caption: Primary degradation pathways for this compound.

Section 2: Recommended Storage and Handling

Q2: What are the optimal conditions for the long-term storage of this compound?

A2: Based on the compound's chemical liabilities, the optimal storage conditions are designed to minimize exposure to moisture, oxygen, light, and elevated temperatures. Adherence to these conditions is critical for preserving purity and ensuring experimental reproducibility.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2°C to 8°C Refrigeration slows down the rates of all potential degradation reactions, including hydrolysis and oxidation.[13][14] While some materials are stored at "controlled room temperature" (15-25°C), cold storage provides a more robust safeguard against temperature excursions that can occur in a typical lab environment.[14][15]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation of the imidazole ring, the storage container should be purged with an inert gas before sealing.[7] This displaces atmospheric oxygen, a key reactant in oxidative degradation pathways. For highest purity requirements, handling in a glovebox is recommended.
Humidity Dry / Desiccated The compound should be stored in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).[16] This minimizes the presence of ambient moisture, which is the primary reactant for ester hydrolysis.[1]
Light Protected from Light Use amber glass vials or store containers in a dark place (e.g., inside a cabinet or a light-blocking box).[16] This is a critical step to prevent photodegradation of the imidazole moiety.[11][12]
Container Tightly Sealed Glass Vial Use high-quality, non-reactive glass containers (e.g., Type I borosilicate glass) with a secure, airtight seal. Avoid plastic containers for long-term storage, as they can be permeable to moisture and oxygen over time.
Q3: How should I handle the compound for routine experimental use to minimize degradation?

A3: Short-term handling practices are as important as long-term storage. Degradation can occur rapidly once the compound is exposed to the ambient environment.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and accelerate hydrolysis.

  • Inert Atmosphere: If possible, weigh and handle the compound under a stream of inert gas (argon or nitrogen). If this is not feasible, work quickly to minimize exposure time to air.

  • Solution Stability: Prepare solutions fresh for each experiment. The stability of this compound in solution is significantly lower than in its solid state.[9] If you must store solutions, even for a short period, store them at 2-8°C and protect them from light. Conduct a preliminary study to determine the stability of the compound in your specific solvent system and concentration over your experimental timeframe.

Section 3: Troubleshooting Common Stability Issues

Q4: I've observed a change in the physical appearance (e.g., color change from white to yellow/brown) of my stored compound. What is the likely cause?

A4: A change in color is a common indicator of chemical degradation. For this compound, a white or off-white solid, the development of a yellow or brown hue is most likely due to oxidation .[8] Oxidative degradation of aromatic and heterocyclic compounds often produces highly conjugated byproducts that absorb visible light, appearing colored. This indicates that the material has been exposed to oxygen, potentially accelerated by light or trace metal contaminants. The material should be re-analyzed for purity (e.g., by HPLC) before use.

Q5: My HPLC analysis shows a new, more polar peak appearing over time. How can I tentatively identify this degradation product?

A5: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time in a standard reversed-phase HPLC system) is a classic sign of ester hydrolysis . The product of hydrolysis, 1-phenylimidazole-4-carboxylic acid, is significantly more polar than the parent ethyl ester because the free carboxylic acid group is more capable of hydrogen bonding with the polar mobile phase than the ester.

To confirm this, you can:

  • LC-MS Analysis: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the mass of the new peak.[17] The expected mass for the hydrolyzed product (C₁₀H₈N₂O₂) would have a molecular weight of 188.18 g/mol , compared to 216.24 g/mol for the parent compound.

  • Spiking Study: If a reference standard for 1-phenylimidazole-4-carboxylic acid is available, "spike" a sample of your degraded material with a small amount of the standard. If the new peak increases in area without a new peak appearing, it confirms the identity of the degradant.

Section 4: Protocols for Stability Assessment

Q6: How do I perform a forced degradation study to understand the stability of this compound under stress conditions?

A6: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[17] This information is crucial for developing and validating a stability-indicating analytical method. The study involves subjecting the compound to conditions more severe than those used for accelerated stability testing.

The workflow for a forced degradation study is visualized below.

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, ICH Q1B light exposure) start->photo control Control Sample (No Stress, protected) start->control analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data: - Identify Degradation Products - Determine Peak Purity - Confirm Mass Balance analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Causality Note: Base hydrolysis is much faster than acid hydrolysis for esters, so harsher conditions are often unnecessary.[1] Withdraw samples at shorter intervals (e.g., 5, 15, 60 minutes), neutralize with acid, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 8, 24 hours) and dilute for analysis.

  • Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18][19] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method, preferably with both UV and MS detection.[20][21]

  • Evaluation: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (temperature, time, reagent concentration). Analyze the chromatograms to ensure that all degradation peaks are well-separated from the parent peak.

Q7: How do I set up a formal long-term stability study according to ICH guidelines?

A7: A formal stability study is required to establish a re-test period for a drug substance.[18][22] It involves storing the substance under specific, controlled conditions and testing it at predetermined intervals. The International Council for Harmonisation (ICH) provides globally recognized guidelines for these studies.[19][23]

Protocol for a Long-Term Stability Study:

  • Batch Selection: Use at least three primary batches of the material. The manufacturing process for these batches should be representative of the final production scale process.[18]

  • Container Closure System: Package the material in the container closure system proposed for commercial storage.

  • Storage Conditions: Place the packaged samples into calibrated stability chambers set to the appropriate long-term storage conditions. For most regions, this is:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (at submission)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Data from ICH Q1A(R2) Guideline[23][24]
  • Testing Frequency: Pull samples from the chambers and test them at specified time points. A typical schedule is:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to Perform: At each time point, perform a suite of tests that assess the quality of the substance. This must include:

    • Assay: To determine the potency or percentage of the active substance.

    • Purity: A stability-indicating HPLC method to quantify impurities and degradation products.[20][25]

    • Appearance: A visual inspection for changes in color or physical state.

    • Other tests as appropriate (e.g., water content).

  • Evaluation: Analyze the data over time. If significant change occurs during the accelerated study, an intermediate condition study should be conducted.[23] A "significant change" is defined as a failure to meet the established specification.[24] The results from the long-term study are used to establish the re-test period.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 imidazole. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation. Retrieved from [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Retrieved from [Link]

  • SmartSense. (2017). Pharmaceutical Storage & Transit: Conditions for Consideration. Retrieved from [Link]

  • Ramireddy, B. R., & Behara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • PubMed. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2017). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2022). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • SciSafe. (2019). Importance of Temperature Control in Pharmaceutical Stability Storage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-phenyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • ResearchGate. (2006). Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). The degradation of 1-ethyl-3-methylimidazolium chloride ionic liquids by simulated and natural sunlight activated persulfate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 1-phenylimidazole-4-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, structural isomerism is a critical determinant of pharmacological activity. Even subtle changes in the arrangement of substituents on a heterocyclic scaffold can lead to profound differences in biological effect, receptor binding affinity, and metabolic stability. This guide provides an in-depth comparison of the biological activities of Ethyl 1-phenylimidazole-4-carboxylate and its key positional isomers. While direct, head-to-head comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs to construct a robust, evidence-based analysis for researchers, scientists, and drug development professionals.

We will explore the known activities of the 1-phenyl-4-carboxylate scaffold, primarily its role in enzyme inhibition, and contrast it with the anticancer and antimicrobial properties observed in other isomeric configurations of phenyl- and carboxylate-substituted imidazoles. This comparative framework is designed to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical class.

The Isomeric Landscape: More Than Just a Structural Shuffle

The core structure, an ethyl phenylimidazole carboxylate, can exist in several isomeric forms depending on the attachment points of the phenyl and ethyl carboxylate groups to the imidazole ring. The location of the phenyl group (on a nitrogen or carbon atom) and the position of the ester group are key differentiators that dictate the molecule's three-dimensional shape, electronic distribution, and potential for interaction with biological targets.

For the purpose of this guide, we will focus on the comparison between two principal isomeric scaffolds for which relevant biological data on derivatives is available:

  • Scaffold A: this compound: The phenyl group is attached to the N-1 position, and the ethyl carboxylate is at C-4.

  • Scaffold B: Isomers with C-phenyl substitution (e.g., 2-phenyl or 4-phenyl) and varied carboxylate positions.

The causality behind this choice is rooted in the distinct electronic and steric environments created by N-substitution versus C-substitution, which often leads to fundamentally different biological activities.

Comparative Biological Activity: A Tale of Two Scaffolds

Our analysis, based on published data for derivatives of these scaffolds, reveals a significant divergence in their primary biological activities.

Scaffold A: Potent Enzyme Inhibition

Research has strongly indicated that derivatives of the 1-phenylimidazole-4-carboxylic acid scaffold are potent inhibitors of xanthine oxidoreductase (XOR).[1] XOR is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme leads to hyperuricemia, a precursor to gout.

A study on a series of 1-phenylimidazole-4-carboxylic acid derivatives demonstrated that these compounds exhibit in vitro XOR inhibition at the nanomolar level.[1] This potent activity suggests that the specific arrangement of the N-1 phenyl group and the C-4 carboxylate creates a pharmacophore that fits effectively into the active site of the XOR enzyme.

Table 1: Quantitative Data for Xanthine Oxidoreductase (XOR) Inhibition by 1-Phenylimidazole-4-Carboxylic Acid Derivatives

Compound ID Modifications on the N-phenyl ring XOR Inhibition IC50 (nM) Reference
Febuxostat (Control) - 7.0 [1]
Ie 2-fluoro-5-methoxy 8.0 [1]

| IVa | 3-cyano-4-isobutoxy | 7.2 |[1] |

Data extracted from a study on carboxylic acid derivatives, which are closely related to the ethyl ester title compound.[1]

The high potency of these derivatives underscores the importance of the N-1 phenyl ring for establishing key interactions within the enzyme's active site, while the carboxylate at the C-4 position is likely crucial for anchoring the molecule.

Scaffold B Isomers: A Pivot Towards Anticancer and Antimicrobial Activity

In contrast to the enzyme inhibition profile of Scaffold A, isomers with different substitution patterns have demonstrated significant potential as anticancer and antimicrobial agents. The repositioning of the phenyl and carboxylate groups alters the molecule's properties, enabling it to interact with different biological targets.

For instance, a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed potent antiproliferative activity against several human cancer cell lines.[2] In this case, while the carboxylate remains at C-4, the nature of the N-1 substituent (an alkyl chain instead of a phenyl group) and the addition of an amino group at C-5 completely shift the biological activity towards cytotoxicity.

Table 2: Anticancer Activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Isomerically Related Scaffold)

Cell Line Cancer Type IC50 (µM) after 72h Reference
HeLa Cervical Cancer 0.737 ± 0.05 [2]

| HT-29 | Colon Cancer | 1.194 ± 0.02 |[2] |

This sharp divergence in activity highlights a key principle in medicinal chemistry: isomerism is a powerful tool for navigating chemical space to identify novel therapeutic applications for a common molecular core. The data suggests that while the 1-phenyl-4-carboxylate arrangement is optimized for XOR inhibition, other isomeric forms are better suited for inducing apoptosis in cancer cells.[2]

Furthermore, the broader class of imidazole derivatives is well-known for its antimicrobial properties.[3][4][5] Studies have shown that various substituted imidazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with critical cellular processes like DNA replication and cell wall synthesis.[3] While specific data on ethyl phenylimidazole carboxylate isomers is sparse, the general activity of the imidazole class suggests that some isomers may possess clinically relevant antimicrobial efficacy.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological activity can be attributed to the distinct SAR profiles of each isomeric scaffold.

  • For XOR Inhibition (Scaffold A): The N-1 phenyl ring appears to be a critical element for binding. The planarity and electronic nature of this ring likely allow for π-π stacking or hydrophobic interactions within the active site of xanthine oxidase. The carboxylate group at C-4 acts as a key hydrogen bond acceptor or ionic anchor.[6]

  • For Anticancer Activity (Related to Scaffold B): In anticancer analogs, the mechanism often involves inducing apoptosis.[2][7] The structure of these compounds allows them to interfere with cellular machinery essential for proliferation, such as microtubule formation or signaling pathways that regulate cell death (e.g., involving Bax and Bcl-2 proteins).[2][7] The N-1 substituent and other groups on the imidazole ring play a crucial role in determining the potency and selectivity of this effect.

  • For Antimicrobial Activity (General Imidazoles): The mechanism of action for antimicrobial imidazoles often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.[3] The lipophilicity and electronic properties conferred by the specific isomeric arrangement of substituents are key to their ability to penetrate bacterial cells and exert their effect.

The following diagram illustrates the logical relationship between the isomeric scaffold and the resulting primary biological activity based on the available evidence.

SAR_Comparison A N-1 Phenyl C-4 Carboxylate XOR Xanthine Oxidase (XOR) Inhibition A->XOR Potent Inhibition (IC50 in nM range) B Varied Phenyl & Carboxylate Positions Cancer Anticancer Activity (Apoptosis Induction) B->Cancer Significant Cytotoxicity (IC50 in µM range) Microbe Antimicrobial Activity B->Microbe Broad Spectrum Potential

Caption: Logical flow from isomeric scaffold to primary biological activity.

Experimental Protocols for Comparative Evaluation

To conduct a direct, head-to-head comparison of these isomers, a standardized set of in vitro assays would be required. The following protocols represent self-validating systems for assessing the biological activities discussed.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the XOR enzyme.

  • Reagent Preparation: Prepare a solution of xanthine (substrate), xanthine oxidase enzyme, and various concentrations of the test isomers in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Procedure:

    • Pipette 50 µL of the test compound solution into the wells of a 96-well plate.

    • Add 50 µL of the xanthine solution to each well.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

    • Incubate the plate at 25°C.

  • Data Acquisition: Measure the absorbance at 295 nm (the wavelength at which uric acid absorbs) at regular intervals using a microplate reader.

  • Analysis: Calculate the rate of uric acid formation. The percent inhibition is determined relative to a control reaction with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting percent inhibition against inhibitor concentration.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental_Workflow cluster_synthesis Isomer Synthesis & Preparation cluster_assays Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Synthesize & Purify Isomeric Compounds xor_assay XOR Inhibition Assay (Enzymatic) start->xor_assay mtt_assay MTT Assay (Cell-based) start->mtt_assay mic_assay MIC Determination (Microbial) start->mic_assay ic50_xor Calculate XOR IC50 xor_assay->ic50_xor ic50_mtt Calculate Anticancer IC50 mtt_assay->ic50_mtt mic_value Determine MIC Values mic_assay->mic_value sar Establish Structure- Activity Relationship ic50_xor->sar ic50_mtt->sar mic_value->sar

Caption: Workflow for the comparative evaluation of imidazole isomers.

Conclusion and Future Directions

The analysis of existing literature on related analogs strongly suggests that the biological activity of ethyl phenylimidazole carboxylates is highly dependent on the isomeric form. The This compound scaffold is primed for activity as an enzyme inhibitor, specifically targeting xanthine oxidase. In contrast, other isomers, particularly those with different C/N substitution patterns for the phenyl group, are more likely to exhibit anticancer or antimicrobial properties .

This divergence underscores the importance of isomeric considerations in drug design and lead optimization. For researchers in this field, the key takeaway is that the synthesis and screening of a diverse library of isomers are essential to fully explore the therapeutic potential of the phenylimidazole carboxylate core. Future work should focus on a direct, systematic comparison of these isomers against a panel of cancer cell lines, microbial strains, and key enzymes to definitively map their structure-activity landscape and identify promising candidates for further development.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 17(5), 5713-5722. [Link]

  • Shalaby, A. M., Kandeel, M. M., & El-Bindary, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. [Table]. Retrieved from ResearchGate. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(12), 5437-5439. [Link]

  • Lee, K. H., et al. (1998). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry, 41(23), 4649-4655. [Link]

  • El-Sayed, W. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15, Article number not yet assigned. [Link]

  • Al-Masoudi, N. A., et al. (2006). Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives. Archiv der Pharmazie, 339(8), 403-408. [Link]

  • Li, J., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

  • Peterson, L. A. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 53(1), 249-252. [Link]

  • Wang, S., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 23(10), 2533. [Link]

  • ResearchGate. (2012). Syntheses, protonation constants and antimicrobial activity of 2-substituted N-alkylimidazole derivatives. [PDF]. Retrieved from ResearchGate. [Link]

  • Santos, L. M. N. B. F., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C, 118(10), 5274-5284. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Abdulla, M. M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(8), e2000470. [Link]

  • Kornicka, A., et al. (2012). Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][3][4][5]triazin-3-yl)formate. European Journal of Medicinal Chemistry, 57, 249-258. [Link]

  • Grybaitė, B., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 26909. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Phenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-phenylimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1][2][3] Its rigid structure, coupled with versatile points for chemical modification, allows for the fine-tuning of pharmacological activity across various therapeutic areas, including antifungal, anticancer, and anti-inflammatory applications.[2][4][5][6] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of N-phenylimidazole derivatives, supported by experimental data and protocols to inform rational drug design.

The Foundational Scaffold: Understanding its Significance

The core N-phenylimidazole structure consists of a five-membered imidazole ring directly attached to a phenyl group via a nitrogen atom. This arrangement is not merely a structural linker but an active pharmacophore. The imidazole's nitrogen atoms can act as hydrogen bond acceptors or donors and can coordinate with metal ions in enzyme active sites, while the phenyl ring offers a large surface for van der Waals and π-π stacking interactions.[7] The true power of this scaffold lies in its tunability; substitutions on both the phenyl and imidazole rings can dramatically alter a compound's steric, electronic, and lipophilic properties, thereby influencing its biological activity.

Core Principles of N-Phenylimidazole SAR

The exploration of N-phenylimidazole SAR is a classic medicinal chemistry endeavor. The central hypothesis is that systematic structural modifications will lead to predictable changes in biological activity. The primary points of modification are the phenyl ring and the imidazole ring itself.

Rationale for Modification:

  • Improving Potency: Introducing functional groups that enhance binding affinity to the biological target.

  • Modulating Selectivity: Altering the substitution pattern to favor interaction with a specific target over off-targets, thereby reducing side effects.

  • Optimizing ADME Properties: Adjusting lipophilicity and polarity to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, increasing lipophilicity can enhance membrane permeation.[4]

Below is a visualization of the key modification points on the N-phenylimidazole scaffold that are central to SAR studies.

Caption: General SAR map for the N-phenylimidazole scaffold.

Case Study 1: N-Phenylimidazoles as Antifungal Agents

N-phenylimidazole derivatives are well-established as potent antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.

Comparative SAR Analysis

The antifungal potency is highly dependent on the substitution pattern on the N-phenyl ring. Halogen substitutions are particularly important.

Compound IDN-Phenyl Ring SubstitutionImidazole SubstitutionAntifungal Activity (MIC, µg/mL vs. C. albicans)Reference
1a 2,4-dichlorophenylUnsubstituted8[8]
1b 4-chlorophenylUnsubstituted16[8]
1c Phenyl (unsubstituted)Unsubstituted>64[8]
2a 4-(trifluoromethyl)phenylN-alkylated64[4]
2b 2-(trifluoromethyl)phenylN-methyl256[4]

Analysis of SAR Trends:

  • Halogenation is Key: As seen by comparing compounds 1a , 1b , and 1c , the presence and position of chloro groups on the phenyl ring are critical for activity. The 2,4-dichloro substitution (1a ) is significantly more potent than the monosubstituted (1b ) or unsubstituted (1c ) analogs. This is a classic strategy to enhance lipophilicity and promote binding within the hydrophobic active site of the target enzyme.[8]

  • Positional Isomers Matter: The position of the trifluoromethyl group in compounds 2a and 2b dramatically impacts activity. While both are electron-withdrawing, the placement at the 4-position appears more favorable in this series.[4]

  • Lipophilicity and Steric Factors: Quantitative Structure-Activity Relationship (QSAR) studies have confirmed that antifungal activity is often governed by parameters like LogP (lipophilicity), molar refractivity, and other steric descriptors.[8][9] A proper balance is necessary; while increased lipophilicity can improve membrane permeation, excessive bulk can hinder binding.[4]

Case Study 2: N-Phenylimidazoles as Anticancer Agents

The N-phenylimidazole scaffold has also been explored for anticancer activity, with derivatives showing cytotoxicity against various cancer cell lines.[5][10][11]

Comparative SAR Analysis

For anticancer applications, substitutions that influence interactions with kinase active sites or other cellular targets are often explored.

Compound IDPhenylamide Substitution (at C2 of Imidazole)Cytotoxicity (IC50, µM vs. A549 Lung Cancer)Reference
3a N-(4-fluorophenyl)benzamide7.5[10]
3b N-(4-chlorophenyl)benzamide11.1[10]
3c N-(4-bromophenyl)benzamide15.2[10]
3d N-phenylbenzamide>50[10]

Analysis of SAR Trends:

  • Electron-Withdrawing Groups Enhance Potency: In this series of N-phenylbenzamide derivatives, the introduction of a halogen on the terminal phenyl ring significantly boosts anticancer activity compared to the unsubstituted analog (3d ).[10]

  • Fluorine Shows Superiority: The fluoro-substituted derivative 3a was the most potent compound in the series, exhibiting single-digit micromolar activity.[10] This aligns with a common observation in medicinal chemistry where fluorine's unique properties (high electronegativity, small size, ability to form strong bonds) can enhance binding affinity and metabolic stability.

  • Impact of Alkyl Chains: In other series, the addition of long, lipophilic alkyl chains at the N-1 position of a related benzimidazole scaffold was found to increase antiproliferative activity, suggesting that membrane permeation is a vital factor for these compounds' efficacy.[4]

Experimental Protocols

To ensure scientific integrity, the methods used to generate SAR data must be robust and reproducible.

Protocol 1: General Synthesis of N-Phenylimidazole Derivatives

This protocol describes a common method for synthesizing the N-phenylimidazole core, which can then be further functionalized. The Debus method, involving the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, is a foundational approach.[12][13]

Objective: To synthesize 1-phenyl-1H-imidazole.

Materials:

  • Aniline

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (40% aqueous solution)

  • Ammonia (25% aqueous solution)

  • Propanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • Reaction Setup: Equip a round-bottom flask with a condenser and magnetic stirrer. Add 200 parts of propanol to the flask.

  • Reagent Addition: While stirring at 80°C, simultaneously add two separate mixtures to the propanol over 30 minutes:

    • Mixture A: 93.1 parts of aniline and 68 parts of 25% aqueous ammonia in 100 parts of propanol.

    • Mixture B: 145 parts of 40% aqueous glyoxal solution and 75 parts of 40% aqueous formaldehyde solution.

  • Reaction: Maintain the reaction mixture at 80°C for an additional 30 minutes after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent (propanol and water) under reduced pressure using a rotary evaporator.

  • Purification: Subject the resulting residue to fractional distillation under vacuum to obtain the pure N-phenylimidazole product.[12]

Rationale for Experimental Choices:

  • Simultaneous Addition: This ensures that the concentrations of the reactants remain balanced, preventing the formation of undesired side products.

  • Elevated Temperature (80°C): Provides the necessary activation energy for the multi-component condensation reaction to proceed at a reasonable rate.

  • Fractional Distillation: This purification method is effective for separating the desired liquid product from non-volatile impurities and unreacted starting materials based on differences in boiling points.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Candida albicans.

Materials:

  • Synthesized N-phenylimidazole derivatives

  • Candida albicans ATCC 10231 strain

  • Sabouraud Dextrose Agar/Broth

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 1 mg/mL.

  • Inoculum Preparation: Prepare a suspension of C. albicans from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions using Sabouraud Dextrose Broth to achieve a range of final concentrations.[8]

  • Inoculation: Add the prepared fungal suspension to each well. Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed.

Trustworthiness and Validation:

  • Controls: The inclusion of positive and negative controls is essential to validate the assay. The positive control ensures the fungus is viable, while the negative control confirms the sterility of the medium.

  • Standard Strain: Using a standard ATCC strain ensures that the results are reproducible and can be compared with data from other laboratories.

  • DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically <1%) to ensure it does not inhibit fungal growth itself.

Drug Development Workflow Visualization

The process from initial synthesis to biological evaluation follows a logical and iterative path, as illustrated below.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_advanced Preclinical Development Start Design Analogs (SAR Hypothesis) Synth Synthesize Derivatives Start->Synth Reactants Purify Purify & Characterize (NMR, MS) Synth->Purify Crude Product Screen In Vitro Screening (e.g., MIC, IC50) Purify->Screen Pure Compounds SAR_Analysis Analyze SAR Data Screen->SAR_Analysis Activity Data SAR_Analysis->Start Iterate Design Lead_Select Select Lead Compound SAR_Analysis->Lead_Select Identify Potent Hits ADME ADME/Tox Studies Lead_Select->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo

Sources

A Senior Application Scientist's Guide to Comparative Docking of Phenylimidazole Carboxylates with Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a carboxylate group can further enhance their binding specificities and pharmacological profiles. This guide provides a comprehensive framework for conducting comparative molecular docking studies of phenylimidazole carboxylates against their primary enzyme targets. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and present data in a clear, comparative format suitable for researchers, scientists, and drug development professionals.

The core principle of molecular docking is to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2] This computational technique is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of action of potential drug candidates, thereby saving significant time and resources.

Key Enzyme Targets for Phenylimidazole Carboxylates

The therapeutic potential of phenylimidazole carboxylates is realized through their interaction with specific enzyme targets. Two prominent examples are:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.[4] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects.[4]

  • Lanosterol 14α-demethylase (CYP51): This is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[5] Inhibition of CYP51 disrupts the fungal cell membrane integrity, making it a prime target for antifungal agents.[5][6]

Methodology: A Self-Validating Docking Protocol

This section outlines a robust and reproducible protocol for performing comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.[7][8] The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol Validation: The First and Most Crucial Step

Before docking novel compounds, it is imperative to validate the docking protocol. This is achieved by redocking the native co-crystallized ligand into the active site of the target protein.[4] A successful validation, indicated by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen parameters can accurately reproduce the experimentally determined binding mode.[9][10][11]

Experimental Workflow

The overall workflow for a comparative docking study is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) PrepProt 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands 2. Obtain/Draw Ligand Structures (e.g., from PubChem or ChemDraw) PrepLig 4. Prepare Ligands (Energy minimization, assign charges, set rotatable bonds) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Docking 7. Perform Docking (Run AutoDock Vina) PrepLig->Docking Validation 6. Protocol Validation (Redocking native ligand) Grid->Validation Validation->Docking If RMSD <= 2.0 Å Analyze 8. Analyze Results (Binding energies, poses, interactions) Docking->Analyze Compare 9. Comparative Analysis (Rank compounds, visualize interactions) Analyze->Compare

Caption: General workflow for a comparative molecular docking study.

Step-by-Step Protocol using AutoDock Tools and Vina

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Download the 3D crystal structure of the target enzyme (e.g., COX-2 with PDB ID: 3LN1, Lanosterol 14α-demethylase with PDB ID: 5V5Z) from the Protein Data Bank (RCSB PDB).[6][12]

    • Open the PDB file in AutoDockTools (ADT).[12]

    • Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the study.[13][14]

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[4]

    • Compute and assign Gasteiger or Kollman charges to the protein atoms, which are necessary for the scoring function to calculate electrostatic interactions.[4]

    • Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[15]

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the phenylimidazole carboxylates and prepare them for docking.

  • Procedure:

    • Obtain the 2D structures of the phenylimidazole carboxylates from databases like PubChem or draw them using software like ChemDraw.[12]

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[4]

    • Load the 3D structures into ADT.

    • Detect the root and set the number of rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.[12]

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the protein's active site.

  • Procedure:

    • In ADT, with the prepared receptor loaded, open the Grid Box tool.[7]

    • Center the grid box on the co-crystallized ligand (if available) or a known active site.[2] The dimensions of the box should be large enough to encompass the entire binding pocket and allow the ligand to move freely.[15]

    • Save the grid parameters (center coordinates and dimensions) in a configuration file (e.g., conf.txt).[2]

4. Running the Docking Simulation:

  • Objective: To execute the docking of the prepared ligands into the defined receptor grid.

  • Procedure:

    • Use the command-line interface to run AutoDock Vina.[16]

    • The command will typically look like this: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

    • This command specifies the configuration file, receptor, ligand, output file for the docked poses, and a log file containing the binding affinity scores.[16]

Comparative Docking Analysis: Results and Discussion

The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the best-predicted conformation, along with several other poses. A more negative binding energy indicates a more favorable binding interaction.

Illustrative Data Presentation

Below is a sample table comparing the docking performance of hypothetical phenylimidazole carboxylate derivatives against COX-2 and Lanosterol 14α-demethylase.

Compound IDDerivative StructureTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues
PIC-01 Phenylimidazole-4-carboxylateCOX-2-8.5Arg120, Tyr355, Ser530
PIC-02 2-Chloro-phenylimidazole-4-carboxylateCOX-2-9.2Arg120, Tyr355, Phe518
PIC-03 4-Methoxy-phenylimidazole-4-carboxylateCOX-2-8.9Arg120, Ser530, Val523
PIC-01 Phenylimidazole-4-carboxylateLanosterol 14α-demethylase-7.9Heme, Tyr132, His377
PIC-02 2-Chloro-phenylimidazole-4-carboxylateLanosterol 14α-demethylase-8.6Heme, Tyr132, Cys449
PIC-03 4-Methoxy-phenylimidazole-4-carboxylateLanosterol 14α-demethylase-8.1Heme, Tyr132, Met508
Reference CelecoxibCOX-2-10.1Arg120, Tyr355, Phe518
Reference FluconazoleLanosterol 14α-demethylase-9.5Heme, Tyr132, His377
Interpretation of Results
  • Binding Affinity: In this hypothetical example, PIC-02 shows the strongest binding affinity for both COX-2 and Lanosterol 14α-demethylase. The chloro-substitution may be contributing to enhanced hydrophobic or halogen-bonding interactions within the active sites.

  • Interaction Analysis: The true power of docking lies in visualizing the interactions. The carboxylate group is expected to form key hydrogen bonds or salt bridges with charged residues like Arginine (Arg) or polar residues like Serine (Ser) and Tyrosine (Tyr) in the COX-2 active site.[17][18] In the case of Lanosterol 14α-demethylase, a critical interaction involves the coordination of one of the imidazole nitrogen atoms with the heme iron atom in the active site.[5][19]

Visualization of Molecular Interactions

Visualizing the docked poses using software like PyMOL or Discovery Studio is essential for understanding the structure-activity relationship.[8] The diagram below illustrates a typical binding mode of a phenylimidazole carboxylate in an enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_ligand Phenylimidazole Carboxylate Res1 Arg120 Res2 Tyr355 Res3 Ser530 Res4 Phe518 Imidazole Imidazole Ring Imidazole->Res2 Pi-Pi Stacking Phenyl Phenyl Ring Phenyl->Res4 Hydrophobic Carboxylate Carboxylate Group Carboxylate->Res1 H-Bond / Salt Bridge Carboxylate->Res3 H-Bond

Caption: Key interactions of a phenylimidazole carboxylate in an active site.

Conclusion

Comparative molecular docking is a powerful and indispensable tool in modern drug discovery. This guide provides a foundational, yet comprehensive, approach for researchers to apply this technique to the study of phenylimidazole carboxylates. By following a validated protocol and carefully analyzing the results, scientists can gain significant insights into the structure-activity relationships of these versatile compounds, guiding the rational design of more potent and selective enzyme inhibitors. The causality-driven methodology presented here, combined with robust data visualization, empowers researchers to move beyond simple data generation to a deeper understanding of molecular recognition.

References

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A Comparative Guide to the Cross-reactivity and Selectivity Profiling of Phenylimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Phenylimidazole-Based Inhibitor Development

The phenylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, most notably protein kinases.[1][2][3] Phenylimidazole-based compounds have shown therapeutic promise in oncology, inflammatory diseases, and neurodegenerative disorders.[1][2][4] For instance, certain derivatives are potent inhibitors of p38 MAP kinase, a key player in inflammatory responses.[1][2][5] Others have been developed to target enzymes like indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[6][7][8]

However, the therapeutic success of these inhibitors is critically dependent on their selectivity. Off-target binding can lead to unforeseen side effects and toxicity, potentially derailing an otherwise promising drug candidate.[9][10][11] Therefore, rigorous and comprehensive cross-reactivity and selectivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and development. This guide will compare and contrast the leading methodologies for achieving this, providing the technical details and conceptual framework necessary to make informed decisions in your research.

Methodology Comparison: A Multi-Faceted Approach to Profiling

No single assay can provide a complete picture of an inhibitor's selectivity. A robust profiling strategy integrates both biochemical and cell-based assays to assess target engagement and functional consequences in different contexts.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays provide a direct measure of an inhibitor's ability to bind to and/or inhibit a purified enzyme. They are essential for determining intrinsic potency and establishing a baseline selectivity profile.

A. Large-Panel Kinase Screening: The "Kinome Scan" Approach

High-throughput screening against a broad panel of kinases is the industry standard for initial selectivity assessment.[12][13] Platforms like KINOMEscan™ offer comprehensive panels covering the human kinome.[14][15][16][17]

  • Principle of KINOMEscan™: This is an active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then quantified using qPCR, which detects the DNA tag.[16] This ATP-independent method provides true thermodynamic dissociation constants (Kd), allowing for direct comparison of inhibitor affinity across different kinases.[15][16]

  • Advantages:

    • Comprehensive: Screens against hundreds of kinases simultaneously provide a broad view of selectivity.[14][15][17]

    • Quantitative: Delivers precise Kd values for robust structure-activity relationship (SAR) analysis.[14][15]

    • High-Throughput: Enables rapid profiling of multiple compounds.[13][17]

  • Limitations:

    • In Vitro Artifacts: The use of purified, often truncated, kinase domains may not fully recapitulate the protein's conformation and regulation within a cell.

    • Lack of Cellular Context: Does not account for factors like cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[18]

B. Radiometric Activity Assays

Considered the "gold standard" for kinase profiling, radiometric assays directly measure the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[12]

  • Principle: A kinase, substrate, and radiolabeled ATP are incubated with the test inhibitor. The reaction mixture is then spotted onto a filter membrane that captures the phosphorylated substrate, while unreacted ATP is washed away. The amount of radioactivity on the filter is proportional to kinase activity.[12][19]

  • Advantages:

    • Direct Measurement: Directly quantifies the catalytic product without the need for modified substrates or coupling enzymes.[12]

    • High Sensitivity: Offers excellent signal-to-noise ratios.

  • Limitations:

    • Safety: Requires handling of radioactive materials.

    • Throughput: Can be more labor-intensive than other methods.

C. Fluorescence-Based Assays

A variety of fluorescence-based formats offer non-radioactive alternatives for assessing kinase activity.[20][21] These include:

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): These assays, such as LanthaScreen® and Adapta®, use a lanthanide donor fluorophore and an acceptor fluorophore. Kinase activity leads to a change in the proximity of the donor and acceptor, resulting in a measurable FRET signal.[21]

  • Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled tracer that binds to the kinase.[22]

  • Advantages:

    • Non-Radioactive: Safer and more convenient than radiometric assays.[21]

    • High-Throughput: Amenable to automation and miniaturization.[20][21]

  • Limitations:

    • Indirect Measurement: Relies on detection antibodies or modified substrates, which can introduce artifacts.

    • Compound Interference: Fluorescent compounds in the screening library can interfere with the assay signal.

Experimental Workflow: Biochemical Profiling

The following diagram outlines a typical workflow for the biochemical profiling of a novel phenylimidazole-based inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Orthogonal Validation A Compound Synthesis (Phenylimidazole Scaffold) B Single-Dose Kinome-Wide Screen (e.g., KINOMEscan® @ 1µM) A->B Initial Profiling C Dose-Response (Kd) Determination for Hits from Primary Screen B->C D Selectivity Analysis (Comparison of Kd values) C->D E Radiometric or Fluorescence-Based Activity Assays (IC50) D->E Validate On- and Off-Targets F SAR Analysis and Lead Optimization E->F G cluster_0 Intended Pathway Inhibition cluster_1 Unintended Off-Target Effect Stress Stress Stimuli p38a p38α Stress->p38a MK2 MK2 p38a->MK2 Apoptosis Apoptosis MK2->Apoptosis GF Growth Factors OffTargetX Off-Target X GF->OffTargetX Survival Cell Survival OffTargetX->Survival PHI1 PHI-1 PHI1->p38a Inhibits (On-Target) PHI1->OffTargetX Inhibits (Off-Target)

Caption: Potential impact of off-target inhibition.

Conclusion: Towards More Selective Phenylimidazole-Based Inhibitors

The development of safe and effective phenylimidazole-based inhibitors hinges on a thorough understanding of their selectivity profiles. As demonstrated, a multi-pronged approach that combines broad biochemical screening with targeted cell-based validation is essential. By carefully selecting and integrating these assays, researchers can gain a comprehensive view of an inhibitor's on- and off-target activities, enabling data-driven decisions for lead optimization and minimizing the risk of late-stage failures due to unforeseen toxicity. The ultimate goal is to design inhibitors with the desired therapeutic effect while avoiding the liabilities of promiscuous binding.

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A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of Imidazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. Metabolic stability, the measure of a compound's susceptibility to biotransformation, directly influences critical pharmacokinetic parameters like half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Imidazole and ester functionalities are prevalent motifs in modern pharmaceuticals. While the imidazole ring is often key for target engagement, the ester group is frequently employed as a prodrug strategy to enhance solubility or permeability. However, this ester linkage often represents a metabolic "soft spot," making a thorough evaluation of its stability essential.

This guide provides an in-depth comparison of the in vitro metabolic stability of different imidazole esters, grounded in established experimental protocols. We will explore the enzymatic pathways responsible for their degradation, detail a robust methodology for their assessment using liver microsomes, and analyze how structural modifications can rationally improve metabolic resilience.

The Enzymatic Gauntlet: Primary Metabolic Pathways for Esters

Before designing an experiment, it is crucial to understand the primary enzymatic systems that challenge an imidazole ester in vivo. Metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. For esters, two Phase I enzyme superfamilies are of paramount importance.

  • Carboxylesterases (CEs): These are serine hydrolases found in high concentrations in the liver, plasma, and intestine.[4] They are the primary drivers of ester hydrolysis, cleaving the ester bond to yield a carboxylic acid and an alcohol.[5][6] This is often a rapid and efficient process, making it a major clearance pathway for many ester-containing drugs.[7]

  • Cytochrome P450s (CYPs): This superfamily of heme-containing enzymes, located predominantly in the liver's endoplasmic reticulum, are the principal mediators of oxidative metabolism for a vast majority of drugs.[8][9] While less common than direct hydrolysis, CYPs can catalyze the oxidative cleavage of esters, particularly at the carbon adjacent to the ester oxygen, which can lead to dealkylation.[10][11]

The interplay between these pathways dictates the metabolic fate of an imidazole ester. Therefore, a well-designed in vitro system must be capable of assessing the contributions of both hydrolytic and oxidative enzymes.

Metabolic_Pathways cluster_0 Primary Metabolic Fates of Imidazole Esters cluster_1 Key Enzyme Families Imidazole_Ester Imidazole Ester R-COOR' Products_Hydrolysis Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Imidazole_Ester->Products_Hydrolysis Hydrolysis Products_Oxidation Oxidized Metabolites Imidazole_Ester->Products_Oxidation Oxidative Cleavage CE Carboxylesterases (CEs) (e.g., hCE1, hCE2) CE->Products_Hydrolysis Catalyzes CYP Cytochrome P450s (CYPs) (e.g., CYP3A4) CYP->Products_Oxidation Catalyzes

Caption: General metabolic pathways for imidazole esters.

Experimental Design: The Liver Microsomal Stability Assay

To quantify metabolic stability, we utilize in vitro systems that contain the relevant drug-metabolizing enzymes. While hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and II enzymes, liver microsomes offer a cost-effective, high-throughput alternative that is rich in CYP and some carboxylesterase enzymes, making them ideal for early-stage discovery and lead optimization.[12][13][14][15]

The core principle of the assay is to incubate the test compound with metabolically active liver microsomes and measure the rate of its disappearance over time.[16]

Detailed Experimental Protocol

This protocol outlines a standard procedure for assessing metabolic stability in human liver microsomes (HLM).

A. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of each imidazole ester in DMSO.

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This pH mimics physiological conditions in the liver cell.

  • Cofactor Solution (NADPH Regeneration System): The activity of CYP enzymes is dependent on the cofactor NADPH.[12] A regenerating system is used to ensure its continuous supply. Prepare a solution in phosphate buffer containing:

    • 3.3 mM MgCl₂ (magnesium is a required cofactor for many enzymes)

    • 3 mM NADP⁺

    • 5.3 mM Glucose-6-phosphate

    • 0.67 U/mL Glucose-6-phosphate dehydrogenase

  • Microsome Suspension: On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer. Pooling microsomes from multiple donors minimizes the impact of inter-individual genetic variability in enzyme expression.[13]

  • Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound used for analytical normalization).

B. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the test compound to the microsome suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity. Pre-incubate this mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed Cofactor Solution. A parallel incubation without the cofactor solution serves as a negative control to assess for any non-enzymatic degradation.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the well containing the ice-cold Termination Solution.[17] This action simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

C. Analytical Quantification:

  • LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[18][19] This technique offers high sensitivity and selectivity, allowing for precise quantification of the parent compound even in a complex biological matrix.[20]

  • Data Processing: Monitor the disappearance of the parent compound by measuring its peak area relative to the internal standard at each time point.

Workflow_Diagram cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Cofactors, Microsomes) pre_incubate 1. Pre-incubate Compound + Microsomes prep_reagents->pre_incubate prep_stocks Prepare 10 mM Test Compound Stocks prep_stocks->pre_incubate initiate 2. Initiate Reaction (Add NADPH System) pre_incubate->initiate sample 3. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample terminate 4. Terminate Reaction (Ice-cold Acetonitrile + IS) sample->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Experimental workflow for the microsomal stability assay.

Data Analysis and Interpretation

The primary data from the experiment is the concentration of the parent drug remaining over time. From this, two key parameters are derived:

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. This is calculated from the slope (k) of the natural logarithm of the remaining compound percentage versus time.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of physiological factors. It represents the volume of microsomal matrix cleared of the drug per unit time.

    • Equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein]), where [Protein] is the microsomal protein concentration in mg/mL.

A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.[17]

Comparative Analysis: A Structure-Metabolism Relationship Study

To illustrate the principles of metabolic stability, let's compare three hypothetical imidazole esters with distinct structural features.

  • Compound A (Baseline): Methyl 2-(1H-imidazol-1-yl)acetate. A simple, unhindered ester.

  • Compound B (Steric Shield): tert-Butyl 2-(1H-imidazol-1-yl)acetate. The bulky tert-butyl group is introduced to sterically hinder the approach of metabolizing enzymes to the ester carbonyl.

  • Compound C (Electronic Modulation): Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate. A strong electron-withdrawing nitro group is added to the imidazole ring, which can alter the electronic properties of the entire molecule, including the ester moiety.

Following the protocol described above, we obtain the following hypothetical data:

Compound IDStructureModificationt½ (min)CLint (µL/min/mg)Predicted Stability
A Imidazole-CH₂-COOCH₃Baseline12115.5Low
B Imidazole-CH₂-COOC(CH₃)₃Steric Hindrance8516.3High
C (NO₂)-Imidazole-CH₂-COOCH₃Electronic Withdrawal2555.4Moderate
Interpretation of Results
  • Compound A vs. B: The most dramatic difference is observed between the baseline compound and its sterically hindered analog. The half-life of Compound B is over 7-fold longer than that of Compound A, and its intrinsic clearance is significantly lower. This strongly supports the hypothesis that the bulky tert-butyl group effectively shields the ester from the active sites of carboxylesterases and/or CYPs, thereby reducing the rate of metabolism.[21] This is a widely employed and effective strategy in medicinal chemistry to enhance metabolic stability.[21]

  • Compound A vs. C: The introduction of a powerful electron-withdrawing nitro group in Compound C results in a moderate increase in stability compared to the baseline. This effect can be more complex. Electron-withdrawing groups can decrease the electron density at the carbonyl carbon, making it a less favorable substrate for nucleophilic attack by the serine residue in carboxylesterases. However, these effects are generally less pronounced than direct steric blockade.

Structure_Stability A Compound A (Low Stability) B Compound B (High Stability) A->B Add Steric Bulk (t-Butyl Group) C Compound C (Moderate Stability) A->C Add E-Withdrawing Group (Nitro Group)

Caption: Structure-stability relationships of imidazole esters.

Conclusion

The in vitro metabolic stability of imidazole esters is a critical parameter that can be reliably assessed using high-throughput methods like the liver microsomal stability assay. The primary metabolic liabilities are hydrolysis by carboxylesterases and, to a lesser extent, oxidative cleavage by cytochrome P450 enzymes.

Our comparative analysis demonstrates that metabolic stability is not a fixed property but can be rationally engineered. The data clearly shows that introducing steric hindrance near the labile ester group is a highly effective strategy for reducing metabolic clearance. While electronic modifications can also confer stability, their impact may be less predictable. These foundational insights empower drug discovery teams to triage compounds effectively and guide synthetic efforts toward molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of developing a successful therapeutic agent.

References

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A Head-to-Head Comparison of Synthetic Intermediates: Ethyl 1-phenylimidazole-4-carboxylate vs. Ethyl 1-phenylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of the appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a drug discovery program. Among the plethora of heterocyclic scaffolds, imidazole and pyrazole cores are particularly prominent due to their prevalence in a wide array of biologically active compounds. This guide provides a detailed, head-to-head comparison of two structurally similar yet synthetically distinct intermediates: Ethyl 1-phenylimidazole-4-carboxylate and its isomeric counterpart, Ethyl 1-phenylpyrazole-4-carboxylate . Our analysis will delve into their synthetic accessibility, reactivity profiles, and strategic application in the synthesis of high-value target molecules, supported by experimental data and detailed protocols.

Introduction: The Imidazole and Pyrazole Scaffolds in Drug Discovery

Imidazole and pyrazole are five-membered aromatic heterocycles containing two nitrogen atoms. The key distinction lies in the relative positions of these nitrogens: a 1,3-relationship in imidazoles and a 1,2-relationship in pyrazoles. This seemingly subtle difference in atomic arrangement imparts distinct electronic properties, influencing their roles as pharmacophores and their reactivity as synthetic building blocks. Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1]

This guide will focus on the ethyl carboxylate derivatives substituted with a phenyl group at the N-1 position, as these functionalities provide convenient handles for further chemical transformations, making them versatile intermediates in multi-step syntheses.

Profile: this compound

This compound is a key intermediate in the synthesis of various bioactive molecules, notably as a precursor to potent xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[2]

Synthetic Accessibility

The synthesis of this compound can be achieved through several routes, with multicomponent reactions being particularly attractive for their efficiency and atom economy. A prevalent method involves the microwave-assisted one-pot synthesis from α-chloro-β-oxoesters, primary amines, and an aldehyde source.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate (a representative analogue)

This protocol describes a representative synthesis of a substituted this compound derivative, highlighting a common and efficient synthetic strategy.

Materials:

  • 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester

  • Aniline

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Acetonitrile

  • Microwave reactor

Procedure:

  • Dissolve 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester (0.6 mmol) in acetonitrile (2 mL) in a microwave glass vial.

  • Add TEA (84 μL, 0.6 mmol) at room temperature with magnetic stirring.

  • Add aniline (0.63 mmol) and stir until the solution becomes colorless.

  • Add paraformaldehyde (1.2 mmol).

  • Seal the vessel and heat in a microwave reactor at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (light petroleum/ethyl acetate 50:50) to yield the product.

Reported Yield: 80%[3]

Profile: Ethyl 1-phenylpyrazole-4-carboxylate

A structural isomer of the imidazole counterpart, Ethyl 1-phenylpyrazole-4-carboxylate, also serves as a crucial building block for a variety of biologically active compounds. The pyrazole core is found in numerous pharmaceuticals, including the well-known anti-inflammatory drug celecoxib.

Synthetic Accessibility

The synthesis of Ethyl 1-phenylpyrazole-4-carboxylates often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. One-pot, three-component reactions have also been developed for the efficient construction of this scaffold.

Experimental Protocol: One-Pot Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol outlines a one-pot synthesis of a substituted Ethyl 1-phenylpyrazole-4-carboxylate.

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Benzaldehyde (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)

  • Oxygen flow

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).

  • Introduce a flow of oxygen into the flask.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the magnetic ionic liquid using a magnet.

  • Wash the ionic liquid with ethyl acetate and dry under vacuum for reuse.

  • Evaporate the solvent from the product solution.

  • Recrystallize the crude product from isopropanol to obtain the pure pyrazole derivative.

Reported Yield: 75-92%

Head-to-Head Comparison

FeatureThis compoundEthyl 1-phenylpyrazole-4-carboxylate
Ring System Imidazole (1,3-diazole)Pyrazole (1,2-diazole)
Basicity More basic due to the 1,3-arrangement of nitrogen atoms.[1][4]Less basic compared to imidazole.[1][4]
Synthetic Routes Commonly synthesized via multicomponent reactions (e.g., from α-dicarbonyls, aldehydes, amines, and ammonia sources) or microwave-assisted cyclizations.[3]Frequently prepared by condensation of hydrazines with 1,3-dicarbonyl compounds or via Vilsmeier-Haack formylation followed by cyclization.[1]
Reactivity The C2 position is susceptible to deprotonation and functionalization. Electrophilic substitution typically occurs at the C4 or C5 position.The C4 position is a common site for electrophilic substitution. The N-H proton is acidic.
Stability Generally a stable aromatic system.A stable aromatic system.
Key Applications Precursor for xanthine oxidase inhibitors (e.g., for gout treatment), anticancer agents, and antifungal compounds.[2]Building block for anti-inflammatory drugs (e.g., celecoxib analogues), agrochemicals, and various enzyme inhibitors.[1]

Causality Behind Experimental Choices

The choice of synthetic route for these intermediates is often dictated by the desired substitution pattern, availability of starting materials, and scalability.

  • Microwave-assisted synthesis for imidazoles offers rapid reaction times and often higher yields compared to conventional heating methods.[3] The use of a one-pot, multicomponent approach is highly efficient as it minimizes purification steps of intermediates.

  • The one-pot synthesis of pyrazoles using a recyclable magnetic ionic liquid catalyst is an example of a green chemistry approach, simplifying product isolation and catalyst recovery. The use of oxygen as an oxidant is also an environmentally benign choice.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_imidazole Synthesis of this compound cluster_pyrazole Synthesis of Ethyl 1-phenylpyrazole-4-carboxylate start_i α-Chloro-β-oxoester + Aniline + Aldehyde reaction_i Microwave-assisted One-pot Reaction start_i->reaction_i product_i This compound reaction_i->product_i start_p Ethyl Acetoacetate + Aldehyde + Phenylhydrazine reaction_p One-pot Reaction (Magnetic Ionic Liquid Catalyst) start_p->reaction_p product_p Ethyl 1-phenylpyrazole-4-carboxylate reaction_p->product_p

Caption: Comparative synthetic workflows for imidazole and pyrazole intermediates.

Conclusion and Future Perspectives

Both this compound and Ethyl 1-phenylpyrazole-4-carboxylate are invaluable intermediates in the synthesis of a diverse range of biologically active molecules. The choice between these two scaffolds is primarily driven by the specific biological target and the desired physicochemical properties of the final compound.

  • This compound is often the intermediate of choice when the imidazole's hydrogen bonding capabilities and higher basicity are advantageous for target engagement. Its synthesis via multicomponent reactions offers a high degree of flexibility for introducing diversity.

  • Ethyl 1-phenylpyrazole-4-carboxylate provides a more rigid scaffold with a different vector for substituent placement. Its synthesis is well-established and can be achieved through highly efficient and green methodologies.

The continuous development of novel synthetic routes for these and other heterocyclic intermediates will undoubtedly accelerate the pace of drug discovery. Future research will likely focus on further improving the sustainability and efficiency of these syntheses, as well as exploring new applications for these versatile building blocks in the creation of next-generation therapeutics.

References

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  • National Institutes of Health. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

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  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

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  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

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Safety Operating Guide

Proper Disposal of Ethyl 1-phenylimidazole-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the well-being of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-phenylimidazole-4-carboxylate, grounded in established safety standards and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the immediate search, we can extrapolate its likely hazardous properties based on similar imidazole derivatives. Imidazole and its derivatives are often classified as skin and eye irritants, and may cause respiratory irritation.[1][2][3] Some imidazole compounds are also noted as corrosive and may pose risks to reproductive health.[4][5] Therefore, it is crucial to handle this compound with the appropriate precautions.

Assumed Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritant May cause redness, itching, or inflammation upon contact.Wear nitrile gloves and a fully-buttoned lab coat.[4]
Eye Irritant Can cause serious eye irritation or damage.Wear chemical safety goggles or a face shield.[2][3]
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory tract.Handle within a certified laboratory chemical fume hood.[4]
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when handling.

This initial risk assessment dictates the necessary personal protective equipment (PPE) and handling procedures to mitigate exposure risks during the disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be used in conjunction with goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[4][6]

  • Body Protection: A fully-buttoned laboratory coat serves to protect against accidental skin contact.[4]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

For Small Spills (manageable within 10-15 minutes):

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work within a chemical fume hood if possible.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, sealable, and compatible waste container.[1][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill material is now considered hazardous waste and must be disposed of according to the procedures outlined in the following section.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and follow their emergency protocols.[4]

  • Secure the Area: If safe to do so, close the doors to the laboratory to contain any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[7][8] The following protocol provides a general framework; however, always consult your institution's specific waste management plan.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated, sealable, and chemically compatible container.[4][9] The original container may be used if it is in good condition.[10]

  • Incompatibility Avoidance: Store this waste stream separately from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[4][9]

Step 2: Labeling of Hazardous Waste

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[11][12]

  • Content Description: The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Irritant," "Corrosive" if applicable).[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][11][13]

  • Secure Storage: Ensure the container is tightly sealed to prevent leaks or the release of vapors.[4] The SAA should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][9]

Step 4: Arranging for Final Disposal

  • Contact EH&S: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or the designated waste management personnel to arrange for pickup and disposal.[4]

  • Professional Disposal: Hazardous waste must be disposed of through a licensed and approved waste disposal facility.[1][2][3] Common disposal methods for chemical waste include incineration or fuel blending.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Hazards (SDS Review) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Designated Container B->C D Segregate from Incompatible Materials C->D E Label Container: 'Hazardous Waste' & Contents D->E F Store in Satellite Accumulation Area (SAA) E->F G Ensure Container is Securely Closed F->G H Container Full or No Longer in Use G->H I Contact EH&S for Waste Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework: Adherence to National Standards

The procedures outlined in this guide are designed to comply with the regulations set forth by key governing bodies in the United States:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[7] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers inform and train their employees about the chemical hazards in their workplace and implement a Chemical Hygiene Plan.[8][15][16][17][18]

By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society.
  • Imidazole Standard Operating Procedure.
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  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regulations.
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager.
  • Safety Data Sheet: Ethyl 4-(1-hydroxy-1-methylethyl)
  • Safety Data Sheet: Ethyl imidazole-4-carboxyl
  • Safety Data Sheet: 2-Ethylimidazole. (2025, November 6). Sigma-Aldrich.
  • Imidazole - Safe Handling and Disposal. (2025, February 28). University of Washington.
  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG.
  • Ethyl 1-methyl-1H-imidazole-4-carboxyl
  • Safety Data Sheet: Imidazole. (2010, February 4). Fisher Scientific.
  • Laboratory Safety Guidance.
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  • Safety Data Sheet: 4-Phenylimidazole. (2025, December 22). Fisher Scientific.
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  • Safety Data Sheet: 1-Ethylimidazole. (2018, February 21). Iolitec.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-phenylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Researchers in Drug Development

Ethyl 1-phenylimidazole-4-carboxylate is a heterocyclic compound with applications in pharmaceutical research and development. As with any laboratory chemical, a thorough understanding of its potential hazards and the correct use of personal protective equipment (PPE) are paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive, in-depth overview of the essential PPE, its proper use, and disposal when working with this compound.

Understanding the Hazards: Why PPE is Non-Negotiable

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, safety data sheets (SDS) for this compound and structurally related imidazole derivatives indicate several potential hazards.[1][2][3][4][5][6][7][8] It is classified as an irritant to the eyes, skin, and respiratory system.[7][8] Furthermore, it may be harmful if swallowed, inhaled, or absorbed through the skin.[7] Given the nature of aromatic and heterocyclic compounds used in drug discovery, it is prudent to handle this compound with a high degree of caution, assuming it may have unforseen biological activity.

Your Shield Against Exposure: Selecting the Right PPE

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a conservative assessment of the potential risks and should be considered the minimum standard.

Hand Protection: Your First Line of Defense

For tasks with a risk of splash or incidental contact, nitrile gloves are a suitable choice. Nitrile offers good resistance to a range of chemicals, but it is important to note that its protection against aromatic compounds and esters can be limited.[9][10][11][12] Therefore, any contact with the chemical should prompt the immediate removal and replacement of the gloves.

For prolonged handling, work with larger quantities, or situations with a higher risk of immersion, butyl rubber gloves are recommended. Butyl rubber provides excellent protection against a wide array of chemicals, including esters and ketones.[13][14][15]

Double gloving , wearing two pairs of nitrile gloves or a nitrile glove under a butyl rubber glove, is a best practice that significantly reduces the risk of exposure in case the outer glove is compromised.

Table 1: Glove Selection for Handling this compound

Task ScenarioPrimary Glove RecommendationSecondary Glove (Double Gloving)Key Considerations
Weighing and preparing solutions (<1g)Nitrile Gloves (minimum 5 mil thickness)Nitrile GlovesChange gloves immediately upon any suspected contact.
Handling solutions with potential for splashingButyl Rubber GlovesNitrile GlovesEnsure glove cuffs are pulled over the sleeves of the lab coat.
Large-scale synthesis or purificationButyl Rubber GlovesNitrile GlovesInspect gloves for any signs of degradation before and during use.
Eye and Face Protection: Shielding Your Vision

Given that this compound is an eye irritant, robust eye and face protection is mandatory.[7][8]

  • Safety Glasses with Side Shields: These are the minimum requirement for any work with this chemical, protecting against minor splashes and airborne particles.

  • Chemical Splash Goggles: These should be worn when there is a higher risk of splashing, such as during solution transfers or heating. Goggles provide a more complete seal around the eyes.

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is essential when handling larger quantities or when there is a significant risk of energetic reactions or splashes.

Skin and Body Protection: A Barrier for Your Body

A clean, flame-resistant laboratory coat is the standard for body protection. It should be fully buttoned with the sleeves rolled down to provide maximum coverage. For tasks with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended. Ensure that you are wearing long pants and closed-toe shoes to protect your lower body and feet.

Respiratory Protection: Guarding Your Lungs

Handling this compound as a solid powder can generate dust, which is a respiratory irritant and a potential route for systemic exposure.[7] Therefore, respiratory protection is crucial in these situations.

  • Work in a Certified Chemical Fume Hood: All manipulations of the solid compound or concentrated solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Air-Purifying Respirator (APR): If work must be conducted outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or P100) is required.[16][17][18][19] For organic vapors that may be present, a combination cartridge with an organic vapor (OV) element should be used.

The Ritual of Safety: Step-by-Step PPE Protocols

The order in which you don (put on) and doff (take off) your PPE is critical to prevent cross-contamination.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your inner pair of nitrile gloves, followed by the outer pair (nitrile or butyl rubber). Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

Doffing PPE: A Careful Unwinding
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do to trap any contaminants. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body. Hang it in a designated area or dispose of it if it is single-use.

  • Eye and Face Protection: Remove your face shield, goggles, or safety glasses from the back to the front.

  • Respirator (if worn): Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

The Final Step: Responsible Disposal

All disposable PPE that has been in contact with this compound is considered chemical waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste bag or container.[20][21][22]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for chemical waste.[21]

  • Liquid Waste: All solutions containing this compound should be collected in a properly labeled hazardous waste container. Never dispose of this chemical down the drain.[22][23]

Follow your institution's specific guidelines for hazardous waste disposal.[21][24]

Visualizing the Workflow for Safety

To further clarify the PPE selection process, the following diagram outlines the key decision points.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_hand_options cluster_eye_options cluster_body_options cluster_respiratory_options cluster_procedures Execution Start Handling this compound AssessTask Assess Task: - Scale - Duration - Splash/Aerosol Potential Start->AssessTask Hand Hand Protection AssessTask->Hand Determine Contact Risk Eye Eye/Face Protection AssessTask->Eye Determine Splash Risk Body Body Protection AssessTask->Body Standard Protocol Respiratory Respiratory Protection AssessTask->Respiratory Assess Dust/Aerosol Risk Nitrile Nitrile Gloves (Incidental Contact) Hand->Nitrile Low Risk Butyl Butyl Rubber Gloves (Prolonged Contact) Hand->Butyl High Risk Glasses Safety Glasses Eye->Glasses Low Risk Goggles Chemical Goggles Eye->Goggles Moderate Risk LabCoat Lab Coat Body->LabCoat FumeHood Chemical Fume Hood Respiratory->FumeHood Solid/Volatile APR Air-Purifying Respirator Respiratory->APR Outside Hood DoubleGlove Double Gloving Nitrile->DoubleGlove Butyl->DoubleGlove Donning Follow Donning Protocol FaceShield Face Shield Goggles->FaceShield High Risk Apron Chemical Apron LabCoat->Apron High Splash Risk Doffing Follow Doffing Protocol Donning->Doffing After Task Completion Disposal Dispose of Contaminated PPE Doffing->Disposal End Safe Handling Complete Disposal->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.